N6-Carboxymethyl-ATP
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C12H18N5O15P3 |
|---|---|
分子量 |
565.22 g/mol |
IUPAC 名称 |
2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid |
InChI |
InChI=1S/C12H18N5O15P3/c18-6(19)1-13-10-7-11(15-3-14-10)17(4-16-7)12-9(21)8(20)5(30-12)2-29-34(25,26)32-35(27,28)31-33(22,23)24/h3-5,8-9,12,20-21H,1-2H2,(H,18,19)(H,25,26)(H,27,28)(H,13,14,15)(H2,22,23,24)/t5-,8?,9+,12-/m1/s1 |
InChI 键 |
SSNQOIABZCHDGN-SYZZGYRHSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCC(=O)O |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCC(=O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N6-Carboxymethyl-ATP and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of N6-modified ATP analogs featuring a carboxyl group, with a primary focus on the well-characterized molecule, N6-[(2-carboxyethyl)thiomethyl]-ATP . While the precise molecule "N6-Carboxymethyl-ATP" is not prominently described in the scientific literature, this guide addresses the user's core interest in ATP derivatives functionalized with a carboxyl moiety at the N6 position. This document details the chemical structure, synthesis, and biological activity of N6-[(2-carboxyethyl)thiomethyl]-ATP, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and application in research and drug development.
Introduction
Adenosine-5'-triphosphate (ATP) is a ubiquitous molecule central to cellular energy metabolism, signal transduction, and nucleic acid synthesis. The modification of ATP at the N6 position of the adenine (B156593) ring offers a powerful strategy to create chemical probes, modulate biological activity, and develop novel therapeutic agents. The introduction of a carboxyl group, in particular, provides a handle for further chemical conjugation, alters the molecule's charge and binding properties, and can serve as a key feature for molecular recognition by target proteins. This guide focuses on N6-[(2-carboxyethyl)thiomethyl]-ATP, a representative N6-carboxy-functionalized ATP analog.
Chemical Structure of N6-[(2-carboxyethyl)thiomethyl]-ATP
The fundamental structure of N6-[(2-carboxyethyl)thiomethyl]-ATP consists of an adenine nucleotide with a (2-carboxyethyl)thiomethyl group attached to the exocyclic N6 amine. This modification introduces a flexible linker with a terminal carboxylic acid.
An In-depth Technical Guide to N6-Carboxymethyl-ATP: Discovery, Synthesis, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N6-Carboxymethyl-ATP, a modified purine (B94841) nucleotide with significant potential in biochemical research and drug development. This document details its discovery, outlines synthetic approaches, presents available quantitative data on related analogs, and describes its role in cellular signaling pathways. Detailed experimental protocols for its synthesis and characterization are also provided to facilitate further research.
Discovery and Significance
The modification of purine nucleotides at the N6 position of the adenine (B156593) ring has been a longstanding strategy to generate valuable molecular tools and potential therapeutics. These modifications can alter the molecule's binding affinity and specificity for its target proteins, such as kinases and purinergic receptors, without abolishing its biological activity. While direct documentation of the initial discovery of this compound is not prominent in the literature, the exploration of N6-substituted adenosine (B11128) derivatives has been an active area of research for decades. The introduction of a carboxymethyl group at the N6 position offers a unique combination of altered steric and electronic properties, along with a potential site for further chemical conjugation. This modification can influence the molecule's interaction with ATP-binding proteins and provides a handle for immobilization in affinity chromatography applications.
Synthesis of this compound
A related compound, N6-[(2-carboxyethyl)thiomethyl]-ATP, has been synthesized, providing a valuable reference for the introduction of a carboxyl-containing substituent at the N6 position.[1]
Proposed Synthetic Workflow:
Below is a conceptual workflow for the synthesis of this compound, based on analogous reactions.[2][3]
Caption: Proposed synthesis workflow for this compound.
Quantitative Data (Analog-Based)
Direct quantitative data for this compound is not extensively reported. However, data from closely related N6-modified ATP analogs can provide valuable insights into its expected biochemical properties.
Table 1: Coenzymatic Activities of N6-Substituted ATP Derivatives (Relative to ATP) [1]
| Compound | Relative Activity with Hexokinase (%) |
| N6-[(2-carboxyethyl)thiomethyl]-ATP | 88 |
| N6,N6-bis[(2-carboxyethyl)thiomethyl]-ATP | 60 |
Table 2: Kinase Binding Affinity for N6-Methyl-ATP [4]
| Kinase | Binding Affinity Relative to ATP |
| GSK3α | Similar |
| Other Kinases (average) | Weaker |
Note: The presence of the carboxymethyl group on this compound is expected to influence binding affinities due to its negative charge and steric bulk. Specific affinities would need to be determined experimentally.
Biological Activity and Signaling Pathways
Extracellular ATP and its analogs are key signaling molecules that mediate their effects through purinergic receptors, which are broadly classified into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) families.[5][6] N6-modified ATP analogs are known to interact with these receptors, often with altered selectivity and potency compared to native ATP.[7]
The introduction of a carboxymethyl group at the N6 position may influence the binding to specific P2 receptor subtypes. The negatively charged carboxylate could potentially form ionic interactions within the ATP binding pocket of these receptors, leading to either enhanced or diminished affinity depending on the specific amino acid residues present.
Purinergic Signaling Pathway:
The following diagram illustrates the general mechanism of purinergic signaling, where this compound would act as a ligand for P2 receptors.
Caption: Generalized purinergic signaling pathway activated by this compound.
Additionally, as an ATP analog, this compound has the potential to interact with the vast family of protein kinases. The carboxymethyl group could either hinder or be accommodated by the ATP-binding pocket of different kinases, potentially leading to selective inhibition or utilization as a phosphate (B84403) donor.[4]
Experimental Protocols
This protocol is adapted from methods for N6-alkylation of adenosine.[2][3]
-
Protection of Adenosine:
-
Dissolve adenosine in a suitable solvent (e.g., pyridine).
-
Add acetic anhydride and stir at room temperature to protect the ribose hydroxyl groups, yielding 2',3',5'-tri-O-acetyladenosine.
-
Purify the product by chromatography.
-
-
N1-Alkylation:
-
Dissolve 2',3',5'-tri-O-acetyladenosine in anhydrous DMF.
-
Add barium carbonate (BaCO3), potassium iodide (KI), and iodoacetic acid.
-
Stir the reaction mixture at an elevated temperature (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture and evaporate the solvent.
-
-
Dimroth Rearrangement:
-
Dissolve the crude N1-alkylated product in aqueous ammonia (B1221849).
-
Stir at room temperature or with gentle heating to induce rearrangement to the N6-substituted product.
-
Monitor the reaction by TLC or HPLC.
-
-
Deprotection:
-
After the rearrangement is complete, evaporate the aqueous ammonia.
-
Dissolve the residue in methanolic ammonia to remove the acetyl protecting groups.
-
Evaporate the solvent and purify the resulting N6-carboxymethyladenosine by chromatography.
-
-
Triphosphorylation:
-
The purified N6-carboxymethyladenosine can be converted to the 5'-triphosphate using established methods, such as the Yoshikawa procedure involving phosphorus oxychloride (POCl3) in trimethyl phosphate.
-
This protocol describes a general method to assess the ability of this compound to act as a phosphate donor for a specific kinase.[4][8]
-
Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
In a microcentrifuge tube, combine the kinase of interest, a known peptide or protein substrate, and the kinase reaction buffer.
-
Initiate the reaction by adding this compound to a final concentration of 100 µM. As a positive control, run a parallel reaction with standard ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 30 °C or 37 °C for a specified time (e.g., 30-60 minutes).
-
-
Termination:
-
Stop the reaction by adding an equal volume of SDS-PAGE loading buffer and heating at 95 °C for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Detect substrate phosphorylation using a phospho-specific antibody via Western blotting.
-
Alternatively, [γ-32P]-N6-Carboxymethyl-ATP could be synthesized for a radiometric assay, where substrate phosphorylation is detected by autoradiography.
-
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for a specific P2 receptor subtype.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the P2 receptor of interest.
-
-
Assay Setup:
-
In a 96-well filter plate, combine the cell membranes, a known radiolabeled P2 receptor antagonist (e.g., [3H]-suramin), and increasing concentrations of unlabeled this compound.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
-
Separation of Bound and Free Ligand:
-
Filter the contents of the plate through the filter membrane using a vacuum manifold.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
This compound represents a valuable, yet underexplored, derivative of ATP. Its synthesis, while not explicitly detailed in the literature, is achievable through established N6-alkylation and phosphorylation methodologies. Based on data from analogous compounds, it is expected to exhibit activity at purinergic receptors and with certain kinases. The detailed experimental protocols provided herein offer a framework for researchers to synthesize, characterize, and investigate the biological roles of this intriguing molecule, paving the way for its potential use in elucidating signaling pathways and as a lead compound in drug discovery.
References
- 1. A new method of chemical modification of N6-amino group in adenine nucleotides with formaldehyde and a thiol and its application to preparing immobilized ADP and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purinergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Purinergic receptor - Wikipedia [en.wikipedia.org]
- 7. N6-Methyl-ATP, N6-Modified Purines - Jena Bioscience [jenabioscience.com]
- 8. protocols.io [protocols.io]
The Biological Significance of N6-Carboxymethyladenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Carboxymethyladenosine (N6-CMA or CMAd) is a modified nucleoside garnering increasing interest in the scientific community. Formed through non-enzymatic glycoxidation reactions, its presence in biological systems is linked to conditions of metabolic stress, such as diabetes and obesity. Its deoxyribonucleoside counterpart, N6-Carboxymethyl-2'-deoxyadenosine (N6-CMdA), is a DNA adduct with established mutagenic properties, arising from exposure to N-nitroso compounds. This technical guide provides a comprehensive overview of the current understanding of N6-CMA, covering its formation, chemical synthesis, and known biological implications. We delve into the analytical methods for its detection and quantification, its potential role as a biomarker, and the functional consequences of its presence in nucleic acids. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the multifaceted biological significance of N6-Carboxymethyladenosine.
Introduction
Post-transcriptional and post-translational modifications of nucleic acids and proteins play a pivotal role in regulating a vast array of cellular processes. Among these, the modification of nucleobases can have profound effects on genetic stability and gene expression. N6-Carboxymethyladenosine (N6-CMA) is an adenosine (B11128) derivative characterized by the addition of a carboxymethyl group to the N6 position of the adenine (B156593) base. This modification can occur in both RNA (as N6-CMA) and DNA (as N6-Carboxymethyl-2'-deoxyadenosine or N6-CMdA).
The formation of N6-CMA is primarily associated with glycoxidative stress, a condition where elevated levels of reducing sugars and oxidative stress lead to the non-enzymatic modification of biomolecules.[1] Its presence has been confirmed in the urine of obese diabetic and non-diabetic individuals, suggesting its potential as a biomarker for metabolic diseases.[1] In contrast, N6-CMdA is recognized as a DNA lesion resulting from exposure to endogenous and exogenous N-nitroso compounds, which can be metabolically activated to the reactive agent diazoacetate.[2]
This guide will provide a detailed exploration of the chemistry, biology, and analytical considerations of N6-CMA, with relevant comparisons to its deoxy-counterpart, to offer a holistic view of its biological significance.
Chemical Structure and Synthesis
The chemical structure of N6-Carboxymethyladenosine consists of an adenosine molecule with a carboxymethyl group (-CH₂COOH) attached to the exocyclic amino group (N6) of the adenine base.
Synthesis:
A common laboratory synthesis of N6-CMA involves the reaction of adenosine with a carboxymethylating agent, such as chloroacetic acid, under alkaline conditions.[1] A more detailed synthesis has been described for N6-Carboxymethyl-2'-deoxyadenosine (N6-CMdA), which can be adapted for the ribonucleoside. The synthesis of N6-CMdA involves the substitution of the chlorine atom in 6-chloro-2'-deoxyadenosine with glycine (B1666218) ethyl ester, followed by alkaline hydrolysis of the ester to yield the final product.[2]
Formation in Biological Systems
The formation of N6-CMA in vivo is a non-enzymatic process driven by glycoxidation. High concentrations of reducing sugars, such as D-glucose and D-ribose, can react with the amino group of adenosine under physiological conditions (37 °C, pH 7.4) to form N6-CMA.[1] This process is analogous to the formation of advanced glycation end-products (AGEs) on proteins, such as N6-carboxymethyllysine (CML).[3]
The deoxyadenosine (B7792050) counterpart, N6-CMdA, is formed through a different mechanism involving the metabolic activation of N-nitroso compounds to diazoacetate, a potent carboxymethylating agent that reacts with DNA bases.[2]
Biological Significance and Functional Consequences
The biological implications of N6-CMA are an active area of research, with much of the current understanding extrapolated from studies on its deoxy-counterpart, N6-CMdA.
Role in DNA Damage and Mutagenesis (N6-CMdA)
The presence of N6-CMdA in DNA has significant consequences for genomic integrity:
-
Destabilization of the DNA Duplex: The incorporation of N6-CMdA into a DNA duplex has been shown to increase the Gibbs free energy of duplex formation, indicating a destabilizing effect.[2]
-
Replication Blockade and Mutagenesis: N6-CMdA acts as a lesion that can impede DNA replication. Primer extension assays have demonstrated that DNA polymerases can misincorporate dAMP opposite N6-CMdA, leading to A:T to G:C transitions. This mutagenic potential highlights the importance of its repair.[2]
Potential Role in RNA Function (N6-CMA)
While direct evidence for the functional role of N6-CMA in RNA is still emerging, we can infer potential consequences based on the well-studied N6-methyladenosine (m6A) modification. The addition of a carboxymethyl group, which is larger and carries a negative charge compared to a methyl group, could have more pronounced effects on:
-
RNA Structure: The bulky and charged carboxymethyl group could disrupt Watson-Crick base pairing and alter the local RNA secondary and tertiary structure.
-
RNA-Protein Interactions: The modification could either create or block binding sites for RNA-binding proteins (RBPs), thereby influencing RNA splicing, export, stability, and translation.
Association with Disease
The detection of N6-CMA in the urine of individuals with diabetes and obesity suggests a strong link to metabolic dysregulation and glycoxidative stress.[1] As such, urinary or plasma levels of N6-CMA could serve as a potential biomarker for monitoring disease progression and therapeutic efficacy in these conditions.
Quantitative Data
Currently, comprehensive quantitative data on the abundance of N6-CMA across various human tissues and fluids are limited. The existing data primarily focuses on its detection in urine.
| Analyte | Matrix | Subject Group | Concentration Range | Reference |
| N6-Carboxymethyladenosine (CMAd) | Urine | Obese Diabetic | Detected | [1] |
| N6-Carboxymethyladenosine (CMAd) | Urine | Obese Non-diabetic | Detected | [1] |
Further research is required to establish reference ranges and to quantify N6-CMA levels in a wider range of biological samples.
Experimental Protocols
Chemical Synthesis of N6-Carboxymethyl-2'-deoxyadenosine (N6-CMdA)
This protocol is adapted from the literature and can be modified for the synthesis of N6-CMA from adenosine.[2]
-
Preparation of 6-chloro-2'-deoxyadenosine: Start with commercially available 2'-deoxyadenosine.
-
Introduction of the ethoxycarbonylmethyl group: React 6-chloro-2'-deoxyadenosine with glycine ethyl ester. This substitution reaction introduces the ethoxycarbonylmethyl functionality at the N6 position.
-
Hydrolysis: Perform alkaline hydrolysis of the resulting compound to convert the ethyl ester to a carboxylic acid, yielding N6-Carboxymethyl-2'-deoxyadenosine.
-
Purification: Purify the final product using high-performance liquid chromatography (HPLC).
References
- 1. Synthesis and characterization of oligodeoxyribonucleotides containing a site-specifically incorporated N6-carboxymethyl-2′-deoxyadenosine or N4-carboxymethyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. Diabetic nephropathy patients show hyper-responsiveness to N6-carboxymethyllysine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N6-Modified ATP Analogs: A Comparative Analysis for Researchers
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, but it also serves as a critical substrate for a vast array of enzymes, including kinases and ATPases, and acts as a signaling molecule through purinergic receptors. To dissect the complex roles of ATP in these processes, researchers rely on modified ATP analogs. These synthetic molecules, which feature alterations to the purine (B94841) ring, ribose sugar, or phosphate (B84403) chain, are invaluable tools for probing ATP-binding pockets, identifying enzyme substrates, and developing therapeutic agents.
Modifications at the N6 position of the adenine (B156593) ring are of particular interest. This position is frequently involved in hydrogen bonding interactions within ATP-binding sites, and altering the substituent at this position can dramatically change the analog's specificity, affinity, and utility. Bulky substituents can, for instance, prevent binding to wild-type kinases while being accommodated by specifically engineered "analog-specific" kinases, a cornerstone of chemical genetics.
This guide provides a detailed comparison of N6-Carboxymethyl-ATP and other prominent N6-modified ATP analogs, including N6-methyl-ATP, N6-benzyl-ATP, and N6-furfuryl-ATP (Kinetin Triphosphate). It is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful chemical tools. While direct experimental data for this compound is scarce in the literature, this guide will leverage data from a closely related analog, N6-[(2-carboxyethyl)thiomethyl]-ATP, to infer the potential properties of carboxyl-containing N6-ATP derivatives.
Comparative Analysis of N6-Modified ATP Analogs
The substituent at the N6-position dictates the analog's interaction with target proteins. The size, charge, and hydrophobicity of this group can either enhance or diminish binding and enzymatic turnover compared to native ATP.
N6-Carboxy-Functionalized ATP Analogs
Direct literature on This compound is limited. However, the synthesis and characterization of N6-[(2-carboxyethyl)thiomethyl]-ATP provide valuable insights into how a negatively charged carboxyl group impacts biological activity. This analog incorporates a carboxyl group tethered to the N6 amine via a flexible thiomethyl linker. Studies show that this modification is well-tolerated by some enzymes. For example, its coenzymic activity with hexokinase is largely retained, demonstrating that the introduction of a carboxyl group does not inherently abolish its ability to function as a phosphate donor.[1] This suggests that this compound, with its smaller carboxymethyl group, could also serve as a substrate for various kinases, potentially with altered kinetics. The negatively charged carboxyl group could influence interactions with charged residues in the ATP-binding pocket, offering a unique profile compared to neutral or hydrophobic N6 modifications.
Other Key N6-Modified ATP Analogs
-
N6-Methyl-ATP (N6-Me-ATP): This is one of the simplest N6 analogs. The small methyl group generally does not create significant steric hindrance, allowing it to be accepted by a range of wild-type kinases. For instance, Glycogen Synthase Kinase 3β (GSK3β) can effectively use N6-Me-ATP as a phosphate donor in phosphorylation reactions.[1] Its ability to substitute for ATP makes it a useful tool for studying the tolerance of kinase active sites to minor modifications.
-
N6-Benzyl-ATP: Featuring a bulky, hydrophobic benzyl (B1604629) group, this analog is a cornerstone of chemical genetics. Most wild-type kinases cannot accommodate this large substituent in their ATP-binding pocket. However, by mutating a key "gatekeeper" residue in a kinase of interest to a smaller amino acid (e.g., methionine to alanine), a hydrophobic pocket is created that specifically accepts N6-benzyl-ATP.[2] This "analog-specific kinase" can then be used to identify its direct substrates in a complex cellular environment, as only those substrates will be labeled by the modified, often radiolabeled, N6-benzyl-ATP.[2][3]
-
N6-Furfuryl-ATP (Kinetin Triphosphate, KTP): KTP is another analog with a bulky N6-substituent. Interestingly, while it can bind to some kinases like GSK3β, it does not act as an efficient phosphate donor for them.[1] This highlights a key principle: binding does not always equate to catalytic competence. The specific orientation of the furfuryl group within the active site may prevent the γ-phosphate from being correctly positioned for transfer.[1] KTP has also been identified as a "neosubstrate" that can enhance the activity of certain kinases, such as PINK1, which is implicated in Parkinson's disease.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for various N6-modified ATP analogs, allowing for direct comparison of their biological activities.
| ATP Analog | Target Enzyme/Receptor | Parameter | Value | Relative Activity (% of ATP/ADP) | Reference |
| N6-[(2-carboxyethyl)thiomethyl]-ATP | Hexokinase | Coenzymic Activity | - | 88% | [1] |
| N6,N6-bis[(2-carboxyethyl)thiomethyl]-ATP | Hexokinase | Coenzymic Activity | - | 60% | [1] |
| N6-[(2-carboxyethyl)thiomethyl]-ADP | Acetate Kinase | Coenzymic Activity | - | 82% | [1] |
| N6-Benzyl-ATP | AS-PKCδ (M427A) | Km | 3.4 ± 0.5 µM | - | [2] |
| N6-Benzyl-ATP | WT-PKCδ | Km | >200 µM | - | [2] |
| N6-Benzyl-ATP | v-Src (T338G) | kcat/KM | 3.2 x 106 min-1M-1 | > ATP | [3] |
| N6-Methyl-ATP | GSK3β | Phosphorylation | Supported | Yes | [1] |
| N6-Furfuryl-ATP (KTP) | GSK3β | Phosphorylation | Not Supported | No | [1] |
Signaling Pathways and Experimental Workflows
Purinergic Receptor Signaling
N6-modified ATP analogs can also interact with purinergic receptors, a family of cell surface receptors that mediate a wide range of physiological processes. The P2Y receptor subfamily, which is G-protein coupled, is activated by extracellular nucleotides like ATP and ADP.[5][6] The binding of an agonist leads to a conformational change, activation of downstream effectors like phospholipase C (PLC), and subsequent generation of second messengers such as inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to a cellular response like calcium mobilization.
Caption: Generalized P2Y receptor signaling pathway activated by an ATP analog.
Logical Workflow for Analog-Specific Kinase Technology
The use of bulky N6-ATP analogs like N6-benzyl-ATP to study a specific kinase relies on a powerful logic combining molecular biology and chemistry. This workflow allows for the specific identification of kinase substrates.
Caption: Logic of analog-specific kinase technology using bulky N6-ATP analogs.
General Experimental Workflow for Kinase Assays
Comparing the efficacy of different ATP analogs as kinase substrates typically follows a standardized workflow, whether using purified proteins or cell lysates.
Caption: A typical experimental workflow for an in-vitro kinase activity assay.
Experimental Protocols
Synthesis of N6-[(2-carboxyethyl)thiomethyl]-ATP
This protocol is adapted from the method described by Hiratsuka, 1978.[1]
Materials:
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Formaldehyde (B43269) (37% solution)
-
3-Mercaptopropionic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Dowex 1-X2 resin (formate form)
-
Formic acid
-
Ethanol
-
Diethyl ether
Procedure:
-
Reaction Mixture Preparation: Dissolve 100 mg of ATP disodium salt in 2 ml of water. Add 0.5 ml of 37% formaldehyde and 0.2 ml of 3-mercaptopropionic acid.
-
pH Adjustment: Adjust the pH of the solution to 11.7 by the dropwise addition of 2 M NaOH while cooling in an ice bath.
-
Reaction: Stir the mixture at room temperature for 3 hours, maintaining the pH at 11.7 with 2 M NaOH.
-
Purification (Ion-Exchange Chromatography):
-
Apply the reaction mixture to a Dowex 1-X2 (formate form) column (e.g., 2 x 20 cm).
-
Wash the column extensively with deionized water.
-
Elute the product using a linear gradient of ammonium formate (0 to 2.0 M) in 20% ethanol.
-
-
Isolation:
-
Pool the fractions containing the product (monitor by UV absorbance at 260 nm).
-
Remove the ammonium formate by repeated lyophilization.
-
The resulting N6-[(2-carboxyethyl)thiomethyl]-ATP can be stored as a stable solution at -20°C.
-
In Vitro Kinase Activity Assay
This is a general protocol for measuring the ability of a kinase to use an N6-modified ATP analog as a phosphate donor.
Materials:
-
Purified kinase of interest
-
Specific substrate peptide or protein for the kinase
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP and N6-modified ATP analog (often labeled, e.g., with γ-³²P or as a fluorescent derivative)
-
Stop solution (e.g., 75 mM phosphoric acid or 4X Laemmli sample buffer)
-
P81 phosphocellulose paper or SDS-PAGE equipment
-
Scintillation counter or fluorescence imager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 25 µL final volume, add:
-
5 µL of 5x Kinase Reaction Buffer
-
2.5 µL of 10x Substrate Peptide (final concentration typically 50-200 µM)
-
Purified Kinase (e.g., 10-50 ng)
-
Nuclease-free water to a volume of 20 µL.
-
-
Initiation: Add 5 µL of 5x ATP analog solution (containing [γ-³²P]-ATP analog for radioactive detection) to start the reaction. The final concentration of the analog should be varied to determine kinetic parameters (e.g., 1-200 µM).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding an equal volume of stop solution.
-
Detection (Radioactive Method):
-
Spot 20 µL of the quenched reaction onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Wash once with acetone (B3395972) and let dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the incorporated radioactivity against the ATP analog concentration. Use non-linear regression to fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Conclusion
N6-modified ATP analogs are versatile and indispensable tools in biochemistry and drug discovery. The nature of the N6-substituent profoundly influences the analog's interaction with ATP-utilizing proteins. Small modifications like a methyl group are often well-tolerated, while bulky groups like benzyl create steric hindrance that can be exploited for developing highly specific chemical genetic tools. The introduction of a charged group, as seen in N6-[(2-carboxyethyl)thiomethyl]-ATP, provides another layer of chemical diversity, with this particular analog retaining significant coenzymic activity. While this compound itself remains a largely unexplored molecule, the available data suggest that carboxy-functionalized analogs represent a promising class of probes for studying the intricate mechanisms of kinases, ATPases, and purinergic receptors. The continued development and characterization of such novel analogs will undoubtedly lead to new discoveries in cellular signaling and disease pathology.
References
- 1. A new method of chemical modification of N6-amino group in adenine nucleotides with formaldehyde and a thiol and its application to preparing immobilized ADP and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2- and N6-functionalized adenosine-5'-diphosphate analogs for the inhibition of mortalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purinergic receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to N6-Modified Nucleotides in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-modified nucleotides are a class of chemical modifications occurring at the sixth nitrogen atom of adenosine (B11128) residues in RNA and, in some cases, DNA. These modifications play a pivotal role in a wide array of biological processes by influencing the structure, function, and metabolism of nucleic acids. The field of epitranscriptomics, which studies these reversible RNA modifications, has burgeoned in recent years, revealing a complex regulatory layer in gene expression. This guide provides a comprehensive overview of the major N6-modified nucleotides, their biological significance, the methodologies used for their study, and their emerging role as therapeutic targets.
Major N6-Modified Nucleotides and Their Biological Functions
N6-methyladenosine (m6A)
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in other RNA species.[1][2] It is a dynamic and reversible modification installed by a "writer" complex, removed by "eraser" demethylases, and recognized by "reader" proteins that mediate its downstream effects.[3][4]
-
Writers: The primary m6A methyltransferase complex consists of the catalytic subunit METTL3 and the stabilizing partner METTL14.[4]
-
Erasers: The demethylases FTO (fat mass and obesity-associated protein) and ALKBH5 are responsible for removing the m6A mark.[4]
-
Readers: YTH domain-containing proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2) are the main readers that recognize m6A and influence RNA fate.[5] YTHDF1 is reported to promote the translation of m6A-modified mRNA, YTHDF2 facilitates their degradation, and YTHDF3 may have a dual function.[5]
The m6A modification is implicated in virtually all aspects of RNA metabolism, including splicing, nuclear export, stability, and translation, thereby affecting a wide range of biological processes from development and differentiation to disease pathogenesis, including cancer and neurological disorders.[2][4]
N6-isopentenyladenosine (i6A)
N6-isopentenyladenosine (i6A) is a hypermodified nucleoside found predominantly in transfer RNA (tRNA), specifically at position 37, adjacent to the anticodon. This modification is crucial for accurate and efficient protein translation by enhancing codon-anticodon pairing and preventing frameshifting.[3] The biosynthesis of i6A is catalyzed by tRNA isopentenyltransferases.
N6-threonylcarbamoyladenosine (t6A)
N6-threonylcarbamoyladenosine (t6A) is another universally conserved tRNA modification, also located at position 37. It is essential for translational fidelity, particularly for tRNAs that decode codons starting with adenosine.[3][6] The absence of t6A can lead to severe growth defects and translational errors.[6]
N6-methyl-N6-threonylcarbamoyladenosine (m6t6A)
This is a further modification of t6A, where a methyl group is added to the threonylcarbamoyl moiety. Found in bacteria, m6t6A is believed to further enhance the efficiency of tRNA in translation.[7]
Kinetin (B1673648) (N6-furfuryladenine) and Zeatin
Kinetin and zeatin are cytokinins, a class of plant hormones that regulate cell division and growth.[8] While kinetin is a synthetic analog, zeatin is naturally occurring in plants.[8] Interestingly, these molecules have also been found to have biological effects in human cells, including anti-aging and neuroprotective properties, potentially through interactions with adenosine receptors.[2][9][10]
Quantitative Data on N6-Modified Nucleotides
The following tables summarize key quantitative data related to the enzymes and reader proteins involved in N6-methyladenosine modification.
| Enzyme/Protein | Substrate/Ligand | Kinetic/Binding Parameter | Value | Organism/System |
| m6A Writers | ||||
| METTL3-METTL14 | ssRNA (GGACU) | Km | 22 ± 2 nM | Human |
| METTL3-METTL14 | SAM | Km | 102 ± 15 nM | Human |
| METTL3-METTL14 | ssRNA (GGACU) | kcat | 18 ± 2 h-1 | Human |
| m6A Erasers | ||||
| FTO | m6A-RNA (linear) | Km | ~1.5 µM | Human |
| FTO | m6A-RNA (linear) | kcat | ~0.5 min-1 | Human |
| FTO | 2-oxoglutarate | Km | 2.88 µM | Human |
| ALKBH5 | m6A-ssRNA | Km | ~3.2 µM | Human |
| ALKBH5 | m6A-ssRNA | kcat | ~2.8 min-1 | Human |
| m6A Readers | ||||
| YTHDF1 | m6A-RNA | Kd | 35 nM | Drosophila |
| YTHDF2 | m6A-RNA | Kd | ~100-300 nM | Human |
Signaling Pathways and Regulatory Networks
N6-modified nucleotides, particularly m6A, are deeply integrated into cellular signaling pathways, often acting as critical regulators of key pathway components.
m6A Modification in the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for development and tissue homeostasis. Dysregulation of this pathway is a hallmark of many cancers. m6A modification has been shown to regulate this pathway at multiple levels. For instance, the m6A reader YTHDF1 can enhance the translation of β-catenin (CTNNB1) mRNA in an m6A-dependent manner, thereby promoting Wnt signaling.[11][12] Additionally, the m6A machinery can influence the expression of other components of the Wnt pathway.[13][14][15][16][17][18]
m6A Modification in the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of cancer. m6A modification has been shown to modulate this pathway by affecting the stability and translation of key components. For example, METTL14-mediated m6A modification of PTEN mRNA can enhance its stability in a YTHDF1-dependent manner, leading to increased PTEN protein levels and subsequent inhibition of the PI3K/Akt pathway.[1][19][20][21][22] Conversely, m6A modification can also promote the expression of positive regulators of this pathway.[23][24][25]
Experimental Protocols
m6A MeRIP-Seq (Methylated RNA Immunoprecipitation Sequencing)
MeRIP-Seq is a widely used technique to map m6A modifications across the transcriptome. The workflow involves immunoprecipitation of m6A-containing RNA fragments followed by high-throughput sequencing.
Detailed Protocol:
-
RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest using a standard method like TRIzol extraction. Purify mRNA using oligo(dT) beads. Fragment the mRNA to an average size of 100-200 nucleotides by enzymatic or chemical methods.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody to form RNA-antibody complexes. Capture these complexes using Protein A/G magnetic beads.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound RNA. Elute the m6A-containing RNA fragments from the beads.
-
Library Preparation and Sequencing: Construct sequencing libraries from the eluted m6A-enriched RNA (IP sample) and from a portion of the fragmented RNA before immunoprecipitation (input control). Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Use peak-calling algorithms to identify regions enriched for m6A in the IP sample compared to the input control.
Biochemical Assay for METTL3 Inhibitor Screening (AlphaLISA)
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay that can be adapted for high-throughput screening of enzyme inhibitors.
Principle: A biotinylated RNA substrate is methylated by the METTL3/METTL14 complex in the presence of SAM. The resulting m6A-modified RNA is then recognized by an anti-m6A antibody. Streptavidin-coated donor beads bind to the biotinylated RNA, and antibody-binding acceptor beads bind to the anti-m6A antibody. When in close proximity, excitation of the donor beads results in a luminescent signal from the acceptor beads. Inhibitors of METTL3 will reduce the amount of m6A-RNA and thus decrease the AlphaLISA signal.[23][26][27]
Protocol Outline:
-
Reaction Setup: In a microplate, combine the METTL3/METTL14 enzyme, biotinylated RNA substrate, SAM, and the test compound (potential inhibitor).
-
Enzymatic Reaction: Incubate the mixture to allow the methylation reaction to proceed.
-
Detection: Add the anti-m6A antibody, streptavidin-donor beads, and acceptor beads.
-
Signal Measurement: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
N6-Modified Nucleotides in Drug Development
The critical roles of N6-modified nucleotides and their regulatory proteins in diseases like cancer have made them attractive targets for therapeutic intervention.
Targeting the m6A Machinery
-
METTL3 Inhibitors: Several small molecule inhibitors of METTL3 have been developed and are in preclinical and early clinical development.[28][29] For example, STC-15, a METTL3 inhibitor, has shown promising clinical activity in a Phase 1 study in patients with advanced solid tumors.[13][14][30] These inhibitors typically compete with the SAM cofactor for binding to METTL3.
-
FTO and ALKBH5 Inhibitors: Inhibitors of the m6A demethylases FTO and ALKBH5 are also being actively pursued, particularly for cancer therapy.[31][32][33] Meclofenamic acid, a non-steroidal anti-inflammatory drug, was one of the first identified FTO inhibitors.[31] More potent and selective inhibitors have since been developed through structure-based drug design.[32][34]
Challenges and Future Directions
Developing drugs that target RNA-modifying enzymes presents several challenges, including achieving selectivity against other methyltransferases and ensuring good cell permeability and pharmacokinetic properties.[8][10][35][36] Future directions in the field include the development of more potent and selective inhibitors, exploring combination therapies, and expanding the scope of therapeutic applications beyond cancer to other diseases where epitranscriptomic dysregulation is implicated.[21][22][34][37][38]
Chemical Structures of Key Inhibitors:
-
METTL3 Inhibitor (Example):
-
STM2457: A potent and selective METTL3 inhibitor.[28]
-
-
FTO Inhibitors (Examples):
This guide provides a foundational understanding of N6-modified nucleotides in molecular biology. The continued exploration of this exciting field holds great promise for uncovering new biological insights and developing novel therapeutic strategies.
References
- 1. METTL3-m6A methylation inhibits the proliferation and viability of type II alveolar epithelial cells in acute lung injury by enhancing the stability and translation efficiency of Pten mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulatory Mechanisms of the RNA Modification m6A and Significance in Brain Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | N6-methyladenosine reader YTHDF family in biological processes: Structures, roles, and mechanisms [frontiersin.org]
- 6. Essentiality of threonylcarbamoyladenosine (t[superscript 6]A), a universal tRNA modification, in bacteria [dspace.mit.edu]
- 7. The methyl group of the N6-methyl-N6-threonylcarbamoyladenosine in tRNA of Escherichia coli modestly improves the efficiency of the tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pediaa.com [pediaa.com]
- 9. Cytokinins: Wide-Spread Signaling Hormones from Plants to Humans with High Medical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulatory and Toxicological Perspectives on the Effects of the Small Molecule Kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA m6A methylation regulates dissemination of cancer cells by modulating expression and membrane localization of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RNA m6A methylation regulates dissemination of cancer cells by modulating expression and membrane localization of β-catenin. | Sigma-Aldrich [merckmillipore.com]
- 13. N6-methyladenosine methyltransferases: functions, regulation, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Regulation of Gene Expression Associated With the N6-Methyladenosine (m6A) Enzyme System and Its Significance in Cancer [frontiersin.org]
- 15. Discovery of the β-barrel–type RNA methyltransferase responsible for N6-methylation of N6-threonylcarbamoyladenosine in tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of eukaryotic and prokaryotic methylthiotransferase for biosynthesis of 2-methylthio-N6-threonylcarbamoyladenosine in tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. METTL14-mediated N6-methyladenosine modification of Pten mRNA inhibits tumour progression in clear-cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The m6A Methyltransferase METTL14-Mediated N6-Methyladenosine Modification of PTEN mRNA Inhibits Tumor Growth and Metastasis in Stomach Adenocarcinoma [frontiersin.org]
- 21. METTL3-m6A methylation inhibits the proliferation and viability of type II alveolar epithelial cells in acute lung injury by enhancing the stability and translation efficiency of Pten mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The m6A Methyltransferase METTL14-Mediated N6-Methyladenosine Modification of PTEN mRNA Inhibits Tumor Growth and Metastasis in Stomach Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. YTHDF2 destabilizes m6A-modified neural-specific RNAs to restrain differentiation in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Structural characteristics of small-molecule inhibitors targeting FTO demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. tandfonline.com [tandfonline.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. pubs.acs.org [pubs.acs.org]
- 36. Frontiers | Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products [frontiersin.org]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
Unlocking Purinergic Signaling: Potential Research Applications of N6-Carboxymethyl-ATP
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP), play a pivotal role in cell-to-cell communication by activating a distinct class of purinergic receptors, namely the P2 receptors. These receptors are broadly classified into ionotropic P2X receptors and metabotropic P2Y receptors. The P2Y receptor family, comprising eight subtypes in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), are G protein-coupled receptors (GPCRs) that are involved in a myriad of physiological processes, including platelet aggregation, neurotransmission, inflammation, and vasodilation.[1][2] The development of selective agonists and antagonists for these receptors is crucial for dissecting their specific functions and for the development of novel therapeutics.
This technical guide explores the potential research applications of a specific ATP analog, N6-Carboxymethyl-ATP. While direct experimental data on this compound is limited in currently available literature, this document will extrapolate its potential utility based on the known synthesis of a closely related compound, N6-[(2-carboxyethyl)thiomethyl]-ATP, and the established structure-activity relationships of N6-substituted ATP analogs at P2Y receptors. This guide aims to provide a foundational resource for researchers interested in synthesizing and utilizing this novel compound to probe the intricacies of purinergic signaling.
The Potential of N6-Substitution in Modulating P2Y Receptor Activity
Modifications at the N6-position of the adenine (B156593) nucleotide core have been shown to be a viable strategy for altering the pharmacological profile of P2Y receptor ligands. For instance, the addition of a methyl group to the N6 position of an adenosine 5'-diphosphate (ADP) analog transformed it from a partial agonist to a competitive antagonist at the P2Y1 receptor.[1] This highlights the sensitivity of the P2Y receptor binding pocket to substitutions at this position and suggests that the introduction of a carboxymethyl group could similarly influence the affinity and efficacy of ATP at various P2Y receptor subtypes. The carboxyl group, being ionizable, could introduce novel electrostatic interactions within the receptor's binding site, potentially leading to altered selectivity or functional activity.
A Proxy for Potential: Coenzymic Activity of a Structurally Related Analog
A 1978 study detailed the synthesis of N6-[(2-carboxyethyl)thiomethyl]-ATP, a compound bearing a carboxymethyl-related functional group at the N6 position.[3] While not a direct P2Y receptor study, the investigation of its coenzymic activity with kinases provides valuable insight into its biochemical competence and serves as a proxy for its potential to interact with ATP-binding proteins. The study demonstrated that this modification was well-tolerated by enzymes like hexokinase, retaining a significant portion of its activity relative to native ATP.[3] This suggests that this compound would likely be a stable and biologically active molecule.
Table 1: Relative Coenzymic Activities of N6-[(2-carboxyethyl)thiomethyl]-ATP and Related Derivatives [3]
| Compound | Relative Activity (%) vs. ATP with Hexokinase |
| N6-[(2-carboxyethyl)thiomethyl]-ATP | 88 |
| N6-([N-(3-aminopropyl)carbamoylethyl]thiomethyl)-ATP | 94 |
| N6,N6-bis([N-(3-aminopropyl)carbamoylethyl]thiomethyl)-ATP | 81 |
| Dextran-bound N6-([N-(3-aminopropyl)carbamoylethyl]thiomethyl)-ATP | 58 |
| Dextran-bound N6,N6-bis([N-(3-aminopropyl)carbamoylethyl]thiomethyl)-ATP | 49 |
Potential Research Applications of this compound
Based on the established principles of P2Y receptor pharmacology and the data from the closely related N6-[(2-carboxyethyl)thiomethyl]-ATP, several key research applications for this compound can be proposed:
-
Deconvolution of P2Y Receptor Subtype Selectivity: As ATP itself activates multiple P2Y receptors (P2Y2 and P2Y11), the carboxymethyl modification on this compound could confer selectivity towards a specific subtype.[4] A systematic screening of this analog against a panel of human P2Y receptors would be the first step in characterizing its pharmacological profile.
-
Development of Novel Agonists or Antagonists: Depending on the nature of its interaction with the receptor, this compound could act as a full agonist, a partial agonist, or an antagonist. Its discovery as a selective antagonist for a particular P2Y subtype would be of significant interest for therapeutic development, for instance, in the context of thrombosis (P2Y12) or chronic pain.[5]
-
Probing the Structure of the P2Y Receptor Binding Pocket: The carboxyl group of this compound can serve as a handle for further chemical modifications, such as the attachment of fluorescent probes or photoaffinity labels. Such derivatives would be invaluable tools for studying receptor-ligand interactions, receptor dynamics, and for mapping the nucleotide binding site through biochemical and structural biology approaches.
-
Investigation of Cellular Signaling Pathways: Once characterized, this compound could be employed to selectively activate or block specific P2Y receptor-mediated signaling cascades. This would allow for a more precise dissection of the downstream pathways, such as the activation of phospholipase C (PLC) or the modulation of adenylyl cyclase activity.[2]
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing the pharmacological properties of this compound.
Protocol 1: Synthesis of this compound
This hypothetical protocol is adapted from the synthesis of N6-[(2-carboxyethyl)thiomethyl]-ATP.[3]
Materials:
-
Adenosine-5'-triphosphate (ATP)
-
Glyoxylic acid
-
Sodium cyanoborohydride
-
Sodium phosphate (B84403) buffer (pH 7.0)
-
Methanol
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Dissolve ATP in 0.1 M sodium phosphate buffer (pH 7.0).
-
Add a 10-fold molar excess of glyoxylic acid to the ATP solution.
-
Slowly add a 5-fold molar excess of sodium cyanoborohydride to the reaction mixture while stirring at room temperature.
-
Monitor the reaction progress by HPLC. The reaction is expected to proceed via reductive amination to form the this compound.
-
Once the reaction is complete (typically after 24-48 hours), purify the product using preparative HPLC with a suitable C18 column and a gradient of triethylammonium (B8662869) bicarbonate buffer and acetonitrile.
-
Lyophilize the collected fractions containing the pure this compound.
-
Characterize the final product by mass spectrometry and NMR to confirm its structure and purity.
Protocol 2: Functional Characterization using a Calcium Mobilization Assay
This protocol describes how to assess the agonist or antagonist activity of this compound at a Gq-coupled P2Y receptor (e.g., P2Y2) by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human P2Y2 receptor.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
ATP (as a reference agonist).
-
This compound.
-
A fluorescent plate reader capable of kinetic reads.
Procedure:
-
Cell Plating: Plate the P2Y2-expressing HEK293 cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Agonist Assay:
-
Prepare serial dilutions of this compound and the reference agonist ATP in HBSS.
-
Place the plate in the fluorescent plate reader and begin recording the baseline fluorescence.
-
After a stable baseline is established, add the different concentrations of this compound or ATP to the wells.
-
Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.
-
-
Antagonist Assay:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of the agonist ATP (typically the EC80 concentration) to the wells.
-
Record the fluorescence intensity as described above.
-
-
Data Analysis: Calculate the change in fluorescence (ΔF/F0) and plot the concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways and Visualization
P2Y receptors activate a variety of downstream signaling pathways. For Gq-coupled receptors like P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11, agonist binding leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Caption: General signaling pathway for Gq-coupled P2Y receptors.
Caption: Workflow for synthesis and characterization of this compound.
Conclusion
While direct experimental investigation of this compound is currently lacking, the available evidence from structurally related analogs and the broader understanding of P2Y receptor pharmacology strongly suggest its potential as a valuable research tool. The introduction of a carboxymethyl group at the N6 position of ATP opens up new avenues for developing selective P2Y receptor ligands. The synthesis and subsequent pharmacological characterization of this compound, as outlined in this guide, would be a significant step forward in our ability to probe the diverse functions of the P2Y receptor family. Researchers in the fields of pharmacology, cell biology, and drug discovery are encouraged to explore the potential of this and other novel N6-substituted ATP analogs to unlock new insights into the complex world of purinergic signaling.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A new method of chemical modification of N6-amino group in adenine nucleotides with formaldehyde and a thiol and its application to preparing immobilized ADP and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.tocris.com [resources.tocris.com]
- 5. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
Chemo-enzymatic Synthesis of N6-Modified ATP Analogues: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the chemo-enzymatic synthesis of N6-modified adenosine-5'-triphosphate (B57859) (ATP) analogues, a critical class of molecules for research in chemical biology, pharmacology, and drug development. These analogues serve as valuable tools to probe the function of ATP-dependent enzymes, such as protein kinases, and to act as specific ligands for purinergic receptors, including the P2Y family. This document details robust experimental protocols for both the chemical synthesis of N6-modified adenosine (B11128) monophosphate (AMP) precursors and their subsequent enzymatic phosphorylation to the desired triphosphate form. Quantitative data on reaction efficiencies and the biological activity of key analogues are summarized for comparative analysis. Furthermore, this guide illustrates the primary signaling pathways modulated by these compounds and provides workflows for their synthesis and application, all visualized using standardized diagrams to facilitate understanding and implementation in a research setting.
Introduction
Adenosine-5'-triphosphate (ATP) is the universal energy currency in biological systems and a fundamental signaling molecule, participating in a vast array of cellular processes. The modification of ATP at the N6-position of the adenine (B156593) ring has proven to be a powerful strategy for developing highly specific molecular probes, enzyme inhibitors, and receptor agonists/antagonists. N6-alkyl, -benzyl, and other functionalized ATP analogues are designed to explore the steric and electronic requirements of the ATP-binding pockets of proteins like kinases and to modulate the activity of purinergic receptors that mediate cellular communication.
Traditional chemical synthesis of ATP analogues is often hampered by low yields and the need for extensive protection/deprotection steps, particularly during the challenging triphosphorylation stage. A modern and highly efficient alternative is the chemo-enzymatic approach, which combines the versatility of organic synthesis for creating diverse N6-modified adenosine precursors with the specificity and high efficiency of enzymatic phosphorylation. This guide focuses on a prevalent chemo-enzymatic strategy: the chemical synthesis of an N6-modified adenosine-5'-monophosphate (AMP) analogue, followed by its enzymatic conversion to the triphosphate form using a promiscuous kinase.
The Chemo-enzymatic Synthesis Workflow
The chemo-enzymatic synthesis of N6-modified ATP analogues is a two-stage process. The first stage involves organic synthesis to introduce the desired modification at the N6-position of adenosine, followed by monophosphorylation. The second stage utilizes an enzymatic reaction to complete the synthesis to the triphosphate level. This workflow offers a modular and efficient route to a diverse library of ATP analogues.
N6-Substituted ATP Analogs: A Technical Guide for Researchers in Enzyme Kinetics and Drug Discovery
An In-depth Technical Guide on the Properties and Applications of N6-Substituted Adenosine Triphosphate Analogs in Biochemical Research.
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biochemical reactions and cellular processes. Consequently, ATP-binding proteins, such as kinases and ATPases, are critical components of cellular signaling and metabolism, and they represent a major class of drug targets. To elucidate the mechanisms of these proteins and to develop novel therapeutics, researchers rely on a variety of ATP analogs that can probe different aspects of ATP binding and hydrolysis.
Among these, N6-substituted ATP analogs have emerged as powerful tools, not as non-hydrolyzable mimics, but as specialized probes for "analog-specific" (AS) enzymes and for modulating protein function. This technical guide provides a comprehensive overview of N6-substituted ATP analogs, with a focus on their synthesis, biochemical properties, and applications in research and drug development. It is important to note that modification at the N6-position of the adenine (B156593) ring does not render the molecule non-hydrolyzable; the triphosphate chain remains susceptible to enzymatic cleavage.
Biochemical Properties and Mechanism of Action
N6-substituted ATP analogs are derivatives of ATP where a chemical moiety is attached to the nitrogen atom at the 6th position of the adenine base. Common examples include N6-methyl-ATP and N6-benzyl-ATP. The addition of a substituent at this position creates steric bulk that is not present in the natural ATP molecule.
While most wild-type ATP-binding proteins have a tightly conserved binding pocket that cannot accommodate these bulky analogs, it is possible to engineer "analog-specific" (AS) kinases and ATPases. This is typically achieved by mutating a large "gatekeeper" residue in the ATP-binding pocket to a smaller amino acid, creating space for the N6-substituent. This engineered protein will then preferentially bind and/or process the N6-substituted ATP analog over the natural ATP. This "bump-and-hole" strategy allows for the specific investigation of the function and substrates of a single protein within a complex cellular environment.
It is a common misconception that N6-substitution confers resistance to hydrolysis. In fact, some N6-substituted ATPs can act as phosphate (B84403) donors for their cognate AS kinases. For instance, N6-methyl-ATP (N6-Me-ATP) can be utilized by an engineered GSK3β kinase for substrate phosphorylation[1]. The ability of an N6-substituted analog to be hydrolyzed is dependent on the specific analog and the enzyme .
Quantitative Data on N6-Substituted ATP Analog Interactions
The binding affinity and kinetic parameters of N6-substituted ATP analogs are crucial for their effective use in experimental systems. The following table summarizes key quantitative data for the interaction of representative N6-substituted ATP analogs with specific kinases.
| Analog | Protein | Method | Parameter | Value | Reference |
| N6-Methyl-ATP | GSK3α | Chemoproteomics | Relative Binding Affinity | Similar to ATP | [1] |
| N6-Furfuryl-ATP (Kinetin Triphosphate) | GSK3α | Chemoproteomics | Relative Binding Affinity | Weaker than ATP | [1] |
| N6-Benzyl-ATP | v-Src (T338G) | Kinase Assay | kcat/KM | 3.2 x 10^6 M⁻¹min⁻¹ | |
| N6-Benzyl-ATP | CDK2 (F80G)/cyclin E | Kinase Assay | KM | 6.4 µM |
Experimental Protocols
Synthesis of N6-Substituted ATP Analogs
The synthesis of N6-substituted ATP analogs can be achieved through various chemical methods. A common approach involves the reaction of 6-chloropurine (B14466) riboside triphosphate with the desired amine.
Materials:
-
6-chloropurine riboside 5'-triphosphate
-
Amine (e.g., methylamine (B109427) for N6-methyl-ATP, benzylamine (B48309) for N6-benzyl-ATP)
-
Anhydrous dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) system for purification
Protocol:
-
Dissolve 6-chloropurine riboside 5'-triphosphate in anhydrous DMF.
-
Add a 10-fold molar excess of the desired amine and triethylamine to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by preparative HPLC using a C18 column and a triethylammonium (B8662869) bicarbonate buffer gradient.
-
Lyophilize the pure fractions to obtain the N6-substituted ATP analog as a white powder.
-
Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
In Vitro Kinase Assay with Analog-Specific Kinase
This protocol describes a typical in vitro kinase assay to determine the activity of an analog-specific kinase with an N6-substituted ATP analog.
Materials:
-
Purified analog-specific kinase
-
Substrate peptide or protein
-
N6-substituted ATP analog (e.g., N6-benzyl-ATP)
-
[γ-³²P]-N6-substituted ATP (for radiometric detection) or non-labeled analog for mass spectrometry-based detection
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Phosphocellulose paper or SDS-PAGE and autoradiography equipment (for radiometric assay)
-
Mass spectrometer (for non-radiometric assay)
Protocol:
-
Prepare a reaction mixture containing the kinase reaction buffer, the substrate peptide, and the analog-specific kinase.
-
To assess specificity, prepare parallel reactions containing:
-
[γ-³²P]-N6-substituted ATP
-
[γ-³²P]-ATP
-
Unlabeled N6-substituted ATP with [γ-³²P]-ATP
-
-
Initiate the kinase reaction by adding the ATP analog mixture.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid (for phosphocellulose paper assay) or SDS-PAGE loading buffer.
-
For radiometric detection:
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or by autoradiography after SDS-PAGE.
-
-
For mass spectrometry-based detection:
-
Analyze the reaction mixture by LC-MS/MS to identify and quantify the phosphorylated substrate.
-
Visualizations
Figure 1. Signaling pathway illustrating the specificity of an analog-specific kinase for an N6-substituted ATP analog.
Figure 2. A typical experimental workflow for identifying the substrates of an analog-specific kinase using an N6-substituted ATP analog.
Conclusion
N6-substituted ATP analogs are invaluable tools for dissecting the complex roles of ATP-binding proteins in cellular signaling and for the development of targeted therapeutics. Their utility lies not in their resistance to hydrolysis, but in their ability to be specifically recognized by engineered analog-sensitive enzymes. This allows for a level of specificity in probing protein function that is unattainable with traditional biochemical methods. As our ability to engineer proteins and synthesize novel chemical probes continues to advance, the applications for N6-substituted ATP analogs and related compounds are poised to expand, offering ever more precise ways to interrogate and manipulate the essential ATP-dependent processes of life.
References
Methodological & Application
Application Notes and Protocols for Enzymatic Incorporation of N6-Carboxymethyl-ATP into RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleotides into RNA is a powerful tool for elucidating RNA structure and function, developing RNA-based therapeutics, and creating novel biotechnological applications. N6-Carboxymethyladenosine (N6-cmA) is a modified nucleoside that introduces a carboxymethyl group at the N6 position of adenine (B156593). This modification can be used to introduce new functionalities into RNA, such as sites for bioconjugation or for altering protein-RNA interactions.
This document provides detailed protocols and application notes for the enzymatic incorporation of N6-Carboxymethyl-ATP (N6-cmATP) into RNA transcripts using in vitro transcription with T7 RNA Polymerase. While specific literature on the direct incorporation of N6-cmATP is limited, the protocols provided here are adapted from established methods for the incorporation of the structurally similar N6-methyl-ATP (m6ATP), which has been shown to be a substrate for T7 RNA Polymerase.[1] Researchers should note that optimization of the described conditions may be necessary to achieve efficient incorporation of N6-cmATP.
Principle of the Method
The enzymatic incorporation of N6-cmATP into RNA is achieved through in vitro transcription. A DNA template containing a T7 promoter sequence upstream of the desired RNA sequence is used to direct RNA synthesis by T7 RNA Polymerase. The reaction mixture includes the four standard ribonucleoside triphosphates (ATP, GTP, CTP, UTP) and is supplemented with N6-cmATP. The T7 RNA Polymerase recognizes N6-cmATP as an analog of ATP and incorporates it into the growing RNA chain at positions dictated by thymine (B56734) (T) in the DNA template. The ratio of N6-cmATP to ATP in the reaction can be varied to control the extent of modification in the final RNA product.
Experimental Workflow
The overall workflow for the enzymatic incorporation of N6-cmATP into RNA involves several key steps, from the preparation of the DNA template to the final analysis of the modified RNA.
Materials and Reagents
-
This compound (N6-cmATP)
-
ATP, CTP, GTP, UTP solutions (100 mM)
-
Linearized plasmid DNA or PCR product with a T7 promoter (0.5 - 1.0 µg)
-
T7 RNA Polymerase
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine)
-
Dithiothreitol (DTT, 100 mM)
-
RNase Inhibitor
-
DNase I, RNase-free
-
Nuclease-free water
-
RNA purification kit or reagents for phenol/chloroform extraction and ethanol (B145695) precipitation
-
Agarose (B213101) gel electrophoresis system
Detailed Protocols
Protocol 1: In Vitro Transcription for N6-cmATP Incorporation
This protocol is adapted from standard T7 RNA polymerase transcription protocols and protocols for incorporating N6-methyl-ATP.[1][2] The ratio of N6-cmATP to ATP can be adjusted to control the level of modification.
-
Thaw Reagents: Thaw all frozen reagents on ice. Mix each solution by gentle vortexing and centrifuge briefly to collect the contents at the bottom of the tube. Keep enzymes and NTPs on ice.
-
Reaction Assembly: Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template by spermidine (B129725) in the buffer.
Component Volume (µL) for 20 µL reaction Final Concentration Nuclease-free water Up to 20 µL - 10x Transcription Buffer 2 µL 1x 100 mM DTT 2 µL 10 mM 100 mM CTP 0.5 µL 2.5 mM 100 mM UTP 0.5 µL 2.5 mM 100 mM GTP 0.5 µL 2.5 mM 100 mM ATP X µL See Table 2 100 mM N6-cmATP Y µL See Table 2 Template DNA (0.5 µg/µL) 2 µL 50 ng/µL RNase Inhibitor 1 µL 2 U/µL T7 RNA Polymerase 2 µL - Total Volume 20 µL Table 1: General setup for a 20 µL in vitro transcription reaction.
-
NTP Mix Preparation: To achieve different levels of N6-cmATP incorporation, prepare the ATP/N6-cmATP mix according to the following table. The total final concentration of adenine nucleotides should be maintained at 2.5 mM.
Desired Incorporation Volume of 100 mM ATP (X µL) Volume of 100 mM N6-cmATP (Y µL) Final ATP Conc. (mM) Final N6-cmATP Conc. (mM) Low 0.45 0.05 2.25 0.25 Medium 0.25 0.25 1.25 1.25 High 0.05 0.45 0.25 2.25 100% Substitution 0 0.5 0 2.5 Table 2: Recommended ratios of ATP to N6-cmATP for controlled incorporation.
-
Incubation: Mix the components gently by pipetting up and down. Centrifuge the tube briefly. Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may increase the yield of shorter transcripts.
-
Template Removal (Optional but Recommended): To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the transcribed RNA using a suitable RNA purification kit or by standard phenol/chloroform extraction followed by ethanol precipitation. Resuspend the purified RNA in nuclease-free water.
Protocol 2: Analysis of N6-cmATP-Modified RNA
-
Quantification: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop).
-
Gel Electrophoresis: Analyze the integrity and size of the RNA transcript by running an aliquot on a denaturing agarose or polyacrylamide gel.
-
Mix 1-2 µg of the purified RNA with an equal volume of 2x RNA loading dye (containing formamide).
-
Denature the sample by heating at 70°C for 10 minutes, then place on ice.
-
Load the sample onto the gel and run at an appropriate voltage.
-
Stain the gel with an RNA-compatible stain (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the RNA band under UV light.
-
Data Presentation and Expected Results
The efficiency of N6-cmATP incorporation will likely depend on the specific sequence of the RNA transcript and the ratio of N6-cmATP to ATP in the reaction. By varying this ratio as suggested in Table 2, a range of incorporation levels can be achieved. The successful incorporation of the modified nucleotide may result in a slight shift in the mobility of the RNA transcript on a denaturing gel compared to the unmodified transcript, due to the increased mass of the carboxymethyl group. For precise quantification of incorporation, techniques such as mass spectrometry would be required.
Logical Relationship of Modification
The degree of N6-cmA modification in the final RNA product is directly influenced by the relative concentrations of N6-cmATP and ATP in the transcription reaction.
Troubleshooting
-
Low RNA Yield:
-
Ensure the DNA template is of high quality and free of contaminants.
-
Optimize the amount of template DNA used.
-
Check the activity of the T7 RNA Polymerase.
-
The N6-cmATP may be inhibitory at high concentrations; try a lower ratio of N6-cmATP to ATP.
-
-
Incomplete or Aborted Transcripts:
-
High concentrations of N6-cmATP may cause premature termination. Reduce the N6-cmATP:ATP ratio.
-
Ensure the DNA template is fully linearized.
-
-
No Transcript Produced:
-
Verify the integrity of the T7 promoter sequence in your template.
-
Check for the presence of RNase contamination.
-
Ensure all reagents were added in the correct order and concentrations.
-
Conclusion
The enzymatic incorporation of this compound provides a versatile method for producing functionally modified RNA molecules. The protocols outlined in this document, adapted from established procedures for similar modified nucleotides, offer a solid starting point for researchers. Optimization of the reaction conditions, particularly the ratio of N6-cmATP to ATP, will be key to achieving the desired level of modification for specific downstream applications in research and drug development.
References
Application Notes: Incorporation of N6-Carboxymethyl-ATP into RNA using In Vitro Transcription
For Research Use Only. Not for use in diagnostic procedures.
Introduction
In the burgeoning field of RNA therapeutics and diagnostics, the site-specific introduction of chemical modifications into RNA transcripts is of paramount importance. These modifications can enhance stability, reduce immunogenicity, and introduce novel functionalities. N6-Carboxymethyl-ATP is an ATP analog that, when incorporated into an RNA molecule, results in an N6-carboxymethyladenosine modification. This modification is structurally analogous to Nε-(carboxymethyl)lysine (CML), a well-characterized advanced glycation end product (AGE). AGEs are implicated in a variety of physiological and pathological processes, including aging and diabetes.[1][2] The ability to synthesize RNA containing a CML-like moiety opens up new avenues for research into the biological roles of such modifications on nucleic acids and for the development of novel therapeutic and diagnostic agents.
These application notes provide a framework for the utilization of this compound in standard T7 RNA polymerase-based in vitro transcription (IVT) reactions. The provided protocols are intended as a starting point and may require optimization for specific templates and experimental goals.
Principle of the Method
In vitro transcription is a template-directed enzymatic synthesis of RNA from a DNA template. The reaction is catalyzed by a DNA-dependent RNA polymerase, most commonly T7, T3, or SP6 RNA polymerase. The polymerase recognizes a specific promoter sequence on the DNA template and initiates transcription. During the elongation phase, the polymerase moves along the template, incorporating ribonucleoside triphosphates (NTPs) into a growing RNA chain.
By substituting a standard NTP with a modified analog like this compound, the modification is co-transcriptionally incorporated into the RNA transcript. The efficiency of incorporation is dependent on the tolerance of the RNA polymerase for the specific modification. It is important to note that some polymerases may exhibit reduced activity or fidelity with certain modified NTPs. For instance, modifications at the N6 position of adenosine (B11128) can be poorly tolerated by some enzymes, such as ATP(CTP):tRNA nucleotidyl transferase.[3] Therefore, empirical optimization is crucial for success.
Materials and Reagents
-
This compound solution (user-supplied)
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
ATP, CTP, GTP, UTP solutions (high purity)
-
Transcription Buffer (typically contains Tris-HCl, MgCl2, DTT, spermidine)
-
RNase Inhibitor
-
DNase I, RNase-free
-
Nuclease-free water
-
RNA purification kit (e.g., spin column-based or magnetic beads)
-
Reagents for RNA analysis (e.g., agarose (B213101) or polyacrylamide gels, HPLC or LC-MS/MS reagents)
Experimental Protocols
Protocol 1: Complete Substitution of ATP with this compound
This protocol is a starting point for assessing the incorporation of this compound.
-
Thaw Reagents: Thaw all components at room temperature, except for the T7 RNA Polymerase and RNase Inhibitor, which should be kept on ice. Gently vortex and centrifuge each component before use.
-
Assemble the Reaction: In a nuclease-free microcentrifuge tube on ice, assemble the following components in the order listed:
| Component | Volume (µL) for 20 µL Reaction | Final Concentration |
| Nuclease-free Water | Up to 20 | |
| 10X Transcription Buffer | 2 | 1X |
| CTP (100 mM) | 2 | 10 mM |
| GTP (100 mM) | 2 | 10 mM |
| UTP (100 mM) | 2 | 10 mM |
| This compound (100 mM) | 2 | 10 mM |
| Linearized DNA Template (1 µg/µL) | 1 | 50 ng/µL |
| RNase Inhibitor | 1 | |
| T7 RNA Polymerase | 2 | |
| Total Volume | 20 |
-
Incubation: Mix the components gently by pipetting up and down. Centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate at 37°C for 2 to 4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture. Mix gently and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the RNA transcript using a suitable RNA purification kit according to the manufacturer's instructions. Elute the purified RNA in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the transcript by running an aliquot on a denaturing agarose or polyacrylamide gel. Confirm the incorporation of this compound using HPLC or LC-MS/MS analysis (see Protocol 3).
Protocol 2: Partial Substitution of ATP with this compound
If the complete substitution results in low yield, a partial substitution approach can be employed. The ratio of this compound to ATP will need to be optimized.
-
Prepare NTP Mix: Prepare a mixture of ATP and this compound. For example, to achieve a 1:1 ratio in the final reaction, mix equal volumes of 100 mM ATP and 100 mM this compound.
-
Assemble the Reaction: Follow the steps in Protocol 1, but instead of adding only this compound, add 2 µL of the prepared ATP/N6-Carboxymethyl-ATP mixture.
| Component | Volume (µL) for 20 µL Reaction | Final Concentration |
| Nuclease-free Water | Up to 20 | |
| 10X Transcription Buffer | 2 | 1X |
| CTP (100 mM) | 2 | 10 mM |
| GTP (100 mM) | 2 | 10 mM |
| UTP (100 mM) | 2 | 10 mM |
| ATP/N6-Carboxymethyl-ATP Mix (100 mM total) | 2 | 10 mM total |
| Linearized DNA Template (1 µg/µL) | 1 | 50 ng/µL |
| RNase Inhibitor | 1 | |
| T7 RNA Polymerase | 2 | |
| Total Volume | 20 |
-
Incubation, DNase Treatment, and Purification: Follow steps 3-6 as described in Protocol 1.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data for illustrative purposes. Actual results will vary depending on the template and reaction conditions.
Table 1: Effect of this compound Substitution on RNA Yield
| ATP:this compound Ratio | RNA Yield (µg/20 µL reaction) |
| 1:0 (Control) | 100 |
| 3:1 | 75 |
| 1:1 | 50 |
| 1:3 | 25 |
| 0:1 | 10 |
Table 2: Incorporation Efficiency of N6-Carboxymethyl-adenosine
| ATP:this compound Ratio | Expected % Incorporation | Observed % Incorporation (by LC-MS/MS) |
| 3:1 | 25% | 20% |
| 1:1 | 50% | 45% |
| 1:3 | 75% | 65% |
| 0:1 | 100% | 90% |
Quality Control and Analysis
Protocol 3: Verification of N6-Carboxymethyl-adenosine Incorporation by LC-MS/MS
This protocol provides a general workflow for the analysis of modified nucleosides.
-
RNA Digestion: Digest the purified RNA transcript to its constituent nucleosides using a mixture of nucleases (e.g., Nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
-
Sample Preparation: Remove the enzymes from the digested sample, for example, by using a molecular weight cutoff filter.[4]
-
LC-MS/MS Analysis: Analyze the nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]
-
Separate the nucleosides using a suitable HPLC column.
-
Detect and quantify the canonical nucleosides (A, C, G, U) and the modified nucleoside (N6-carboxymethyladenosine) using a mass spectrometer.
-
-
Data Analysis: Calculate the percentage of incorporation by comparing the peak area of N6-carboxymethyladenosine to the total peak area of adenosine and N6-carboxymethyladenosine.
Visualization of Workflows and Pathways
Caption: Experimental workflow for in vitro transcription with this compound.
Caption: Hypothetical signaling pathway initiated by CML-modified RNA.
Potential Applications
The ability to incorporate N6-carboxymethyladenosine into RNA transcripts has several potential applications in research and drug development:
-
Studying RNA-Protein Interactions: CML-modified RNA can be used as a probe to identify and characterize proteins that bind to this specific modification. This could uncover novel regulatory pathways involving AGE-modified nucleic acids.
-
Investigating the Biological Consequences of RNA Glycation: By introducing a CML-like modification at specific sites, researchers can study its effects on RNA stability, translation efficiency, and localization. This is particularly relevant in the context of diseases where AGEs accumulate, such as diabetes and neurodegenerative disorders.
-
Development of Therapeutic RNA: RNA molecules modified with N6-carboxymethyladenosine could be designed to have altered biological properties. For example, the modification might enhance binding to a target protein or modulate the immune response to the RNA.
-
Diagnostic Tool Development: The presence of CML-modified RNA in biological samples could serve as a biomarker for diseases associated with high levels of glycation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no RNA yield | This compound is a poor substrate for T7 RNA polymerase. | - Optimize the ratio of this compound to ATP (Protocol 2).- Increase the concentration of T7 RNA polymerase.- Increase the incubation time. |
| Impurities in the this compound stock. | Purify the modified nucleotide before use. | |
| Transcript is shorter than expected | Premature termination of transcription. | - Lower the incubation temperature.- Optimize the MgCl2 concentration in the transcription buffer. |
| No incorporation of the modified nucleotide | T7 RNA polymerase does not recognize this compound. | - Try a different RNA polymerase (e.g., T3 or SP6, if the template has the appropriate promoter).- Consider using a mutant T7 RNA polymerase known to have broader substrate specificity. |
Conclusion
The incorporation of this compound into RNA via in vitro transcription is a promising technique for advancing our understanding of RNA biology and for the development of novel RNA-based technologies. While the protocols provided here offer a solid starting point, empirical optimization will be necessary to achieve the desired results for specific applications. Careful quality control, particularly the verification of incorporation using sensitive analytical methods like LC-MS/MS, is essential for the successful implementation of this technology.
References
- 1. Nε-carboxymethyl-lysine and inflammatory cytokines, markers and mediators of coronary artery disease progression in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic incorporation of ATP and CTP analogues into the 3' end of tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N6-Carboxymethyl-ATP (N6-cmATP) as a Substrate for RNA Polymerases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N6-Carboxymethyl-ATP (N6-cmATP) as a substrate for in vitro transcription by RNA polymerases. Due to the limited direct experimental data on N6-cmATP, this document leverages information on closely related N6-modified ATP analogs and general principles of enzymatic RNA synthesis to guide researchers in their experimental design.
Introduction
This compound (N6-cmATP) is a modified adenosine (B11128) triphosphate analog with a carboxymethyl group attached to the N6 position of the adenine (B156593) base. This modification introduces a negative charge and additional bulk compared to the natural ATP substrate. The incorporation of such modified nucleotides into RNA transcripts can be a valuable tool for various research and drug development applications, including:
-
Post-transcriptional Modification: Introducing functional groups for subsequent chemical conjugation (e.g., fluorescent dyes, biotin, crosslinkers).
-
Structural and Functional Studies: Probing RNA structure and interactions with RNA-binding proteins.
-
Development of RNA Therapeutics: Modifying RNA properties to enhance stability, delivery, or therapeutic efficacy.
This document provides theoretical and practical guidance for utilizing N6-cmATP in in vitro transcription reactions with common RNA polymerases such as T7, SP6, and E. coli RNA polymerase.
Enzymatic Incorporation of N6-Modified ATP Analogs
Key Considerations for Incorporation:
-
Steric Hindrance: The bulky carboxymethyl group at the N6 position may cause steric clashes within the active site of the RNA polymerase, potentially reducing the efficiency of incorporation compared to ATP.
-
Charge: The negative charge of the carboxyl group could influence the interaction with the enzyme and the DNA template.
-
Hydrogen Bonding: The N6 position is involved in Watson-Crick base pairing with thymine (B56734) (or uracil). Modification at this position will disrupt this hydrogen bonding, which is a critical aspect of template-directed synthesis. Therefore, incorporation of N6-cmATP is expected to be significantly less efficient than ATP in template-dependent transcription.
Quantitative Data Summary (Analogous Systems)
Direct kinetic data for N6-cmATP with T7, SP6, or E. coli RNA polymerase is not currently available. However, data from related N6-modified analogs can provide an initial estimate of potential performance. The following table summarizes data for the incorporation of N6-methyl-ATP by poly(A) polymerase. Researchers should be aware that these values are for a different N6-modification and a template-independent polymerase and should be used as a preliminary guide only.
| Modified Nucleotide | Polymerase | Relative Incorporation Efficiency (Compared to ATP) | Reference (for analogous data) |
| N6-methyl-ATP | Poly(A) Polymerase | Lower than ATP (qualitative) | (Hypothetical Data Point) |
| N6-cmATP | T7 RNA Polymerase | To be determined experimentally | |
| N6-cmATP | SP6 RNA Polymerase | To be determined experimentally | |
| N6-cmATP | E. coli RNA Polymerase | To be determined experimentally |
Note: It is crucial to experimentally determine the kinetic parameters (Km and Vmax) for N6-cmATP with the specific RNA polymerase of interest to understand its substrate suitability.
Experimental Protocols
The following protocols are adapted from standard in vitro transcription procedures. They should be considered as a starting point and will likely require optimization for the efficient incorporation of N6-cmATP.
Protocol 1: In Vitro Transcription with T7 RNA Polymerase using N6-cmATP
This protocol is designed for the template-directed synthesis of RNA containing N6-carboxymethyl-adenosine residues using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleotide solution mix (10 mM each of GTP, CTP, UTP)
-
ATP solution (10 mM)
-
N6-cmATP solution (10 mM, pH 7.0)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup: Assemble the following reaction components at room temperature in the specified order. The ratio of N6-cmATP to ATP can be varied to control the density of modification.
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| Ribonucleotide Mix (G,C,U) | 2 µL | 1 mM each |
| ATP (10 mM) | 0.5 µL | 0.25 mM (example) |
| N6-cmATP (10 mM) | 1.5 µL | 0.75 mM (example) |
| Linear DNA Template | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 1 µL | 2.5 U/µL |
-
Incubation: Mix the components gently by pipetting and incubate at 37°C for 2-4 hours. Longer incubation times may be necessary to compensate for the potentially lower incorporation efficiency of N6-cmATP.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the RNA transcript using a suitable method, such as phenol/chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA purification kit.
-
Analysis: Analyze the transcript size and integrity by denaturing agarose (B213101) or polyacrylamide gel electrophoresis. The incorporation of N6-cmATP can be verified by methods such as mass spectrometry or by conjugation of a reporter molecule to the carboxyl group followed by detection.
Optimization:
-
N6-cmATP:ATP Ratio: Vary the ratio to achieve the desired level of modification. A higher proportion of N6-cmATP may lead to lower overall transcript yield.
-
Magnesium Concentration: The optimal Mg²⁺ concentration may differ from standard protocols due to the chelating properties of the carboxymethyl group. A titration of MgCl₂ (e.g., from 6 mM to 15 mM) is recommended.
-
Enzyme Concentration: Increasing the concentration of T7 RNA polymerase may improve the yield of modified transcripts.
-
Incubation Time: Extend the incubation time to allow for the slower incorporation of the modified nucleotide.
Protocol 2: In Vitro Transcription with SP6 RNA Polymerase using N6-cmATP
This protocol outlines the use of SP6 RNA polymerase for synthesizing RNA containing N6-carboxymethyl-adenosine. SP6 RNA polymerase has a strict requirement for its cognate promoter.
Materials:
-
Linearized plasmid DNA with an SP6 promoter
-
SP6 RNA Polymerase
-
10x SP6 Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleotide solution mix (10 mM each of GTP, CTP, UTP)
-
ATP solution (10 mM)
-
N6-cmATP solution (10 mM, pH 7.0)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup:
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10x SP6 Transcription Buffer | 2 µL | 1x |
| Ribonucleotide Mix (G,C,U) | 2 µL | 1 mM each |
| ATP (10 mM) | 0.5 µL | 0.25 mM (example) |
| N6-cmATP (10 mM) | 1.5 µL | 0.75 mM (example) |
| Linear DNA Template | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | 2 U/µL |
| SP6 RNA Polymerase | 1 µL | 1 U/µL |
-
Incubation: Mix gently and incubate at 40°C for 2-4 hours. SP6 RNA polymerase is generally more active at 40°C.
-
DNase Treatment and RNA Purification: Follow steps 3 and 4 from the T7 RNA Polymerase protocol.
-
Analysis: Analyze the transcript as described in the T7 protocol.
Optimization: Similar optimization strategies as for T7 RNA polymerase should be considered, particularly for the N6-cmATP:ATP ratio and Mg²⁺ concentration.
Protocol 3: In Vitro Transcription with E. coli RNA Polymerase using N6-cmATP
E. coli RNA polymerase holoenzyme can be used for transcription from bacterial promoters. The protocol is more complex as it involves the core enzyme and a sigma factor.
Materials:
-
DNA template containing an E. coli promoter (e.g., T7A1, lacUV5)
-
E. coli RNA Polymerase Holoenzyme (containing a sigma factor, e.g., σ⁷⁰)
-
10x E. coli RNA Polymerase Transcription Buffer (400 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 1 M KCl, 10 mM DTT)
-
Ribonucleotide solution mix (10 mM each of GTP, CTP, UTP)
-
ATP solution (10 mM)
-
N6-cmATP solution (10 mM, pH 7.0)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup:
| Component | Volume (for 25 µL reaction) | Final Concentration |
| Nuclease-free water | to 25 µL | - |
| 10x Transcription Buffer | 2.5 µL | 1x |
| Ribonucleotide Mix (G,C,U) | 2.5 µL | 1 mM each |
| ATP (10 mM) | 0.625 µL | 0.25 mM (example) |
| N6-cmATP (10 mM) | 1.875 µL | 0.75 mM (example) |
| DNA Template | 200 ng | 8 ng/µL |
| RNase Inhibitor | 1 µL | 1.6 U/µL |
| E. coli RNA Polymerase Holoenzyme | 1 µL | 0.04 U/µL |
-
Incubation: Mix gently and incubate at 37°C for 30-60 minutes.
-
DNase Treatment and RNA Purification: Follow steps 3 and 4 from the T7 RNA Polymerase protocol.
-
Analysis: Analyze the transcript as described in the T7 protocol.
Optimization: The efficiency of transcription with E. coli RNA polymerase can be highly dependent on the promoter sequence and the presence of transcription factors. Optimization of the N6-cmATP:ATP ratio and reaction conditions will be critical.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro transcription with N6-cmATP.
Logical Relationship of Optimization Parameters
Caption: Key parameters for optimizing N6-cmATP incorporation.
Disclaimer
The information provided in these application notes is intended for guidance and is based on general knowledge of in vitro transcription and data from analogous modified nucleotides. The successful incorporation of this compound will require empirical optimization of the reaction conditions. It is strongly recommended to perform pilot experiments to determine the optimal parameters for your specific application.
Application Notes and Protocols for Site-Specific Labeling of RNA with N6-Carboxymethyl-ATP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific labeling of RNA is a critical technique for elucidating RNA structure, function, and dynamics. Chemical modifications, when introduced at specific locations within an RNA molecule, can serve as probes for biophysical studies, as handles for purification, or to enhance the therapeutic properties of RNA-based drugs. N6-Carboxymethyl-ATP is a modified adenosine (B11128) triphosphate analog that provides a versatile tool for the enzymatic introduction of a reactive carboxyl group into an RNA sequence. This carboxyl group can be subsequently conjugated to a variety of molecules, such as fluorophores, biotin, or therapeutic payloads, using standard bioconjugation chemistries.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound and its enzymatic incorporation into RNA, primarily focusing on 3'-end labeling using Poly(A) Polymerase. While this compound is a novel labeling reagent, the methodologies presented here are based on established principles for the use of other N6-modified ATP analogs.[1][2]
Key Applications
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging RNA localization and tracking in real-time.
-
Biomolecule Immobilization: Conjugation to solid supports for affinity purification of RNA-binding proteins or other interacting molecules.
-
Drug Conjugation: Site-specific attachment of small molecule drugs or other therapeutic moieties to RNA aptamers or mRNA.
-
Structural Analysis: Introduction of cross-linking agents to probe RNA tertiary structure and its interactions with other molecules.
Data Presentation: Quantitative Analysis of Labeling Efficiency
The efficiency of enzymatic incorporation of N6-modified ATP analogs can be influenced by several factors, including enzyme concentration, reaction time, and the ratio of modified to unmodified ATP. The following tables present representative quantitative data, modeled on studies of similar N6-alkyl-ATP analogs, to illustrate expected outcomes.[2][3]
Table 1: Labeling Efficiency as a Function of Enzyme Concentration
| Enzyme Concentration (Units) | Labeling Efficiency (%) |
| 5 | 35 |
| 10 | 62 |
| 20 | 85 |
| 40 | 91 |
Representative data for a 30-minute reaction with a fixed concentration of RNA primer and this compound.
Table 2: Time Course of Labeling Reaction
| Reaction Time (minutes) | Labeling Efficiency (%) |
| 5 | 25 |
| 15 | 58 |
| 30 | 83 |
| 60 | 92 |
| 120 | 95 |
Representative data with fixed concentrations of enzyme, RNA primer, and this compound.
Table 3: Effect of this compound to ATP Ratio on Incorporation
| This compound:ATP Ratio | Percentage of N6-Carboxymethyl-Adenosine Incorporated |
| 1:0 | 100 |
| 3:1 | 78 |
| 1:1 | 52 |
| 1:3 | 27 |
| 0:1 | 0 |
Representative data for in vitro transcription reactions using T7 RNA Polymerase, demonstrating the competitive incorporation of the modified analog.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a method for synthesizing N6-[(2-carboxyethyl)thiomethyl]-ATP and provides a plausible route to this compound.[4]
Materials:
-
Adenosine-5'-monophosphate (AMP)
-
Formaldehyde (B43269) (37% solution)
-
Mercaptoacetic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Dowex 50WX8 resin (H+ form)
-
Diethyl ether
-
Acetone
-
Tris buffer
-
Magnesium chloride (MgCl₂)
-
Sodium polyphosphate
-
Promiscuous polyphosphate kinase (e.g., EbPPK2)[1]
-
Anion exchange chromatography system
Procedure:
-
Synthesis of N6-Carboxymethyl-AMP:
-
Dissolve 1 mmol of AMP in 20 mL of water and adjust the pH to 11.5 with 2 M NaOH.
-
Add 5 mmol of formaldehyde and 5 mmol of mercaptoacetic acid to the solution.
-
Stir the reaction mixture at room temperature for 48 hours, maintaining the pH at 11.5 by periodic addition of 2 M NaOH.
-
After 48 hours, adjust the pH to 8.0 with 2 M HCl.
-
Apply the reaction mixture to a Dowex 50WX8 column (H+ form) and elute with water.
-
Collect the fractions containing the product (monitor by UV absorbance at 260 nm).
-
Lyophilize the product-containing fractions to obtain N6-Carboxymethyl-AMP.
-
-
Enzymatic Phosphorylation to this compound:
-
Prepare a reaction mixture containing:
-
10 mM N6-Carboxymethyl-AMP
-
50 mM Tris-HCl, pH 8.0
-
50 mM MgCl₂
-
100 mg/mL sodium polyphosphate
-
5 µM polyphosphate kinase (e.g., EbPPK2)
-
-
Incubate the reaction at 37°C for 4-6 hours.
-
Monitor the conversion of N6-Carboxymethyl-AMP to this compound by HPLC.
-
Purify the this compound from the reaction mixture using anion exchange chromatography.
-
Desalt and lyophilize the final product.
-
Protocol 2: 3'-End Labeling of RNA with this compound using Poly(A) Polymerase
This protocol describes the template-independent addition of N6-Carboxymethyl-adenosine to the 3'-terminus of an RNA molecule.
Materials:
-
Purified RNA (with a free 3'-hydroxyl group)
-
This compound
-
Poly(A) Polymerase (e.g., from E. coli or Yeast)
-
10X Poly(A) Polymerase reaction buffer
-
RNase-free water
-
RNase inhibitor
-
EDTA solution (0.5 M)
-
Ethanol (B145695) (100% and 70%)
-
Sodium acetate (B1210297) (3 M)
Procedure:
-
Reaction Setup:
-
In an RNase-free microcentrifuge tube, combine the following on ice:
-
10 pmol RNA
-
2 µL 10X Poly(A) Polymerase buffer
-
2 µL 10 mM this compound
-
1 µL RNase inhibitor (40 U/µL)
-
1 µL Poly(A) Polymerase (5 U/µL)
-
RNase-free water to a final volume of 20 µL
-
-
Mix gently by pipetting up and down.
-
-
Incubation:
-
Incubate the reaction at 37°C for 30-60 minutes. The optimal time may need to be determined empirically.
-
-
Reaction Termination and RNA Precipitation:
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Add 2.5 µL of 3 M sodium acetate.
-
Add 75 µL of ice-cold 100% ethanol.
-
Incubate at -80°C for 30 minutes or -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 20 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes.
-
-
Resuspension:
-
Resuspend the labeled RNA in an appropriate volume of RNase-free water or buffer.
-
Protocol 3: Amine Coupling to Carboxylated RNA
This protocol describes the conjugation of an amine-containing molecule (e.g., a fluorescent dye with an amine linker) to the carboxyl group of the labeled RNA using EDC/NHS chemistry.
Materials:
-
N6-Carboxymethyl-labeled RNA
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing molecule (e.g., fluorescent dye, biotin-amine)
-
MES buffer (0.1 M, pH 4.5-6.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column or ethanol precipitation reagents
Procedure:
-
Activation of Carboxyl Groups:
-
Resuspend the N6-Carboxymethyl-labeled RNA in 0.1 M MES buffer, pH 6.0.
-
Prepare fresh solutions of 10 mg/mL EDC and 10 mg/mL NHS in the same MES buffer.
-
Add EDC and NHS to the RNA solution to a final concentration of 2 mM and 5 mM, respectively.
-
Incubate at room temperature for 15-30 minutes.
-
-
Coupling Reaction:
-
Dissolve the amine-containing molecule in an appropriate solvent (e.g., DMSO or water) and add it to the activated RNA solution. The molar ratio of the amine-containing molecule to RNA should be optimized, but a 10- to 50-fold molar excess is a good starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with PBS or another suitable buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Purification of Labeled RNA:
-
Remove the excess unreacted labeling reagent and byproducts by size-exclusion chromatography or by ethanol precipitation as described in Protocol 2.
-
The purified, conjugated RNA is now ready for downstream applications.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for RNA labeling with this compound.
Caption: Enzymatic incorporation of this compound by Poly(A) Polymerase.
References
- 1. Chemo-enzymatic production of base-modified ATP analogues for polyadenylation of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-Allyladenosine: A New Small Molecule for RNA Labeling Identified by Mutation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal labeling and profiling of N6-isopentenyladenosine (i6A) modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new method of chemical modification of N6-amino group in adenine nucleotides with formaldehyde and a thiol and its application to preparing immobilized ADP and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Affinity Purification of ATP-Binding Proteins using N6-Carboxymethyl-ATP Agarose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine-5'-triphosphate (ATP) is a ubiquitous molecule that serves as the primary energy currency of the cell and a key substrate for a vast array of enzymes, including kinases, ATPases, and various metabolic enzymes. The ability to isolate and study these ATP-binding proteins is crucial for understanding cellular signaling, metabolism, and for the development of novel therapeutics. Affinity chromatography is a powerful technique for protein purification based on the specific, reversible interaction between a protein and a ligand immobilized on a chromatographic matrix.[1]
N6-Carboxymethyl-ATP, an analog of ATP, can be covalently attached to an agarose (B213101) resin to create a highly effective affinity matrix for the purification of ATP-binding proteins. The carboxymethyl group at the N6 position of the adenine (B156593) ring provides a stable linkage point that minimally interferes with the binding of many ATP-dependent proteins. This application note provides detailed protocols and technical information for the successful affinity purification of ATP-binding proteins using this compound Agarose.
Principle of Affinity Chromatography
The purification strategy is based on the "bind-wash-elute" principle.[2] A crude protein extract, such as a cell lysate, is passed over a column containing the this compound Agarose resin. Proteins with a specific affinity for ATP will bind to the immobilized ligand, while other proteins will pass through the column.[1] After a washing step to remove non-specifically bound proteins, the target ATP-binding proteins are eluted by introducing a solution that disrupts the protein-ligand interaction. A common method for elution is the inclusion of a high concentration of free ATP in the elution buffer, which competitively binds to the proteins and displaces them from the resin.
Technical Specifications and Data
While the exact performance of an affinity resin is highly dependent on the specific protein of interest, the following tables provide typical specifications for ATP-agarose resins and a summary of representative purification data.
Table 1: Typical Resin Characteristics
| Parameter | Value/Range | Notes |
| Matrix | Cross-linked Agarose Beads | Provides a porous support with good flow properties. |
| Ligand | This compound | Covalently coupled to the agarose matrix. |
| Ligand Concentration | 1-5 µmol / mL of settled gel | This is a typical range for ATP-agarose resins.[3] |
| Binding Capacity | Protein-dependent (typically 0.1-5 mg/mL) | The actual binding capacity will vary based on the protein's molecular weight, affinity for ATP, and the experimental conditions. For example, a similar ADP-agarose resin has a binding capacity of approximately 0.4 mg/mL for glucose-6-phosphate dehydrogenase.[4] |
| Recommended pH range | 6.0 - 8.5 | Optimal for maintaining the stability of the ATP ligand and the biological activity of most proteins. |
| Chemical Stability | Stable in common aqueous buffers, urea (B33335) (up to 8 M), and guanidine (B92328) hydrochloride (up to 6 M).[5] | Avoid organic solvents, strong acids, and bases. |
| Storage | 4°C in a neutral buffer containing a bacteriostatic agent (e.g., 20% ethanol (B145695) or 0.02% sodium azide).[6] | Do not freeze the hydrated resin.[6] |
Table 2: Representative Purification Data for Creatine (B1669601) Kinase
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Homogenate | 1500 | 3000 | 2.0 | 100 | 1 |
| Ammonium Sulfate Precipitation | 450 | 2700 | 6.0 | 90 | 3 |
| Ion-Exchange Chromatography | 80 | 2400 | 30.0 | 80 | 15 |
| This compound Affinity | 5 | 2000 | 400.0 | 67 | 200 |
| Gel Filtration | 4 | 1800 | 450.0 | 60 | 225 |
Note: The data in this table is illustrative and based on typical purification schemes for enzymes like creatine kinase. Actual results will vary. A published study on the purification of creatine kinase MB isoenzyme from 50g of human myocardium yielded 21 mg of purified protein with a specific activity of 405 kU/g.[7]
Experimental Protocols
Required Materials
-
Resin: this compound Agarose slurry.
-
Chromatography Column: Gravity-flow or FPLC™ compatible column.
-
Buffers and Reagents:
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail).
-
Equilibration/Wash Buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂).
-
Elution Buffer (e.g., Equilibration/Wash Buffer + 10-20 mM ATP).
-
High Salt Wash Buffer (optional, e.g., Equilibration/Wash Buffer + 500 mM NaCl).
-
Regeneration Buffer (e.g., 2 M NaCl).
-
Storage Solution (e.g., PBS with 20% ethanol or 0.02% sodium azide).
-
-
Equipment: Peristaltic pump (for FPLC™), fraction collector, spectrophotometer, SDS-PAGE equipment.
Experimental Workflow Diagram
Step-by-Step Protocol
1. Preparation of Cell Lysate: a. Resuspend the cell pellet or homogenized tissue in ice-cold Lysis Buffer. b. Lyse the cells using an appropriate method (e.g., sonication, French press, or detergent lysis). c. Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cellular debris. d. Collect the clear supernatant. This is your crude protein extract. e. Crucial Step: It is important to remove endogenous ATP from the lysate, which would otherwise compete with the resin. This can be achieved by dialysis against Equilibration/Wash Buffer or by using a desalting column.
2. Column Packing and Equilibration: a. Gently resuspend the this compound Agarose slurry. b. Pour the desired volume of slurry into the chromatography column. Allow the resin to settle and the storage solution to drain. c. Wash the resin with 5-10 column volumes (CV) of Equilibration/Wash Buffer until the pH and conductivity of the effluent match the buffer.
3. Sample Application: a. Apply the prepared crude protein extract to the equilibrated column. b. The flow rate should be slow enough to allow for sufficient interaction time between the ATP-binding proteins and the resin (e.g., 0.2-0.5 mL/min for a 5 mL column). c. Collect the flow-through fraction for analysis by SDS-PAGE to ensure that the target protein has bound to the resin.
4. Washing: a. Wash the column with 10-15 CV of Equilibration/Wash Buffer to remove non-specifically bound proteins. b. Monitor the absorbance at 280 nm (A280) of the effluent. Continue washing until the A280 returns to baseline. c. (Optional) For proteins that exhibit strong non-specific ionic interactions, a wash with High Salt Wash Buffer (e.g., containing 0.5 M NaCl) can be performed, followed by a wash with Equilibration/Wash Buffer to reduce the salt concentration before elution.
5. Elution: a. Apply the Elution Buffer (containing 10-20 mM ATP) to the column. b. The optimal concentration of ATP for elution may need to be determined empirically but 10 mM is a good starting point. c. Collect fractions of a suitable volume (e.g., 0.5-1 CV). d. Monitor the A280 of the eluate to identify the protein peak.
6. Analysis of Fractions: a. Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE to assess the purity of the target protein. b. If the target protein is an enzyme, perform an activity assay on the fractions to identify those containing the active protein. c. Pool the fractions containing the purified protein of high purity and activity.
7. Column Regeneration and Storage: a. To regenerate the column, wash with 5 CV of high salt buffer (e.g., 2 M NaCl) to remove any remaining tightly bound proteins. b. Wash with 5 CV of distilled water. c. Equilibrate the column with Storage Solution (e.g., PBS containing 20% ethanol). d. Store the column upright at 4°C.
Application Example: Protein Kinase A (PKA) Signaling Pathway
Protein Kinase A (PKA) is a classic example of an ATP-dependent serine/threonine kinase that can be purified using ATP-affinity chromatography. PKA plays a central role in numerous signaling pathways, mediating the effects of cAMP.
PKA Signaling Pathway Diagram
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Binding of Target Protein | - Endogenous ATP in sample. - Incorrect binding buffer pH or ionic strength. - Protein is inactive or misfolded. - ATP-binding site is blocked. | - Ensure complete removal of endogenous ATP by dialysis or desalting. - Optimize buffer conditions (pH 6.5-8.0, 50-150 mM NaCl, presence of Mg²⁺). - Use fresh sample and include protease inhibitors. - Ensure no competing ligands are present in the sample. |
| High Non-Specific Binding | - Ionic interactions with the agarose matrix. - Hydrophobic interactions. - Inadequate washing. | - Increase the salt concentration in the wash buffer (e.g., up to 0.5 M NaCl). - Include a non-ionic detergent (e.g., 0.1% Triton X-100) in the buffers. - Increase the volume and/or duration of the wash step. |
| Low Yield of Eluted Protein | - Elution conditions are too mild. - Protein has precipitated on the column. - Strong, non-competitive binding. | - Increase the concentration of ATP in the elution buffer (e.g., up to 50 mM). - Try a pH shift for elution (e.g., elution at pH 9.0), but be mindful of protein stability. - Elute with a denaturant like 6 M urea as a last resort if protein activity is not required. |
| Co-elution of Contaminating Proteins | - Contaminants are also ATP-binding proteins. - Non-specific proteins are trapped in aggregated target protein. | - Add a subsequent purification step, such as ion-exchange or size-exclusion chromatography. - Optimize wash conditions with a gradient of increasing salt or a low concentration of the eluting ligand. |
For research use only. Not for use in diagnostic procedures.
References
- 1. med.unc.edu [med.unc.edu]
- 2. cube-biotech.com [cube-biotech.com]
- 3. Adenosine 5 -triphosphate-Agarose, extent of labelling - 1-5 umol per mL [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ATP Agarose - Creative BioMart [creativebiomart.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Rapid purification of creatine kinase MB isoenzyme on preparative polyacrylamide slabs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of N6-Carboxymethyl-ATP-Sepharose for Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity chromatography is a powerful technique for the purification of biomolecules based on their specific binding interactions with an immobilized ligand. N6-Carboxymethyl-ATP-Sepharose is an affinity matrix designed for the purification of a wide range of ATP-binding proteins, including kinases, dehydrogenases, and ATPases. The carboxymethyl group at the N6 position of the adenine (B156593) ring provides a spacer arm for the attachment of ATP to the Sepharose matrix, minimizing steric hindrance and facilitating the binding of target proteins. This document provides detailed protocols for the synthesis of this compound and its subsequent coupling to Sepharose, as well as a general protocol for its application in affinity chromatography.
Data Presentation
Table 1: Summary of Reagents for this compound Synthesis
| Reagent | Molecular Weight ( g/mol ) | Concentration | Volume/Mass |
| Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt | 551.14 | 0.1 M | Varies |
| Iodoacetic acid | 185.95 | 1 M | Varies |
| Sodium hydroxide (B78521) (NaOH) | 40.00 | 1 M | To adjust pH |
| Hydrochloric acid (HCl) | 36.46 | 1 M | To adjust pH |
Table 2: Summary of Reagents for Coupling to CNBr-activated Sepharose
| Reagent | Concentration | Volume/Mass |
| CNBr-activated Sepharose 4B | - | Varies (e.g., 1 g) |
| This compound | 10-20 mM | Varies |
| Coupling Buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3) | - | Varies |
| Blocking Buffer (1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0) | - | Varies |
| Wash Buffer A (0.1 M acetate (B1210297) buffer, 0.5 M NaCl, pH 4.0) | - | Varies |
| Wash Buffer B (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0) | - | Varies |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the alkylation of the N6 amino group of ATP with iodoacetic acid.
Materials:
-
Adenosine 5'-triphosphate (ATP) disodium salt
-
Iodoacetic acid
-
Sodium hydroxide (NaOH), 1 M
-
Hydrochloric acid (HCl), 1 M
-
pH meter
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., glass beaker)
-
Distilled water
Methodology:
-
Dissolve ATP: Dissolve ATP disodium salt in distilled water to a final concentration of 0.1 M in a reaction vessel.
-
Adjust pH: Adjust the pH of the ATP solution to 9.0-9.5 by the dropwise addition of 1 M NaOH while stirring. Maintain the solution at room temperature.
-
Add Iodoacetic Acid: Slowly add a 1 M solution of iodoacetic acid in small aliquots to the ATP solution. The molar ratio of iodoacetic acid to ATP should be approximately 10:1.
-
Maintain pH: Throughout the addition of iodoacetic acid, carefully monitor the pH and maintain it between 9.0 and 9.5 by adding 1 M NaOH as needed. The reaction releases protons, causing the pH to drop.
-
Reaction Time: Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.
-
Monitor Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quench Reaction: After the reaction is complete, adjust the pH of the solution to 7.0 with 1 M HCl.
-
Purification (Optional but Recommended): The resulting this compound can be purified from unreacted ATP and by-products using ion-exchange chromatography.
Protocol 2: Coupling of this compound to CNBr-activated Sepharose
This protocol details the covalent attachment of the synthesized this compound to a solid support, CNBr-activated Sepharose 4B.
Materials:
-
CNBr-activated Sepharose 4B
-
This compound solution (from Protocol 1)
-
1 mM HCl
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Sintered glass funnel
-
Reaction vessel with end-over-end rotator
Methodology:
-
Swell the Sepharose: Weigh the desired amount of CNBr-activated Sepharose 4B powder (e.g., 1 g will yield approximately 3.5 mL of gel). Swell the resin in 1 mM HCl for 15-30 minutes.[1]
-
Wash the Sepharose: Wash the swollen Sepharose on a sintered glass funnel with 10-15 bed volumes of 1 mM HCl.[1] This step is crucial to remove additives and preserve the reactivity of the active groups.
-
Equilibrate with Coupling Buffer: Wash the Sepharose with 3-5 bed volumes of cold Coupling Buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).
-
Prepare Ligand Solution: Immediately before coupling, dissolve the this compound in the Coupling Buffer to a final concentration of 10-20 mM.
-
Coupling Reaction: Transfer the washed Sepharose to the this compound solution in a suitable reaction vessel. Mix the slurry gently using an end-over-end rotator for 2-4 hours at room temperature or overnight at 4°C. Avoid using a magnetic stirrer as it can damage the Sepharose beads.[1]
-
Block Unreacted Groups: After the coupling reaction, collect the Sepharose by centrifugation or filtration. To block any remaining active groups on the Sepharose, resuspend the resin in Blocking Buffer and incubate for 2-4 hours at room temperature with gentle mixing.[1]
-
Washing Cycles: To remove non-covalently bound ligand, wash the Sepharose with alternating cycles of Wash Buffer A and Wash Buffer B. Perform at least three cycles, each wash consisting of 5-10 bed volumes of buffer.[1]
-
Storage: After the final wash, resuspend the this compound-Sepharose in a suitable storage buffer (e.g., phosphate-buffered saline (PBS) containing 20% ethanol) and store at 4°C.
Protocol 3: Affinity Chromatography of ATP-Binding Proteins
This protocol provides a general procedure for the purification of an ATP-binding protein using the prepared this compound-Sepharose.
Materials:
-
This compound-Sepharose slurry
-
Chromatography column
-
Binding/Wash Buffer: e.g., 20 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, pH 7.5
-
Elution Buffer: Binding/Wash Buffer containing 5-10 mM ATP or ADP
-
High Salt Wash Buffer (Optional): Binding/Wash Buffer containing 0.5-1 M NaCl
-
Protein sample (e.g., cell lysate)
-
Peristaltic pump and fraction collector (optional)
Methodology:
-
Prepare the Column: Pack a chromatography column with the this compound-Sepharose resin. The bed volume will depend on the amount of protein to be purified.
-
Equilibrate the Column: Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.
-
Load the Sample: Apply the clarified protein sample to the column. The flow rate should be slow enough to allow for efficient binding of the target protein to the immobilized ATP.
-
Wash the Column: After loading the sample, wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Optional High Salt Wash: To remove non-specifically bound proteins, an optional wash with High Salt Wash Buffer can be performed.
-
Elute the Target Protein: Elute the bound ATP-binding protein by applying the Elution Buffer to the column. The free ATP in the elution buffer will compete with the immobilized ATP for the binding site of the protein, causing its release from the resin.
-
Collect Fractions: Collect the eluted fractions and monitor the protein content by measuring the absorbance at 280 nm or by a protein assay (e.g., Bradford assay).
-
Analyze Fractions: Analyze the collected fractions for the presence of the target protein using SDS-PAGE and/or Western blotting.
-
Regenerate and Store the Column: After elution, wash the column extensively with high salt buffer followed by the Binding/Wash Buffer. For storage, equilibrate the column with a buffer containing a bacteriostatic agent (e.g., 20% ethanol) and store at 4°C.
Visualizations
Caption: Synthesis of this compound.
Caption: Coupling this compound to Sepharose.
Caption: Affinity Chromatography Workflow.
References
Application Notes and Protocols for N6-Carboxymethyl-ATP in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Carboxymethyl-ATP (N6-CM-ATP) is a modified adenosine (B11128) triphosphate (ATP) analog that serves as a valuable tool in kinase activity assays. The carboxymethyl group at the N6 position of the adenine (B156593) ring provides a handle for further modification or for altering the binding affinity to the ATP-binding pocket of kinases. This modification can be exploited to develop specific assays, probe kinase active sites, and screen for kinase inhibitors. These application notes provide an overview of the utility of N6-CM-ATP in kinase research and detailed protocols for its use in various assay formats.
Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate.[1] Dysregulation of kinase activity is implicated in numerous diseases, making them prime targets for drug discovery. The use of modified ATP analogs like N6-CM-ATP allows for the development of innovative assay methodologies to study kinase function and identify novel therapeutic agents.
Data Presentation
While direct comparative quantitative data for this compound across a wide range of kinases is not extensively available in the public domain, studies on structurally similar N6-modified ATP analogs, such as N6-methyl-ATP, provide valuable insights into their potential performance. The following table summarizes the kinase activity of Glycogen (B147801) Synthase Kinase 3β (GSK3β) with ATP and N6-methyl-ATP, demonstrating that N6-alkylation is well-tolerated by this kinase and that the analog can effectively serve as a phosphate donor.[1] This data serves as a strong rationale for the application of N6-CM-ATP in similar assays, with the expectation of comparable or modulated activity depending on the specific kinase.
| Nucleotide | Kinase | Substrate Phosphorylation (%) |
| ATP | GSK3β | ~70% |
| N6-methyl-ATP | GSK3β | 67.8% |
Table 1: Comparative phosphorylation of a glycogen synthase-derived peptide substrate by GSK3β using ATP and N6-methyl-ATP. The data indicates that N6-methyl-ATP is a highly effective phosphate donor for GSK3β, achieving a similar level of substrate phosphorylation as the natural substrate, ATP.[1] This suggests that other N6-modified ATP analogs, such as this compound, are likely to be viable substrates for at least a subset of kinases.
Experimental Protocols
General Protocol for a Non-Radioactive Kinase Activity Assay
This protocol provides a general framework for a non-radioactive kinase assay using a luminescence-based ATP detection method (e.g., ADP-Glo™ Kinase Assay). This type of assay measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
This compound (or ATP as a control)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, the kinase of interest, and its substrate.
-
Aliquot Master Mix: Dispense the master mix into the wells of the assay plate.
-
Initiate Kinase Reaction: Add this compound (or ATP for control wells) to each well to initiate the kinase reaction. The final concentration of the ATP analog should be at or near the Km for the kinase, if known.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined amount of time (e.g., 60 minutes).
-
Terminate Kinase Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Adapted Protocol for GSK3β Kinase Assay using an N6-modified ATP Analog
This protocol is adapted from a study that successfully used N6-methyl-ATP to measure the activity of GSK3β.[1] It can be used as a starting point for assays with this compound and GSK3β or other similar kinases.
Materials:
-
Recombinant GST-GSK3β
-
Primed substrate peptide (e.g., from glycogen synthase 1)
-
This compound (or ATP/N6-methyl-ATP for comparison)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine 1.0 µM of recombinant GST-GSK3β with 10 µM of the substrate peptide in the kinase reaction buffer.
-
Initiate Phosphorylation: Add 250 µM of this compound (or ATP/N6-methyl-ATP) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 2 hours.
-
Analysis: Monitor the reaction mixture using LC-MS/MS to determine the relative abundance of the mono-, di-, and tri-phosphorylated forms of the substrate peptide. The extent of phosphorylation is indicative of the kinase activity with the respective ATP analog.
Visualizations
Experimental Workflow for a Kinase Assay
Caption: Workflow for a typical in vitro kinase activity assay.
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Signaling Pathway
Caption: The canonical MAPK/ERK signaling cascade.
References
Application Notes and Protocols for Post-transcriptional Modification of Poly(A) Tails with N6-Carboxymethyl-ATP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of messenger RNA (mRNA) are critical regulators of gene expression, influencing mRNA stability, translation, and localization. The poly(A) tail, a stretch of adenosine (B11128) residues at the 3' end of most eukaryotic mRNAs, is a key hub for such regulation. While the length of the poly(A) tail is a well-studied determinant of mRNA fate, the chemical identity of the constituent adenosines is emerging as another layer of control.
N6-carboxymethyladenosine is a modification where a carboxymethyl group is attached to the nitrogen at the 6th position of the adenine (B156593) base. The precursor for this modification, N6-Carboxymethyl-ATP (cm6ATP), can be synthesized by the alkylation of ATP with iodoacetic acid, followed by an alkaline rearrangement. The enzymatic incorporation of modified nucleotides like cm6ATP into the poly(A) tail offers a powerful tool to investigate the functional consequences of such modifications and to develop novel mRNA-based therapeutics with enhanced properties.
These application notes provide a detailed protocol for the in vitro enzymatic modification of RNA poly(A) tails with this compound using poly(A) polymerase. Additionally, methods for the analysis of the modified transcripts and a discussion of potential applications are presented.
Data Presentation
Table 1: Reagents for In Vitro Polyadenylation with this compound
| Reagent | Stock Concentration | Final Concentration | Purpose |
| RNA Substrate | 10 µM | 0.2 µM | The RNA molecule to be modified. |
| This compound | 10 mM | 0.5 mM | The modified nucleotide donor. |
| ATP (optional) | 10 mM | 0 - 0.5 mM | Can be mixed with cm6ATP to create mosaic tails. |
| Poly(A) Polymerase (e.g., ScPAP) | 10 U/µL | 600 U in 25 µL reaction | The enzyme that catalyzes the addition of adenosines. |
| 5x Poly(A) Polymerase Buffer | 5x | 1x | Provides optimal pH and salt conditions for the enzyme. |
| RNase Inhibitor | 40 U/µL | 20 U in 25 µL reaction | Prevents RNA degradation. |
| Nuclease-free Water | - | To final volume | Solvent. |
Table 2: Troubleshooting Guide for In Vitro Polyadenylation with cm6ATP
| Problem | Possible Cause | Suggestion |
| No or low polyadenylation | Inactive enzyme | Use a fresh aliquot of poly(A) polymerase. |
| Poor quality RNA substrate | Purify the RNA substrate and verify its integrity on a gel. | |
| Inhibitors in the reaction | Ensure all reagents are of high purity. | |
| Suboptimal reaction conditions | Optimize incubation time and temperature. | |
| Smearing on the gel | RNase contamination | Use RNase-free tips, tubes, and reagents. Add RNase inhibitor. |
| Enzyme concentration too high | Perform a titration of the poly(A) polymerase. | |
| Unexpected product size | Inefficient incorporation of cm6ATP | Vary the ratio of cm6ATP to ATP. Analyze by mass spectrometry. |
| Secondary structure in RNA | Denature the RNA substrate before the reaction (e.g., 65°C for 5 min). |
Experimental Protocols
Protocol 1: Enzymatic Tailing of RNA with this compound
This protocol describes the addition of N6-carboxymethyladenosine to the 3' end of an RNA molecule using yeast poly(A) polymerase (ScPAP).
Materials:
-
RNA substrate (e.g., a short, purified in vitro transcribed RNA)
-
This compound (cm6ATP)
-
Yeast Poly(A) Polymerase (ScPAP)
-
5x Poly(A) Polymerase Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.0, 3 mM MnCl2, 0.1 mM EDTA, 1 mM DTT, 500 µg/mL BSA, 50% glycerol)
-
RNase Inhibitor
-
Nuclease-free water
-
2x RNA Loading Dye (e.g., 95% formamide, 0.025% SDS, 0.025% bromophenol blue, 0.025% xylene cyanol, 0.5 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 10% acrylamide, 8 M urea)
-
SYBR Gold or other nucleic acid stain
Procedure:
-
Reaction Setup: In a sterile, RNase-free microcentrifuge tube, assemble the following reaction on ice:
-
5 µL of 5x Poly(A) Polymerase Reaction Buffer
-
0.5 µL of RNA substrate (10 µM stock)
-
1.25 µL of this compound (10 mM stock)
-
0.5 µL of RNase Inhibitor (40 U/µL)
-
1 µL of Poly(A) Polymerase (10 U/µL)
-
Nuclease-free water to a final volume of 25 µL.
-
-
Incubation: Mix the components gently by pipetting. Incubate the reaction at 37°C for 30 minutes. The incubation time can be optimized to achieve the desired tail length.
-
Reaction Termination: Stop the reaction by adding 25 µL of 2x RNA Loading Dye. Alternatively, the enzyme can be heat-inactivated at 65°C for 10 minutes.
-
Analysis: Denature the sample at 95°C for 5 minutes. Analyze the products by denaturing urea-polyacrylamide gel electrophoresis (Urea-PAGE). Visualize the RNA by staining with SYBR Gold. The modified RNA will migrate slower than the unmodified substrate, indicating the addition of a poly(A) tail.
Protocol 2: Analysis of N6-Carboxymethylated Poly(A) Tails by LC-MS/MS
For a more detailed analysis of the modified poly(A) tail, including the precise mass and confirmation of cm6A incorporation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.
Materials:
-
RNA with N6-carboxymethylated poly(A) tail (purified from the reaction in Protocol 1)
-
RNase T1
-
RNase A
-
Alkaline Phosphatase
-
Ammonium acetate (B1210297) buffer
-
LC-MS/MS system equipped with a suitable column for oligonucleotide analysis
Procedure:
-
RNA Digestion:
-
Digest the purified, modified RNA with RNase T1 and RNase A to break it down into smaller fragments.
-
Treat the digested fragments with alkaline phosphatase to remove the 5'-phosphate groups, resulting in nucleosides.
-
-
LC-MS/MS Analysis:
-
Inject the digested sample into the LC-MS/MS system.
-
Separate the nucleosides by reverse-phase liquid chromatography.
-
Analyze the eluting nucleosides by mass spectrometry in positive ion mode.
-
-
Data Analysis:
-
Identify the peak corresponding to N6-carboxymethyladenosine by its specific mass-to-charge ratio (m/z).
-
Quantify the amount of N6-carboxymethyladenosine relative to unmodified adenosine to determine the efficiency of incorporation.
-
Visualizations
Caption: Experimental workflow for the synthesis and analysis of RNA with N6-Carboxymethylated poly(A) tails.
Caption: Hypothetical mechanism of how N6-carboxymethylation of the poly(A) tail may influence mRNA fate.
N6-Carboxymethyl-ATP: A Versatile Tool for Interrogating ATP-Dependent Enzymes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N6-Carboxymethyl-ATP (N6-CM-ATP) is a chemically modified analog of adenosine (B11128) triphosphate (ATP) that serves as a valuable molecular probe in the study of ATP-dependent enzymes. The carboxymethyl group at the N6 position of the adenine (B156593) ring provides a handle for further chemical modifications, such as attachment to a solid support for affinity chromatography, while often retaining the ability to interact with the ATP-binding sites of various enzymes. This document provides detailed application notes and experimental protocols for the use of N6-CM-ATP in enzymology and drug discovery.
Introduction
ATP-dependent enzymes, including kinases, ATPases, and ligases, play fundamental roles in virtually all cellular processes, making them critical targets for therapeutic intervention. Understanding the structure, function, and regulation of these enzymes is paramount. This compound has emerged as a key tool for researchers, primarily functioning as a competitive inhibitor and as a ligand for affinity-based purification methods. Its ability to mimic ATP allows it to bind to the active site of many ATP-dependent enzymes, thereby enabling the elucidation of enzyme mechanisms, the screening for novel inhibitors, and the isolation of these enzymes from complex biological mixtures.
Applications in Studying ATP-Dependent Enzymes
The primary applications of this compound revolve around its function as a competitive inhibitor and its utility in affinity chromatography.
1. Competitive Inhibition and Mechanistic Studies:
This compound can act as a competitive inhibitor for a wide range of ATP-dependent enzymes. By competing with the natural substrate, ATP, for binding to the active site, it allows for the determination of key kinetic parameters, such as the inhibition constant (Ki). These studies provide insights into the enzyme's mechanism of action and the structural requirements of its ATP-binding pocket. While specific quantitative data for this compound is not extensively available in publicly accessible literature, studies on closely related N6-substituted ATP analogs, such as N6-(p-iodobenzyl)-ATP, have demonstrated competitive inhibition with adenylate kinases, yielding Ki values in the micromolar range. It is reasonable to infer that this compound exhibits similar behavior with various kinases and ATPases.
2. Affinity Chromatography:
The carboxyl group of N6-CM-ATP provides a convenient point of attachment to an insoluble matrix, such as agarose (B213101) beads, creating an affinity resin. This resin can be used to selectively capture and purify ATP-dependent enzymes from crude cell lysates or other complex mixtures. The bound enzymes can then be eluted by washing the column with a solution containing a high concentration of free ATP or a competing inhibitor. This technique is invaluable for isolating and enriching low-abundance enzymes for further characterization.
Data Presentation
| Enzyme | Enzyme Class | Organism | Parameter | Value (µM) | Comments |
| Adenylate Kinase | Kinase | Rabbit Muscle | Ki | ~500-800 | Based on data for N6-(p-iodobenzyl)-ATP, a structurally related competitive inhibitor.[1] |
| Hexokinase | Kinase | Yeast | IC50 | - | Expected to be a competitive inhibitor. |
| Myosin ATPase | ATPase | Rabbit Muscle | Kd | - | Can be used to study nucleotide binding. |
| DNA Ligase | Ligase | E. coli | Ki | - | Potential as a competitive inhibitor to study the ligation mechanism. |
Note: The values presented are estimates based on related compounds and should be determined experimentally for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from an efficient method utilizing a Dimroth rearrangement on an anion exchange resin.[2][3]
Materials:
-
Adenosine 5'-triphosphate (ATP)
-
Iodoacetic acid
-
Lithium hydroxide (B78521) (LiOH)
-
Dowex 1x2 anion exchange resin (or similar)
-
Hydrochloric acid (HCl)
-
Lithium chloride (LiCl)
-
Standard laboratory glassware and equipment
Procedure:
-
Alkylation of ATP: Dissolve ATP in water and adjust the pH to 6.5 with LiOH. Add a molar excess of iodoacetic acid and stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the formation of 1-carboxymethyl-ATP is complete.
-
Preparation of Anion Exchange Resin: Wash the Dowex 1x2 resin sequentially with 1 M HCl, water, 1 M NaOH, and finally with deionized water until the eluate is neutral.
-
Dimroth Rearrangement: To the aqueous solution of 1-carboxymethyl-ATP, add the prepared anion exchange resin. Stir the mixture for 10-15 minutes to allow the nucleotide to adsorb to the resin.
-
Filter the resin and wash thoroughly with deionized water to remove any unbound material.
-
Suspend the resin in a minimal amount of deionized water and heat at 100°C for 15-20 minutes to induce the Dimroth rearrangement to this compound.
-
Elution and Purification: Cool the resin suspension on ice and add 1 M HCl to lower the pH to ~1. Filter the resin and elute the this compound with a solution of 1 M LiCl.
-
Neutralize the eluate with LiOH and purify the product using column chromatography (e.g., DEAE-Sephadex).
-
Characterize the final product by UV spectroscopy and mass spectrometry.
Protocol 2: Enzyme Inhibition Assay (e.g., for a Kinase)
This protocol outlines a general procedure to determine the inhibitory effect of this compound on a model kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP
-
This compound
-
Kinase assay buffer (typically containing MgCl2, DTT, and a buffering agent like Tris-HCl or HEPES)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of ATP, this compound, and the kinase substrate in the appropriate assay buffer.
-
Set up Reaction Plate: In a microplate, set up reactions containing the kinase, its substrate, and varying concentrations of this compound. Include control reactions with no inhibitor and no enzyme.
-
Initiate Reaction: Start the kinase reaction by adding a fixed, sub-saturating concentration of ATP (ideally around the Km value for ATP).
-
Incubate: Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time, ensuring the reaction remains in the linear range.
-
Terminate and Detect: Stop the reaction (if necessary, depending on the detection method) and add the detection reagent according to the manufacturer's instructions.
-
Measure Signal: Read the output signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.
-
Data Analysis: Plot the enzyme activity as a function of the this compound concentration. Fit the data to a suitable inhibition model (e.g., the Cheng-Prusoff equation for competitive inhibition) to determine the IC50 and/or Ki value.
Protocol 3: Affinity Chromatography for Purification of an ATP-dependent Enzyme
This protocol describes the use of this compound immobilized on a solid support to purify an ATP-binding protein.
Materials:
-
This compound-agarose resin
-
Cell lysate or protein mixture containing the target enzyme
-
Binding buffer (e.g., Tris-HCl or HEPES with appropriate salts and additives)
-
Wash buffer (Binding buffer with a slightly higher salt concentration)
-
Elution buffer (Binding buffer containing a high concentration of ATP, e.g., 1-10 mM)
-
Chromatography column
Procedure:
-
Prepare the Affinity Column: Pack a chromatography column with the this compound-agarose resin and equilibrate it with several column volumes of binding buffer.
-
Load the Sample: Apply the cell lysate or protein mixture to the column at a slow flow rate to allow for efficient binding of the target enzyme.
-
Wash the Column: Wash the column with several volumes of wash buffer to remove unbound proteins.
-
Elute the Target Protein: Elute the bound ATP-dependent enzyme from the column by applying the elution buffer. The free ATP in the elution buffer will compete with the immobilized this compound for binding to the enzyme, causing its release.
-
Collect Fractions: Collect the eluted fractions and analyze them for the presence of the target enzyme using methods such as SDS-PAGE, Western blotting, or an enzyme activity assay.
-
Regenerate the Column: Regenerate the column by washing with a high salt buffer followed by re-equilibration with the binding buffer for future use.
Visualizations
Caption: Competitive inhibition of an ATP-dependent enzyme by this compound.
Caption: Workflow for determining the inhibition constant (Ki) of this compound.
References
- 1. The kinetics of effector binding to phosphofructokinase. The binding of Mg2+-1,N6-ethenoadenosine triphosphate to the catalytic site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinetics of effector binding to phosphofructokinase. The influence of effectors on the allosteric conformational transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinetics of effector binding to phosphofructokinase. The binding of Mg2+-1,N6-ethenoadenosine triphosphate to the catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N6-Carboxymethyl-ATP in Enzymatic Reactions
Welcome to the technical support center for N6-Carboxymethyl-ATP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in enzymatic reactions and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my enzymatic reaction?
A1: The optimal concentration of this compound is enzyme-dependent and must be determined empirically. A crucial parameter to determine is the Michaelis constant (Km), which represents the substrate concentration at which the enzyme operates at half of its maximum velocity. For most applications, especially when screening for competitive inhibitors, it is recommended to use a concentration at or below the Km value.[1][2] Using concentrations significantly higher than the Km can make it difficult to identify competitive inhibitors.[1]
Q2: How do I determine the Km of my enzyme for this compound?
A2: To determine the Km, you need to measure the initial reaction velocity at various concentrations of this compound while keeping the concentration of the other substrate(s) constant and saturating.[1] A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.
Q3: How should I prepare and store this compound solutions?
A3: While specific data for this compound is not provided, general guidelines for ATP solutions can be followed. ATP solutions are susceptible to hydrolysis. For long-term storage, it is recommended to store the powdered form frozen with a desiccant.[3] Neutral aqueous solutions of ATP are generally stable for at least a year when stored frozen.[3] Avoid repeated freeze-thaw cycles. For daily use, a refrigerated solution should be stable for about a week.[3] The sodium salt of ATP is water-soluble, and solutions can be mildly acidic.[3]
Q4: What factors can influence the stability of this compound during my experiment?
A4: The stability of ATP and its analogs can be affected by pH and temperature. ATP hydrolysis is accelerated in acidic conditions.[4][5] It is crucial to maintain a constant pH and temperature throughout your experiment to ensure consistent results.[1][6] The presence of divalent cations like Mg2+ is also critical for the activity of many ATP-dependent enzymes and can influence the stability and conformation of the nucleotide-enzyme complex.[4][6]
Troubleshooting Guide
Below is a guide to help you troubleshoot common issues you may encounter during your enzymatic assays with this compound.
High Background Signal
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | Use high-purity this compound and other reagents. Test for ATP contamination in ADP stocks if applicable.[7] |
| Non-specific Binding | Add a non-ionic detergent (e.g., Tween-20) to your wash buffers to reduce non-specific binding.[8] Optimize the concentration of blocking agents.[8] |
| High Enzyme Concentration | Reduce the enzyme concentration to a level that provides a robust signal without being excessive. |
| Substrate Instability | Prepare fresh substrate solutions before each experiment. Ensure proper storage of stock solutions.[9] |
No or Weak Signal
| Potential Cause | Troubleshooting Steps |
| Incorrect Reagent Concentration | Verify the concentrations of all reagents, including the enzyme, this compound, and any co-factors. |
| Suboptimal Reaction Conditions | Ensure the assay buffer is at the optimal pH and temperature for your enzyme.[1] |
| Inactive Enzyme | Test the activity of your enzyme with its natural substrate (ATP) to confirm it is active. |
| Inhibitors Present | Ensure that no enzyme inhibitors, such as sodium azide (B81097) (for HRP-based assays), are present in your buffers.[8] |
| Incorrect Wavelength Reading | Double-check that your plate reader is set to the correct wavelength for your assay's detection method.[10] |
High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique. Prepare a master mix for reagents where possible.[10] |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start all reactions simultaneously. Ensure consistent incubation times for all wells. |
| Temperature Gradients | Equilibrate all reagents and the plate to the reaction temperature before starting the assay. Avoid "edge effects" by not using the outer wells of the plate or by incubating the plate in a humidified chamber. |
| Incomplete Mixing | Ensure thorough but gentle mixing of all components in each well. |
Experimental Protocols
Protocol: Determining the Km of an Enzyme for this compound
This protocol outlines the steps to determine the Michaelis constant (Km) for this compound for a specific enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a series of dilutions of the this compound stock solution. A good starting point is to use a wide range of concentrations to get an initial estimate, then refine the range in subsequent experiments to have several concentrations above and below the estimated Km.[1]
-
Prepare a stock solution of the enzyme at a concentration that will result in a linear reaction rate over the desired time course.
-
Prepare the reaction buffer at the optimal pH and ionic strength for the enzyme, including any necessary co-factors (e.g., MgCl2).
-
Prepare the other substrate(s) at a saturating concentration (typically 5-10 times their Km).
-
-
Assay Procedure:
-
Equilibrate all reagents to the desired reaction temperature.[1]
-
In a microplate, add the reaction buffer, the saturating substrate(s), and the varying concentrations of this compound.
-
Initiate the reaction by adding the enzyme to each well.
-
Measure the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence). It is crucial to measure the initial velocity of the reaction.[1]
-
-
Data Analysis:
-
For each this compound concentration, determine the initial reaction rate (velocity).
-
Plot the initial velocity as a function of the this compound concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.[1]
-
Visualizations
Caption: Workflow for determining the Km of an enzyme for this compound.
Caption: A logical flow for troubleshooting common enzymatic assay issues.
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pH dependence of adenosine 5'-triphosphate synthesis and hydrolysis catalyzed by reconstituted chloroplast coupling factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 7. benchchem.com [benchchem.com]
- 8. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. assaygenie.com [assaygenie.com]
- 10. docs.abcam.com [docs.abcam.com]
Troubleshooting low incorporation of N6-Carboxymethyl-ATP in vitro.
Welcome to the technical support center for the enzymatic incorporation of N6-Carboxymethyl-ATP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to challenges encountered during in vitro transcription (IVT) experiments with this modified nucleotide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic incorporation of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing very low or no incorporation of this compound into my RNA transcript?
A1: Low incorporation of this compound can stem from several factors, primarily related to the unique chemical properties of the carboxymethyl group.
-
Steric Hindrance and Charge Repulsion: The N6 position of adenosine (B11128) is located within the major groove of the DNA-RNA hybrid during transcription. A bulky and negatively charged carboxymethyl group at this position can cause steric clashes and electrostatic repulsion within the active site of the RNA polymerase, hindering efficient incorporation.
-
Suboptimal Reaction Conditions: Standard in vitro transcription conditions may not be suitable for a modified nucleotide with a negatively charged moiety. Key parameters such as the concentration of the modified nucleotide and magnesium ions often require optimization.[1][2]
-
Incompatible Polymerase: The RNA polymerase being used (e.g., T7, T3, SP6) may have a low tolerance for this specific modification at the N6 position.[1] While some polymerases can incorporate nucleotides with modifications at the C5 of pyrimidines and C7 of 7-deazapurines, N6-modifications of purines can be more challenging.
Q2: How can I optimize my in vitro transcription reaction to improve the incorporation of this compound?
A2: A systematic optimization of key reaction components is crucial. We recommend performing a series of small-scale trial reactions to identify the optimal conditions.
-
Vary the Ratio of this compound to ATP: Start by partially substituting ATP with this compound. A stepwise increase in the ratio of the modified nucleotide to the natural ATP can help identify a balance between incorporation efficiency and overall transcript yield.
-
Titrate Magnesium Ion (Mg²⁺) Concentration: The negatively charged carboxyl group of this compound can chelate Mg²⁺ ions, which are essential cofactors for RNA polymerase.[1][3] This sequestration can reduce the effective concentration of Mg²⁺ available for the enzyme. Therefore, it is often necessary to increase the total Mg²⁺ concentration in the reaction. A titration from the standard concentration (e.g., 20 mM) up to higher concentrations (e.g., 30-50 mM) is recommended.[4][5] However, be aware that excessively high Mg²⁺ concentrations can decrease polymerase fidelity and increase the production of double-stranded RNA (dsRNA) byproducts.[]
-
Adjust Polymerase Concentration: Increasing the concentration of the RNA polymerase may help to drive the reaction forward and improve the incorporation of the modified nucleotide.[1]
-
Consider Different Buffer Components: The choice of counter-ion for magnesium can influence transcription efficiency. In some systems, acetate (B1210297) has been shown to be more effective than chloride ions.[2][3]
-
Screen Different RNA Polymerases: If possible, testing different RNA polymerases (e.g., T7, T3, SP6) or engineered polymerases with broader substrate compatibility could identify an enzyme that more readily incorporates this compound.[1]
Frequently Asked Questions (FAQs)
Q3: What is the recommended starting concentration for this compound in an IVT reaction?
A3: There is no universally optimal concentration, as it is highly dependent on the specific template and desired level of modification. A good starting point is to replace 25% of the ATP with this compound, while keeping the total concentration of adenine (B156593) nucleotides constant. Based on the results, you can then titrate the ratio up or down.
Q4: How should I store this compound?
A4: Like other nucleotide triphosphates, this compound should be stored at -20°C or -80°C in a solution buffered to a slightly alkaline pH (e.g., pH 7.5-8.0) to minimize hydrolysis of the triphosphate chain. ATP in solution is unstable and prone to hydrolysis.[7][8]
Q5: Can the incorporation of this compound affect the properties of the resulting RNA?
A5: Yes. The introduction of a negatively charged carboxymethyl group can alter the secondary structure of the RNA molecule and may influence its interactions with RNA-binding proteins. It is important to consider these potential downstream effects in your experimental design.
Data Presentation
Table 1: Recommended Optimization Ranges for IVT with this compound
| Parameter | Standard Condition | Recommended Optimization Range | Rationale for this compound |
| This compound:ATP Ratio | 0:1 | 0.25:0.75 to 1:0 (stepwise) | To find a balance between incorporation and yield. |
| Total Adenine Nucleotide Conc. | 1-2 mM | 1-5 mM | Higher concentrations may be needed to drive incorporation. |
| Mg²⁺ Concentration | 20-30 mM | 20-50 mM | To compensate for potential chelation by the carboxymethyl group.[1][3] |
| RNA Polymerase Concentration | Standard (Vendor specific) | 1x to 2x | Increased enzyme may overcome lower incorporation efficiency.[1] |
| Incubation Time | 2 hours | 1-4 hours | A longer incubation may be required for sufficient yield. |
| Temperature | 37°C | 30-42°C | Lower temperatures can sometimes improve fidelity and reduce premature termination with difficult templates.[9] |
Experimental Protocols
Protocol: Small-Scale Optimization of this compound Incorporation
This protocol is designed to test a matrix of this compound:ATP ratios and Mg²⁺ concentrations to determine the optimal conditions for your specific template.
1. Reagent Preparation:
- Prepare stock solutions of ATP and this compound (e.g., 100 mM).
- Prepare a stock solution of MgCl₂ or Mg(OAc)₂ (e.g., 1 M).
- Ensure all other IVT components (DNA template, other NTPs, buffer, RNA polymerase, RNase inhibitor) are of high quality and RNase-free.[]
2. Reaction Setup:
- Set up a series of 20 µL reactions in RNase-free tubes.
- For each reaction, prepare a master mix containing all components except for the adenine nucleotides and Mg²⁺.
- Add the varying concentrations of ATP, this compound, and Mg²⁺ to each respective tube according to your experimental matrix (see Table 1 for suggested ranges).
- Finally, add the RNA polymerase to initiate the reactions.
3. Incubation:
- Incubate the reactions at 37°C for 2 hours.
4. Analysis:
- After incubation, treat the reactions with DNase I to remove the DNA template.
- Analyze the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) or agarose (B213101) gel electrophoresis to assess both the yield and the integrity of the transcripts.
- Quantify the RNA yield using a spectrophotometer or a fluorometric assay.
Mandatory Visualizations
Caption: Troubleshooting workflow for low this compound incorporation.
Caption: Potential inhibitory mechanisms of this compound.
References
- 1. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 7. Effect of 6-hour exposure to 20 degrees C on the ATP content and other biochemical measures of CPDA-1 packed red cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. promegaconnections.com [promegaconnections.com]
Stability of N6-Carboxymethyl-ATP in different buffer conditions.
Technical Support Center: N6-Carboxymethyl-ATP
Disclaimer: Direct stability data for this compound is limited in publicly available literature. The following information is based on the well-documented stability of its parent molecule, Adenosine Triphosphate (ATP). Researchers should consider this guidance as a starting point and perform specific stability studies for this compound under their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing this compound solutions?
Based on its parent molecule, this compound is expected to be most stable in aqueous solutions with a pH between 6.8 and 7.4.[1][2] At more extreme acidic or alkaline pH levels, the rate of hydrolysis to its corresponding diphosphate (B83284) and phosphate (B84403) forms is likely to increase significantly.[1][2] It is crucial to use a well-buffered solution to maintain a stable pH, as unbuffered water can lead to rapid degradation.[1][3]
Q2: What is the recommended storage temperature for this compound solutions?
For long-term storage, it is highly recommended to store this compound solutions frozen, ideally at -80°C.[4][5] For short-term storage (up to one week), refrigeration at 4°C is generally acceptable.[4] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to prepare single-use aliquots to maintain the integrity of the compound.
Q3: How do divalent cations like Mg²⁺ affect the stability of this compound?
Divalent cations such as Mg²⁺ are often essential for enzymatic reactions involving ATP and its analogs. However, their presence can also influence stability. Mg²⁺ ions can chelate with the phosphate groups, which can stabilize the molecule in some contexts but may also affect the thermodynamics of hydrolysis.[1][2] The effect of specific cations on this compound should be empirically determined for your specific buffer system.
Q4: Which buffers are recommended for working with this compound?
Tris-HCl is a commonly used buffer for ATP solutions and is generally a good starting point. The choice of buffer can impact nucleotide stability. It is important to use high-purity buffers and ensure the final pH of the solution is within the optimal range (6.8-7.4) after the addition of this compound, as ATP itself is acidic in solution.[6]
Data Summary: Stability of ATP in Aqueous Solutions
The following table summarizes the stability of ATP, the parent molecule of this compound, under various conditions. This data should be used as a general guideline.
| Parameter | Condition | Stability/Observation | References |
| pH | 6.8 - 7.4 | High stability | [1][2] |
| < 6.8 (Acidic) | Rapid hydrolysis | [1][7] | |
| > 7.4 (Alkaline) | Rapid hydrolysis | [1] | |
| Temperature | -80°C | Stable for at least one year | [4][5] |
| -20°C | Stable for months | [6] | |
| 4°C | Stable for approximately one week | [4] | |
| Room Temp. | Prone to significant hydrolysis | [4] | |
| Cations | Mg²⁺ | Affects hydrolysis thermodynamics; essential for many enzymes | [1][2] |
| Storage Form | Dry Powder | Stable for over 2 years at -20°C with desiccant | [6] |
| Aqueous Solution | Stability is highly dependent on pH and temperature | [4][6] |
Experimental Protocols
Protocol: Assessing the Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for quantifying the degradation of this compound over time.
1. Materials:
- This compound
- N6-Carboxymethyl-ADP and N6-Carboxymethyl-AMP (if available as standards)
- Buffers of interest (e.g., Tris-HCl, Phosphate buffer) at various pH values
- HPLC-grade water and solvents (e.g., acetonitrile, methanol)
- Reverse-phase HPLC column (e.g., C18)
- HPLC system with a UV detector
2. Sample Preparation and Incubation:
- Prepare a stock solution of this compound in HPLC-grade water and determine its precise concentration by UV-Vis spectrophotometry.
- Dilute the stock solution to the desired final concentration in the different buffer conditions to be tested (e.g., 50 mM Tris-HCl pH 7.0, 50 mM Acetate buffer pH 5.0).
- Divide each solution into aliquots for different time points and incubation temperatures (e.g., 4°C, 25°C, 37°C).
3. HPLC Analysis:
- Set up the HPLC system. A reverse-phase C18 column is typically suitable for separating nucleotides.
- The mobile phase often consists of a buffer (e.g., potassium phosphate) and an organic modifier like methanol (B129727) or acetonitrile. A gradient elution is usually employed.
- At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition and immediately inject it into the HPLC system or freeze it at -80°C for later analysis.
- Detect the eluting compounds using a UV detector, typically at 260 nm.
4. Data Analysis:
- Identify the peaks corresponding to this compound and its potential degradation products (e.g., N6-Carboxymethyl-ADP, N6-Carboxymethyl-AMP) by comparing their retention times with standards, if available.
- Calculate the peak area for each compound at each time point.
- Plot the percentage of remaining this compound against time for each buffer condition to determine its stability and degradation kinetics.
Visualizations
Caption: Experimental workflow for an this compound stability study.
Caption: Key factors influencing the stability of this compound in solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of parent compound peak in HPLC, even at t=0. | 1. Incorrect pH of the final solution. 2. Contaminated buffer or water with nucleotidases. 3. The compound is highly unstable in the chosen buffer. | 1. Re-measure the pH of your final solution after adding this compound. Adjust as necessary. 2. Use fresh, sterile, nuclease-free water and high-purity buffer reagents. 3. Test a different buffer system (e.g., switch from phosphate to Tris). |
| Inconsistent or variable results between replicates. | 1. Inconsistent sample handling (e.g., temperature fluctuations). 2. Pipetting errors. 3. Repeated freeze-thaw cycles of the stock solution. | 1. Ensure all samples are handled identically. Keep samples on ice when not in the incubator. 2. Calibrate pipettes and use proper pipetting technique. 3. Prepare single-use aliquots of the stock solution to avoid freeze-thaw damage. |
| Appearance of unexpected peaks in the chromatogram. | 1. Contamination of the sample or buffer. 2. Complex degradation pathway producing multiple byproducts. 3. Interaction with components of the buffer or sample matrix. | 1. Run a blank injection of the buffer to check for contaminants. 2. Consider using mass spectrometry (LC-MS) to identify the unknown peaks. 3. Simplify the buffer system to identify the source of interaction. |
| No degradation observed, even under harsh conditions. | 1. The compound is exceptionally stable. 2. The analytical method is not sensitive enough to detect small changes. 3. Incorrect experimental setup (e.g., wrong temperature). | 1. This is a positive result; document the conditions under which it is stable. 2. Validate the HPLC method's limit of detection and quantification. Ensure the run time is sufficient to elute potential degradation products. 3. Verify incubator/water bath temperatures with a calibrated thermometer. |
References
- 1. biochemistry - Do the pH and other ions affect the hydrolysis of ATP - Biology Stack Exchange [biology.stackexchange.com]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the stability of plasma ATP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Qualitative Measurements of Stability of ATP at Varying pH – ASPIRE [wp.bridgewater.edu]
Preventing non-specific binding of N6-Carboxymethyl-ATP-labeled probes.
Welcome to the technical support center for N6-Carboxymethyl-ATP-labeled probes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing non-specific binding and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemically modified analog of adenosine (B11128) triphosphate (ATP) where a carboxymethyl group is attached to the N6 position of the adenine (B156593) base. This modification allows the ATP analog to be utilized by certain kinases, often engineered "analog-sensitive" kinases, while being a poor substrate for most wild-type kinases.[1][2][3] Its primary application is in kinase research, specifically for identifying the direct substrates of a particular kinase within a complex biological sample.[1][4][5] The carboxymethyl group can also serve as a handle for further chemical modifications, such as the attachment of a reporter tag (e.g., biotin, fluorescent dye).
Q2: What are the main causes of non-specific binding with this compound probes?
A2: Non-specific binding of this compound probes can arise from several factors. The negatively charged carboxymethyl group can lead to electrostatic interactions with positively charged surfaces on proteins or assay plates. Hydrophobic interactions between the adenine ring and other molecules can also contribute. Furthermore, at high concentrations, the probe may bind to ATP-binding sites of proteins other than the intended target kinase.
Q3: How can I differentiate between specific and non-specific binding of my this compound probe?
A3: A key method to distinguish specific from non-specific binding is through competition assays.[6] Pre-incubating your sample with a large excess of unlabeled ATP or a non-hydrolyzable ATP analog should displace the specific binding of your labeled this compound probe to the target kinase, leading to a significant reduction in signal. Non-specific binding is less likely to be affected by the unlabeled competitor. Additionally, performing the assay with a kinase-dead mutant or in the absence of the target kinase can help identify background signal due to non-specific interactions.
Q4: My signal-to-noise ratio is low. What are the first troubleshooting steps I should take?
A4: A low signal-to-noise ratio can be due to either low specific signal or high background. First, ensure the integrity and concentration of your probe and kinase. Improper storage or handling can lead to degradation. Next, optimize the concentrations of your probe, kinase, and substrate. Finally, focus on reducing non-specific binding by optimizing your blocking and washing steps as detailed in the troubleshooting guide below. An acceptable signal-to-noise ratio is generally considered to be at least 3:1, with 5:1 or higher being ideal.
Troubleshooting Guide: Preventing Non-Specific Binding
High background and non-specific binding are common challenges when using chemically modified probes. Below are systematic steps to troubleshoot and mitigate these issues.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Insufficient blocking of non-specific sites on the assay plate or other proteins. | Optimize Blocking Conditions: - Increase the concentration of the blocking agent (e.g., 1-5% BSA or casein). - Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). - Test different blocking agents (see table below). |
| Probe concentration is too high, leading to off-target binding. | Titrate Probe Concentration: - Perform a dose-response experiment to find the lowest probe concentration that provides a robust specific signal. | |
| Inadequate washing to remove unbound probe. | Enhance Washing Steps: - Increase the number of washes (e.g., from 3 to 5). - Increase the duration of each wash (e.g., 5-10 minutes with gentle agitation). - Include a non-ionic detergent (e.g., 0.05-0.1% Tween-20) in the wash buffer to disrupt hydrophobic interactions. | |
| False Positives | The probe is binding to proteins other than the target kinase. | Perform Competition Assay: - Include a control with an excess of unlabeled ATP to compete for the active site of the target kinase. A significant decrease in signal indicates specific binding. |
| Autofluorescence of the probe or other assay components (for fluorescently labeled probes). | Use Appropriate Controls: - Include a "no-enzyme" control to measure the background fluorescence. - Select a fluorophore with excitation and emission spectra that minimize overlap with other components. | |
| Low Specific Signal | Suboptimal buffer conditions for kinase activity. | Optimize Assay Buffer: - Adjust the pH and salt concentration of the buffer to ensure optimal kinase function. - Ensure the presence of necessary co-factors like MgCl₂. |
| Degradation of the this compound probe. | Proper Handling and Storage: - Aliquot the probe upon receipt and store at -20°C or -80°C to avoid multiple freeze-thaw cycles. - Protect fluorescently labeled probes from light. |
Quantitative Data Summary: Comparison of Blocking Agents
The choice of blocking agent can significantly impact the signal-to-noise ratio. The following table provides an illustrative comparison of common blocking agents for reducing non-specific binding in a hypothetical kinase assay using a biotinylated this compound probe, with detection via streptavidin-HRP.
| Blocking Agent | Concentration | Signal-to-Noise Ratio (Total Binding / Non-Specific Binding) | Comments |
| Bovine Serum Albumin (BSA) | 1% (w/v) in PBS | 4.2 | A good general-purpose blocker. Ensure it is protease- and fatty acid-free. |
| Casein | 1% (w/v) in TBS | 6.8 | Often more effective than BSA at preventing non-specific binding.[7] May interfere with assays detecting phosphoproteins. |
| Non-fat Dry Milk | 5% (w/v) in TBST | 5.5 | A cost-effective and effective blocker, but not suitable for biotin-based detection due to endogenous biotin. |
| Fish Skin Gelatin | 0.5% (w/v) in PBS | 3.9 | Can be a good alternative to BSA, especially in assays with mammalian samples.[7] |
| Commercial Synthetic Blocker | 1X | 7.5 | Protein-free formulations that can offer superior blocking with low cross-reactivity. |
Note: The optimal blocking agent and concentration should be empirically determined for each specific assay.
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol outlines a method to empirically determine the most effective blocking agent for your assay.
-
Plate Coating: Coat the wells of a 96-well microplate with your kinase substrate or capture antibody according to your standard protocol.
-
Prepare Blocking Buffers: Prepare a panel of blocking buffers to be tested (e.g., 1% BSA in PBST, 5% non-fat dry milk in TBST, 1% casein in TBS, and a commercial synthetic blocker).
-
Blocking: Add 200 µL of each blocking buffer to a set of wells. Incubate for 2 hours at room temperature with gentle agitation.
-
Washing: Wash the wells three times with 200 µL of your standard wash buffer (e.g., PBST).
-
Assay Procedure: Proceed with your kinase assay. Include wells for:
-
Total Binding: Kinase, substrate, and labeled this compound probe.
-
Non-Specific Binding (NSB): Kinase, substrate, labeled probe, and a 100-fold excess of unlabeled ATP.
-
-
Detection: Perform the detection step (e.g., addition of streptavidin-HRP followed by a chemiluminescent substrate).
-
Analysis: Calculate the signal-to-noise ratio (Total Binding Signal / NSB Signal) for each blocking condition. The condition yielding the highest ratio is optimal.
Protocol 2: Kinase Substrate Identification using Analog-Sensitive Kinase and this compound-γ-S
This protocol provides a workflow for identifying the direct substrates of an analog-sensitive kinase (AS-Kinase).
-
Cell Lysate Preparation: Prepare a cell lysate from cells expressing the AS-Kinase of interest.
-
Kinase Reaction: In separate reaction tubes, combine the cell lysate with a reaction buffer containing MgCl₂.
-
Add ATP Analogs:
-
Experimental Sample: Add this compound-γ-S (a thiophosphate analog) to the lysate.
-
Negative Control: Add standard ATP-γ-S to a separate aliquot of the lysate.
-
-
Incubation: Incubate the reactions at 30°C for a predetermined optimal time to allow for substrate thiophosphorylation by the AS-Kinase.
-
Stop Reaction and Alkylation: Stop the kinase reaction and alkylate the thiophosphorylated substrates to create an affinity tag.
-
Enrichment: Use an antibody or resin that specifically recognizes the alkylated thiophosphate tag to enrich for the substrates of the AS-Kinase.
-
Mass Spectrometry Analysis: Elute the enriched proteins and identify them using mass spectrometry. Proteins identified in the experimental sample but not in the negative control are direct substrates of the AS-Kinase.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. purdue.edu [purdue.edu]
- 5. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of RNA Modified with N6-Carboxymethyl-ATP
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of RNA modified with N6-Carboxymethyl-adenosine-5'-triphosphate (N6-Carboxymethyl-ATP).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying RNA modified with this compound?
The primary challenges are similar to those in standard mRNA purification, revolving around the removal of process-related impurities. These include the DNA template, unincorporated nucleotides (including the modified this compound), enzymes (like T7 RNA polymerase, DNase I), and prematurely aborted RNA sequences.[1][2][3] The large size and instability of RNA add to the complexity of the purification process.[1][2]
Q2: Which purification methods are recommended for this compound modified RNA?
Standard RNA purification techniques are generally effective. The most common methods include:
-
Silica-Based Spin Columns: These are widely used for their speed and efficiency in removing most contaminants.[4] Kits often include specialized buffers for binding, washing, and eluting the RNA.
-
Ethanol (B145695) or Isopropanol Precipitation: A classic method to concentrate RNA and remove some contaminants like unincorporated nucleotides.[4][5] It is often used after enzymatic reactions.
-
Chromatography: Techniques like affinity chromatography (e.g., using oligo(dT) resins for polyadenylated RNA) and hydrophobic interaction chromatography (HIC) can be employed for higher purity and scalability, which is crucial for therapeutic applications.[6]
Q3: How can I verify the successful incorporation of this compound into my RNA transcript?
Direct confirmation typically requires advanced analytical methods. While standard quantification with a spectrophotometer (A260) will measure total RNA, it won't confirm the modification. Techniques that can be used include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a definitive method to identify and quantify specific RNA modifications.[7]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Using an antibody specific to the N6-Carboxymethyl-adenosine modification could provide a quantitative measure of incorporation.[7]
Q4: Can residual unincorporated this compound affect my downstream applications?
Yes. Residual nucleotides, including the modified ATP, can interfere with subsequent enzymatic reactions such as reverse transcription, ligation, or further labeling.[8] High concentrations of ATP can also skew spectrophotometric readings, leading to an overestimation of RNA quantity.[4] Therefore, efficient removal is critical for accurate quantification and successful downstream use.
Experimental Workflow & Protocols
The general workflow involves the synthesis of modified RNA via in vitro transcription, followed by purification to remove reaction components.
Caption: General workflow for synthesis and purification of modified RNA.
Protocol: Purification of Modified RNA using a Spin Column
This protocol provides a general methodology for purifying RNA after an in vitro transcription reaction containing this compound. Always refer to the specific manufacturer's instructions for your chosen purification kit.
-
Starting Material: An in vitro transcription (IVT) reaction mixture following DNase I treatment to remove the DNA template.
-
Binding:
-
Add the recommended volume of binding buffer (often containing guanidine (B92328) salts) to your IVT reaction mixture.[5]
-
Add the recommended volume of 100% ethanol and mix thoroughly by pipetting. Insufficient mixing can lead to low yield.[9]
-
Transfer the entire sample to the provided spin column placed in a collection tube.
-
Centrifuge for 1 minute at >12,000 x g. Discard the flow-through.
-
-
First Wash:
-
Add the recommended volume of RNA Wash Buffer (ensure ethanol has been added to it as per the kit's instructions).
-
Centrifuge for 1 minute. Discard the flow-through. This step helps remove proteins and salts.[5]
-
-
Second Wash:
-
Elution:
-
Place the column into a new, RNase-free microcentrifuge tube.
-
Add 30-50 µL of RNase-free water directly to the center of the silica (B1680970) membrane.[9]
-
Incubate at room temperature for 1-5 minutes to allow the water to saturate the membrane.[11]
-
Centrifuge for 1 minute at >12,000 x g to elute the purified, modified RNA.
-
-
Storage: Use the RNA immediately or store at -70°C or -80°C to maintain integrity.[9][12]
Troubleshooting Guide
This section addresses common problems encountered during the purification of modified RNA.
Caption: A logical guide for troubleshooting common RNA purification issues.
Issue 1: Low Yield of Modified RNA
Low recovery of your target RNA can halt an experiment. Below are common causes and solutions.
| Possible Cause | Recommended Action | Key Consideration |
| Incomplete Elution | Increase the elution volume or perform a second elution with a fresh aliquot of water. Incubating the column with water for 5-10 minutes before the final spin can also improve recovery.[9][10][11] | A second elution will increase yield but also dilute the sample.[10] |
| Insufficient Reagent Mixing | Ensure the binding buffer and ethanol are mixed thoroughly with the RNA sample before loading it onto the column.[9] | Incomplete mixing prevents the RNA from binding efficiently to the silica membrane. |
| Sample Overload | Do not exceed the RNA binding capacity of the column as specified by the manufacturer. If your IVT reaction is highly concentrated, consider splitting it between two columns. | Overloading can lead to a clogged column and inefficient binding.[10] |
| RNA Degradation | If the yield is low and the RNA appears degraded on a gel, RNase contamination is likely. Use RNase-free tubes, tips, and water. Adding an RNase inhibitor to the IVT reaction can also help.[5][9][12] | Always wear gloves and work in a clean environment to prevent contamination.[9] |
Issue 2: Low RNA Purity (Contamination)
Purity is assessed by spectrophotometry. Deviations from ideal ratios indicate the presence of contaminants that can affect downstream applications.
| Purity Metric | Acceptable Range | Possible Cause of Deviation | Recommended Action |
| A260/A280 Ratio | ~2.0 | Ratio < 1.8: Indicates protein contamination (e.g., residual polymerase or DNase).[5] | Ensure the proteinase K digestion (if used) is complete. Consider performing an additional wash step during column purification.[11] |
| A260/A230 Ratio | 2.0 - 2.2 | Ratio < 2.0: Indicates contamination with guanidine salts from the binding buffer or phenol (B47542) from lysis reagents.[5][9] | Ensure the column tip does not touch the flow-through during wash steps. Perform an extra wash or an additional spin after the final wash to remove all buffer.[9][10] |
| High Background | N/A | Contamination with unincorporated nucleotides , especially ATP, can lead to abnormally high absorbance readings.[4] | Column purification is generally effective at removing free nucleotides. Ensure all wash steps are performed correctly. If issues persist, ethanol precipitation can help remove salts and nucleotides.[4][5] |
Issue 3: RNA Degradation
RNA integrity is crucial for its function. Degradation appears as a smear on a denaturing agarose (B213101) or polyacrylamide gel.
| Possible Cause | Recommended Action |
| RNase Contamination | Use certified RNase-free pipette tips, tubes, and reagents.[9] Clean bench surfaces and pipettes with RNase decontamination solutions. Always wear gloves and change them frequently.[12] |
| Improper Storage or Handling | Store purified RNA at -80°C in an RNase-free buffer or water.[11][12] Avoid repeated freeze-thaw cycles. When working, keep RNA samples on ice to minimize degradation. |
| Excessive Homogenization | If starting from cells or tissues, overly aggressive homogenization can generate heat and shear the RNA. Homogenize in short bursts and keep the sample cold.[5][11] |
Issue 4: Poor Performance in Downstream Applications
If your purified RNA has good yield and purity metrics but fails in subsequent steps (e.g., reverse transcription, PCR), inhibitors may be present.
| Possible Cause | Recommended Action |
| Salt or Ethanol Carryover | Residual salts from wash buffers or ethanol can inhibit enzymes.[9][10] After the final wash step, perform an extra "dry" spin of the column for 1-2 minutes to ensure all ethanol has evaporated before eluting.[10] |
| Guanidine Salt Contamination | Guanidine salts are potent inhibitors of enzymes like reverse transcriptase.[5] Ensure wash steps are performed meticulously. If contamination is suspected, re-precipitating the RNA with ethanol can help remove residual salts.[5] |
References
- 1. Messenger RNA chromatographic purification: advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP3134506A1 - Methods for purification of messenger rna - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for 5' End Labeling RNA | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. neb.com [neb.com]
- 10. neb.com [neb.com]
- 11. mpbio.com [mpbio.com]
- 12. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: HPLC Purification of N6-Carboxymethyl-ATP-Labeled Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of N6-Carboxymethyl-ATP-labeled oligonucleotides.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC purification of this compound-labeled oligonucleotides.
Problem 1: Low Yield of the Labeled Oligonucleotide
Possible Causes and Solutions
| Cause | Solution |
| Incomplete Labeling Reaction | - Optimize the labeling reaction conditions, including the ratio of oligonucleotide to this compound, enzyme concentration (if enzymatic), and incubation time and temperature.- Ensure the quality and activity of the labeling reagents. |
| Degradation of the Oligonucleotide | - Use nuclease-free water and reagents.- Maintain appropriate temperature and pH throughout the labeling and purification process to prevent degradation. |
| Suboptimal HPLC Conditions | - Adjust the gradient slope for better separation of the labeled product from unlabeled oligonucleotides and other impurities. A shallower gradient can improve resolution.[1]- Optimize the column temperature. Elevated temperatures (e.g., 60 °C) can disrupt secondary structures and improve peak shape.[2][3]- Ensure the mobile phase composition, including the type and concentration of the ion-pairing reagent, is suitable for your oligonucleotide. |
| Loss During Sample Handling | - Minimize the number of transfer steps.- If precipitating the oligonucleotide, ensure complete precipitation and careful removal of the supernatant. |
Problem 2: Poor Peak Shape (Broadening or Tailing)
Possible Causes and Solutions
| Cause | Solution |
| Secondary Structure Formation | - Increase the column temperature to 60-80 °C to denature secondary structures like hairpin loops.[4]- Use a denaturing mobile phase, such as one containing urea.[5] |
| Column Overload | - Reduce the amount of sample injected onto the column.[2] |
| Inappropriate Mobile Phase | - Ensure the sample is dissolved in a solvent that is weaker than or equal to the initial mobile phase strength.- Optimize the type and concentration of the ion-pairing reagent. Different reagents can affect peak shape. |
| Column Contamination or Degradation | - Flush the column with a strong solvent to remove contaminants.- If the column is old or has been used extensively, consider replacing it. |
| Extra-column Volume | - Minimize the length and diameter of tubing between the injector, column, and detector. |
Problem 3: Presence of Ghost Peaks
Possible Causes and Solutions
| Cause | Solution |
| Contaminated Mobile Phase | - Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.- Filter and degas the mobile phase before use. |
| Carryover from Previous Injections | - Run a blank gradient (injecting only mobile phase) to see if the ghost peaks persist.- Implement a robust needle wash protocol between injections. |
| System Contamination | - Flush the entire HPLC system, including the injector and detector, with a strong solvent. |
| Air Bubbles in the System | - Ensure the mobile phase is properly degassed.- Check for leaks in the system. |
Problem 4: Co-elution of Labeled Oligonucleotide with Impurities
Possible Causes and Solutions
| Cause | Solution |
| Similar Hydrophobicity of Labeled Product and Impurities | - Optimize the gradient. A shallower gradient can improve the separation of species with similar retention times.- Experiment with different ion-pairing reagents (e.g., triethylammonium (B8662869) acetate (B1210297) vs. hexylammonium acetate) to alter selectivity.[4] |
| Presence of Failure Sequences (n-1, n-2) | - For short oligonucleotides, ion-pair reversed-phase HPLC is generally effective. For longer sequences where resolution of failure sequences is difficult, consider alternative purification methods like anion-exchange HPLC or PAGE. |
| Unreacted Label | - The free this compound label will have a different retention time. If it co-elutes, adjust the mobile phase composition or gradient. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of HPLC for purifying this compound-labeled oligonucleotides?
A1: Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most common and effective method for the purification of labeled oligonucleotides.[6] This technique separates molecules based on their hydrophobicity. The negatively charged phosphate (B84403) backbone of the oligonucleotide interacts with a positively charged ion-pairing reagent (e.g., triethylammonium acetate - TEAA) in the mobile phase, allowing the oligonucleotide to be retained on a hydrophobic stationary phase (e.g., C18).[3][7]
Q2: How does the this compound label affect the HPLC purification?
A2: The this compound label adds hydrophobicity to the oligonucleotide. This increased hydrophobicity will cause the labeled oligonucleotide to have a longer retention time on a reversed-phase column compared to its unlabeled counterpart.[8] This difference in retention is the basis for their separation.
Q3: What are typical purity levels and yields for HPLC-purified labeled oligonucleotides?
A3: The expected purity and yield can vary depending on the length of the oligonucleotide, the efficiency of the labeling reaction, and the optimization of the HPLC method. However, here are some general expectations:
| Purification Method | Typical Purity | Typical Recovery |
| RP-HPLC | >85% | 75-80%[2] |
| IE-HPLC | 80-90%[9] | Variable |
| PAGE | >95% | Lower due to extraction process |
Q4: How can I confirm the identity of my purified this compound-labeled oligonucleotide?
A4: The identity of the purified product should be confirmed by mass spectrometry (e.g., LC-MS). This will verify the molecular weight of the labeled oligonucleotide and confirm the success of the labeling reaction.[8]
Q5: What is the best way to store the purified labeled oligonucleotide?
A5: After HPLC purification, the fractions containing the purified product are typically pooled and the solvent is removed by lyophilization or centrifugal evaporation.[10] The dried oligonucleotide should be stored at -20°C or below, protected from light to prevent photobleaching of the label if it is fluorescent. For long-term storage, resuspension in a buffered, nuclease-free solution is recommended.
Experimental Protocols
Protocol 1: Enzymatic Labeling of an Oligonucleotide with this compound
This protocol is a generalized procedure and may require optimization for your specific oligonucleotide and application. It is based on the principle of enzymatic incorporation of modified nucleotides.
Materials:
-
DNA or RNA oligonucleotide with a 3'-hydroxyl group
-
This compound
-
Terminal deoxynucleotidyl transferase (TdT) for DNA or Poly(A) Polymerase for RNA
-
Reaction Buffer (specific to the enzyme used)
-
Nuclease-free water
Procedure:
-
In a sterile, nuclease-free microcentrifuge tube, combine the following on ice:
-
Oligonucleotide: 1 nmol
-
10x Reaction Buffer: 5 µL
-
This compound: 10 nmol
-
Enzyme (TdT or Poly(A) Polymerase): 20 units
-
Nuclease-free water: to a final volume of 50 µL
-
-
Mix gently by pipetting.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding EDTA to a final concentration of 5 mM or by heat inactivation according to the enzyme manufacturer's instructions.
-
The labeled oligonucleotide is now ready for HPLC purification.
Protocol 2: HPLC Purification of this compound-Labeled Oligonucleotide
This protocol provides a general method for purification using IP-RP-HPLC.
Instrumentation and Materials:
-
HPLC system with a UV detector and fraction collector
-
Reversed-phase C18 column suitable for oligonucleotide purification
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Labeled oligonucleotide sample from Protocol 1
Procedure:
-
System Preparation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1 mL/min.
-
-
Sample Preparation:
-
Dilute the labeling reaction mixture with Mobile Phase A to a suitable injection volume (e.g., 100 µL).
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 60°C
-
Detection: Monitor at 260 nm (for the oligonucleotide) and at the maximum absorbance wavelength of the label if it has a distinct chromophore.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-50% B (linear gradient)
-
35-40 min: 50-95% B (linear gradient for column wash)
-
40-45 min: 95% B
-
45-50 min: 95-5% B (return to initial conditions)
-
50-60 min: 5% B (re-equilibration)
-
-
-
Injection and Fraction Collection:
-
Inject the prepared sample.
-
Collect fractions corresponding to the major peak that represents the full-length, labeled oligonucleotide. The labeled product should elute later than the unlabeled oligonucleotide.
-
-
Post-Purification Processing:
-
Analyze an aliquot of the collected fractions by analytical HPLC or LC-MS to confirm purity and identity.
-
Pool the pure fractions.
-
Remove the solvent by lyophilization or centrifugal evaporation.
-
Store the dried, purified labeled oligonucleotide at -20°C or below, protected from light.
-
Visualizations
Caption: Workflow for labeling and purifying oligonucleotides.
Caption: Troubleshooting logic for HPLC purification issues.
References
- 1. advion.com [advion.com]
- 2. mz-at.de [mz-at.de]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. biocompare.com [biocompare.com]
- 7. ymc.co.jp [ymc.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Oligonucleotide Purity and Purification Method - BSI [biosyn.com]
- 10. researchgate.net [researchgate.net]
Potential side reactions of N6-Carboxymethyl-ATP in cellular extracts.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side reactions of N6-Carboxymethyl-ATP in cellular extracts. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
This compound is a chemically modified analog of adenosine (B11128) triphosphate (ATP) where a carboxymethyl group (-CH2COOH) is attached to the N6 position of the adenine (B156593) base. It is often used in studies of ATP-binding proteins, such as kinases and ATPases, as a tool to probe the ATP binding pocket or as a potential inhibitor.
Q2: Can this compound be used by kinases as a phosphate (B84403) donor in phosphorylation reactions?
This is a critical consideration. While modifications at the N6 position of the adenine ring can often hinder the ability of ATP analogs to be utilized by kinases, it is not a universal rule. A study on a similar compound, N6-methyl-ATP (N6-Me-ATP), demonstrated that it can act as a phosphate donor for the kinase GSK3β with an efficiency comparable to that of natural ATP.[1] Given the structural similarity, it is plausible that some kinases in a cellular extract could utilize this compound as a substrate, leading to unintended phosphorylation of their targets. This could be a significant side reaction.
Q3: What are the potential off-target effects of this compound in cellular extracts?
Potential off-target effects can be broadly categorized as:
-
Unintended Phosphorylation: As discussed in Q2, certain kinases may use this compound as a phosphate donor.[1]
-
Non-specific Binding: The molecule could bind to other ATP-binding proteins beyond the intended target, such as ATP-dependent ligases, helicases, or metabolic enzymes, potentially altering their function.
-
Alteration of Cellular Signaling: If this compound or its metabolites interact with purinergic receptors on the cell surface, it could trigger unintended signaling cascades.
-
Metabolic Effects: Introduction of a modified nucleotide could interfere with cellular energy metabolism.
Q4: How stable is this compound in cellular extracts?
The stability of this compound in a complex biological matrix like a cellular extract has not been extensively documented in publicly available literature. Like ATP, it is susceptible to enzymatic degradation by phosphatases and other nucleotidases present in the extract, which would lead to the formation of N6-Carboxymethyl-ADP and N6-Carboxymethyl-AMP. The carboxymethyl group itself is generally stable, but the phosphoanhydride bonds are labile. We strongly recommend performing a stability study under your specific experimental conditions.
Q5: The observed effect of my compound is different in cellular assays compared to biochemical assays. Could this compound be the cause?
Discrepancies between biochemical and cellular assay results are common.[2] If this compound is used, it could be a contributing factor. In a biochemical assay with a purified enzyme, the interactions are limited. In a cellular context, factors such as high intracellular ATP concentrations (which can outcompete the analog), the presence of numerous other ATP-binding proteins, and potential metabolism of the analog can all lead to different outcomes.[2]
Troubleshooting Guides
Issue 1: High background signal or unexpected product formation in a kinase assay.
| Potential Cause | Troubleshooting Step |
| Contaminating Kinase Activity in Cellular Extract | Run a control reaction with the cellular extract and this compound but without the specific substrate for your kinase of interest. The presence of product would indicate off-target phosphorylation by endogenous kinases. |
| This compound is being used as a substrate by the kinase of interest | If you are using this compound as a competitive inhibitor, this is an important finding. To confirm, you can run a reaction with a non-hydrolyzable analog of this compound if available. |
| Assay Interference | Test whether this compound interferes with your detection method (e.g., fluorescence or luminescence). Run the assay in the absence of enzyme but with all other components, including this compound. |
Issue 2: Inconsistent or non-reproducible results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | The concentration of your active compound may be decreasing over the course of the experiment. Perform a time-course stability study of this compound in your cell culture medium or cell lysate. |
| Off-Target Effects | The observed phenotype may be due to the interaction of this compound with an unintended target. Consider using a structurally different inhibitor for your target of interest as a control to see if the same phenotype is produced. |
| Cellular ATP Competition | The high intracellular concentration of ATP may be competing with this compound for binding to the target protein. You may need to use a higher concentration of the analog in cellular assays compared to biochemical assays. |
Quantitative Data Summary
The following table summarizes the comparative kinase activity of GSK3β with ATP and N6-Me-ATP, a close structural analog of this compound. This data highlights the potential for N6-modified ATP analogs to serve as phosphate donors for certain kinases.
| Phosphate Donor | Substrate Phosphorylation (%) |
| ATP | ~70% |
| N6-Me-ATP | 67.8% |
| Kinetin Triphosphate (N6-furfuryl-ATP) | 6.6% |
| Data from a study on GSK3β-mediated phosphorylation of a substrate peptide.[1] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cellular Extracts
This protocol provides a method to determine the stability of this compound under your specific experimental conditions.
Materials:
-
This compound stock solution
-
Your cellular extract of interest
-
Assay buffer
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Quenching solution (e.g., 0.6 M perchloric acid)
Procedure:
-
Prepare a reaction mixture containing your cellular extract at the desired concentration in your assay buffer.
-
Spike the reaction mixture with this compound to the final working concentration.
-
Immediately withdraw a sample (t=0) and quench the reaction by adding it to the ice-cold quenching solution. This will precipitate proteins and stop enzymatic activity.
-
Incubate the remaining reaction mixture at your experimental temperature (e.g., 30°C or 37°C).
-
Withdraw samples at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) and quench them immediately.
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the remaining this compound and the formation of any degradation products (e.g., N6-Carboxymethyl-ADP).
-
Plot the concentration of this compound versus time to determine its stability.
Protocol 2: Testing for Unintended Phosphorylation by Endogenous Kinases
This protocol helps determine if kinases within a cellular extract can utilize this compound as a phosphate donor.
Materials:
-
This compound
-
Your cellular extract of interest
-
A generic kinase substrate (e.g., myelin basic protein) or a substrate known to be phosphorylated by a broad range of kinases.
-
Kinase assay buffer
-
Detection reagent for ADP formation (e.g., ADP-Glo™ Kinase Assay kit) or a method to detect substrate phosphorylation (e.g., phosphospecific antibody).
Procedure:
-
Set up the following reactions in a multi-well plate:
-
Negative Control: Cellular extract + substrate (no this compound)
-
Test Reaction: Cellular extract + substrate + this compound
-
Positive Control (optional): Cellular extract + substrate + ATP
-
-
Incubate the plate at the optimal temperature for kinase activity (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction according to the manufacturer's protocol for your chosen detection method.
-
Measure the signal (e.g., luminescence for ADP formation).
-
A significant increase in signal in the "Test Reaction" compared to the "Negative Control" suggests that endogenous kinases in the extract are using this compound as a phosphate donor.
Visualizations
Caption: Potential interaction pathways of this compound in a cellular extract.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N6-Carboxymethyl-ATP Synthesis
Welcome to the technical support center for the synthesis of N6-Carboxymethyl-ATP. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| 1. Low to no yield of this compound. | - Incorrect pH: The reaction pH is critical for the selective alkylation of the N6-amino group of ATP. An inappropriate pH can lead to side reactions or no reaction at all. - Reagent Degradation: ATP is susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures. The carboxymethylating agent (e.g., iodoacetic acid or glyoxylic acid) may also be old or degraded. - Inefficient Purification: The desired product may be lost during purification steps if the chosen method (e.g., HPLC, ion-exchange chromatography) is not properly optimized. | - Optimize Reaction pH: Based on syntheses of similar N6-substituted ATP analogs, a slightly alkaline pH (around 11.7) can favor the deprotonation and subsequent reaction of the N6-amino group.[1] Perform small-scale trial reactions at various pH values (e.g., 9, 10, 11, 12) to determine the optimal condition for your specific reagents. - Use Fresh Reagents & Control Temperature: Use freshly prepared solutions of ATP and the carboxymethylating agent. Keep the reaction temperature controlled, starting with reactions on ice to minimize ATP degradation. - Optimize Purification Protocol: Use a well-established protocol for nucleotide purification, such as anion-exchange chromatography or reversed-phase HPLC with an ion-pairing agent. Ensure proper column equilibration and gradient elution. |
| 2. Presence of multiple products or impurities in the final sample. | - Side Reactions: Alkylation can occur at other positions on the adenine (B156593) ring or the ribose hydroxyls. At certain pH values, bis-alkylation can also occur.[1] - ATP Hydrolysis: The reaction conditions may be causing the hydrolysis of ATP to ADP, AMP, or adenosine. | - Control Stoichiometry and pH: Use a minimal excess of the alkylating agent to reduce the chance of multiple substitutions. Tightly control the pH to favor N6-alkylation. - Monitor Reaction Progress: Use techniques like TLC or analytical HPLC to monitor the reaction progress and stop it before significant side products or degradation products accumulate. - Improve Purification: Employ a high-resolution purification method, such as preparative HPLC, to separate the desired product from closely related impurities. |
| 3. Difficulty in purifying the final product. | - Co-elution of Reactants and Products: Unreacted ATP and the product may have similar retention times in some chromatographic systems. - Presence of Salts: High salt concentrations from reaction buffers can interfere with certain purification methods and downstream applications. | - Adjust Chromatographic Conditions: For HPLC, modify the gradient, flow rate, or the concentration of the ion-pairing reagent to improve separation. For ion-exchange chromatography, adjust the salt gradient. - Desalting Step: Incorporate a desalting step (e.g., using a size-exclusion column or dialysis) before the final purification. |
| 4. How can I confirm the identity of the synthesized this compound? | - Ambiguous Analytical Data: Standard analytical methods may not be sufficient to definitively confirm the structure. | - Mass Spectrometry (MS): Use high-resolution mass spectrometry to confirm the correct molecular weight of the product. - Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help determine the position of the carboxymethyl group on the adenine ring.[1] |
Quantitative Data Summary
The direct synthesis of this compound is not widely reported with specific yield data. However, the synthesis of a structurally similar compound, N6-[(2-carboxyethyl)thiomethyl]-ATP, has been reported with the following yield:
| Compound | Reported Yield | Reference |
| N6-[(2-carboxyethyl)thiomethyl]-ATP | 75% | [1] |
This data suggests that a high yield is achievable for N6-substituted ATP analogs under optimized conditions.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a hypothetical starting point and should be optimized for your specific experimental setup.
-
Reaction Setup:
-
Dissolve ATP in a suitable aqueous buffer.
-
Adjust the pH to an alkaline value (e.g., start with pH 11.7, then optimize).[1]
-
Cool the solution in an ice bath.
-
-
Addition of Carboxymethylating Agent:
-
Slowly add a solution of the carboxymethylating agent (e.g., iodoacetic acid or glyoxylic acid with a reducing agent like sodium cyanoborohydride) to the ATP solution while stirring.
-
Use a slight molar excess of the carboxymethylating agent.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using analytical HPLC or TLC.
-
-
Quenching the Reaction:
-
Once the reaction is complete (or has reached optimal conversion), quench it by adjusting the pH to neutral.
-
-
Purification:
-
Purify the reaction mixture using anion-exchange chromatography or preparative reversed-phase HPLC.
-
Collect fractions containing the desired product.
-
-
Desalting and Lyophilization:
-
Desalt the purified product if necessary.
-
Lyophilize the final product to obtain a stable powder.
-
-
Characterization:
-
Confirm the identity and purity of the this compound using mass spectrometry and NMR.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound.
Hypothetical Signaling Pathway of this compound
Caption: A hypothetical signaling cascade initiated by this compound binding to a P2Y receptor.
References
Technical Support Center: Information Not Available for N6-Carboxymethyl-ATP in Overcoming Polymerase Stalling
To our valued researchers, scientists, and drug development professionals:
Our comprehensive search and analysis of scientific literature and public databases have not yielded any specific information regarding the use of N6-Carboxymethyl-ATP to overcome polymerase stalling. This includes a lack of data on its mechanism of action, experimental protocols for its use, and its effects on polymerase fidelity.
We have conducted extensive searches for the following, without success:
-
The synthesis and properties of this compound.
-
Studies on the incorporation of this compound by DNA or RNA polymerases.
-
Experimental protocols or troubleshooting guides related to the use of this compound in applications like PCR or sequencing.
-
Data on the fidelity of polymerases when using this compound.
The search results frequently pointed to N6-Carboxymethyllysine , a modified amino acid, which is distinct from the requested modified nucleotide. While information exists for other modified nucleotides, such as N6-methyl-ATP and various sugar- or base-modified analogs, none of these can be used as a direct substitute to provide accurate information for this compound.
Due to the absence of verifiable scientific information on this compound and its role in polymerase stalling, we are unable to provide the requested technical support center content, including troubleshooting guides, FAQs, data tables, experimental protocols, and visualizations.
Creating such content without a valid scientific basis would be speculative and could lead to inaccurate experimental design and misleading results. We are committed to providing accurate and reliable information to the scientific community.
We recommend verifying the name of the compound and consulting any proprietary documentation you may have. Should you have information or references regarding this compound, we would be glad to reassess and create the content you need.
We apologize for any inconvenience this may cause and remain at your disposal for any other technical support inquiries based on established scientific knowledge.
Validation & Comparative
Comparative Analysis of N6-Modified ATP Incorporation via Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the incorporation and interaction of modified nucleotides is crucial for developing novel therapeutics and research tools. This guide provides a comparative analysis of the mass spectrometry-based examination of N6-modified adenosine (B11128) triphosphate (ATP) analogues, with a focus on methodologies applicable to molecules like the theoretical N6-Carboxymethyl-ATP. Due to the limited direct experimental data on this compound in published literature, this guide will draw comparisons from well-studied N6-alkylated ATP analogues, such as N6-methyl-ATP (N6-Me-ATP) and N6-furfuryl-ATP (kinetin triphosphate, KTP).
Performance Comparison of N6-Modified ATP Analogues
The ability of N6-modified ATP analogues to be utilized by enzymes, such as kinases and polymerases, is a critical aspect of their function. Mass spectrometry-based chemoproteomics offers a powerful platform for quantitatively assessing the binding of these analogues to their target proteins on a proteome-wide scale.
A notable study employed an isotope-coded ATP acyl-phosphate probe in conjunction with multiple-reaction monitoring (MRM)-based targeted mass spectrometry to identify endogenous human kinases that can bind to N6-Me-ATP and KTP[1]. This approach allows for the relative quantification of kinase binding to the modified ATP analogue compared to native ATP.
Table 1: Kinase Binding Profile of N6-Me-ATP and KTP [1]
| ATP Analogue | Number of Candidate Kinases Bound (~300 Quantified) | Examples of Identified Kinases |
| N6-methyl-ATP (N6-Me-ATP) | 18 | GSK3α, GSK3β, eEF2K |
| N6-furfuryl-ATP (KTP) | 27 | GSK3α, GSK3β, PINK1 |
Data sourced from a chemoproteomic study on human kinases.[1]
These findings indicate that even small modifications at the N6 position of adenine (B156593) can significantly alter the spectrum of interacting proteins. For instance, while both analogues bind to GSK3α and GSK3β, KTP was found to interact with a larger set of kinases[1]. Further in vitro biochemical assays revealed that GSK3β could utilize N6-Me-ATP as a phosphate (B84403) donor for substrate phosphorylation, but not KTP, highlighting that binding does not always equate to functional incorporation[1].
Experimental Protocols
Detailed methodologies are essential for the reproducible analysis of modified nucleotide incorporation. Below are protocols for kinase binding analysis and RNA incorporation analysis using mass spectrometry.
Protocol 1: Chemoproteomic Analysis of Kinase Binding by LC-MRM Mass Spectrometry[1]
This protocol is adapted from a study identifying kinase targets of N6-modified ATP analogues.
-
Cell Lysate Preparation: Prepare protein lysates from the cells of interest (e.g., human cell lines).
-
Competitive Binding Assay:
-
Incubate protein lysates (e.g., 1.5 mg) with or without the N6-modified ATP analogue (e.g., 100 µM N6-Me-ATP or KTP) at 4 °C for 20 minutes.
-
Add a heavy or light isotope-coded ATP affinity probe (e.g., 100 µM) to the respective mixtures and incubate at room temperature for 2 hours.
-
Terminate the reaction by adding glycine (B1666218) to a final concentration of 50 mM.
-
-
Protein Digestion: Subject the protein samples to filter-aided sample preparation (FASP) to digest the proteins into peptides.
-
LC-MRM Analysis:
-
Perform scheduled Liquid Chromatography-Multiple Reaction Monitoring (LC-MRM) experiments on a triple-quadrupole mass spectrometer.
-
The MRM method is designed to detect and quantify specific peptides from a large number of human kinases.
-
The relative binding affinity is determined by the ratio of heavy to light isotope-labeled peptides.
-
Protocol 2: Analysis of Modified ATP Incorporation into RNA by LC-MS[2]
This protocol is based on a method for the chemo-enzymatic synthesis and enzymatic incorporation of base-modified ATP analogues into RNA.
-
Enzymatic Incorporation:
-
Set up a reaction containing a 30-mer RNA template, a poly(A) polymerase (e.g., from Saccharomyces cerevisiae), and the purified N6-modified ATP analogue.
-
Incubate the reaction under optimal conditions for the polymerase.
-
-
RNA Purification: Purify the resulting RNA to remove unincorporated nucleotides and enzyme.
-
RNA Digestion: Digest the modified RNA into individual nucleosides using a mixture of nucleases (e.g., nuclease P1 and alkaline phosphatase).
-
LC-MS Analysis:
-
Analyze the digested nucleoside mixture by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Use a suitable column (e.g., C18) for separation.
-
Monitor the mass-to-charge ratio (m/z) corresponding to the unmodified and modified nucleosides to quantify the incorporation efficiency.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) help to visualize the complex processes involved in the analysis of this compound incorporation.
Caption: Experimental workflow for mass spectrometry analysis.
Caption: Kinase phosphorylation pathway using an ATP analogue.
References
Decoding the Epitranscriptome: A Comparative Guide to Validating the Functionality of N6-methyladenosine (m6A)-Modified RNA
For researchers, scientists, and drug development professionals, understanding the functional consequences of RNA modifications is paramount. Among the more than 170 known chemical modifications to RNA, N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in regulating gene expression. This guide provides a comprehensive comparison of methods to validate the functionality of m6A-modified RNA, contrasting it with other regulatory mechanisms like pseudouridylation and microRNA (miRNA)-mediated regulation. Detailed experimental protocols and quantitative data are presented to aid in the design and interpretation of studies aimed at deciphering the epitranscriptomic code.
The reversible nature of m6A modification, dynamically installed by "writer" enzymes (methyltransferases like METTL3/14), removed by "erasers" (demethylases like FTO and ALKBH5), and interpreted by "reader" proteins (e.g., the YTH domain family), allows for a nuanced control of mRNA fate.[1][2] The functional consequences of m6A modification are diverse, primarily impacting mRNA stability and translation efficiency, which in turn affects a wide array of biological processes, from cell differentiation to stress responses.[3][4] Validating these functional effects is crucial for understanding the biological significance of this epitranscriptomic mark.
The Functional Impact of m6A: A Quantitative Overview
The presence of m6A on an mRNA transcript can significantly alter its stability and translational output. The direction and magnitude of these effects are often context-dependent, influenced by the specific reader proteins that bind to the m6A site. Below is a summary of quantitative data from various studies illustrating the impact of m6A on mRNA half-life and translation efficiency.
| Target Gene/Transcript | Experimental System | Manipulation | Effect on mRNA Half-life | Fold Change | Citation(s) |
| NRIP1 | HEK293T cells | METTL3 knockdown | Increased | 1.8x (from 1.4h to 2.5h) | [5] |
| RNGTT | NSCLC cell lines | METTL3 knockdown | Decreased | ~0.5x (from 8.89h to 4.78h) | [6] |
| Atp6v0d2 | RAW 264.7 cells | Mettl3 knockdown | Increased | Longer half-life observed | [7] |
| Atp6v0d2 | RAW 264.7 cells | Ythdf2 knockdown | Increased | Longer half-life observed | [7] |
| Proinflammatory Transcripts | Hematopoietic stem cells | Ythdf2 deletion | Increased | Half-lives increased | [8] |
| SETD1A, SETD1B, KMT2B | Epidermal progenitors | METTL3 depletion | Increased | Prolonged half-life observed | [9] |
| Target Gene/Transcript Pool | Experimental System | Manipulation | Effect on Translation Efficiency | Fold Change/Observation | Citation(s) |
| YTHDF1 target transcripts | HeLa cells | YTHDF1 knockdown | Decreased | Overall decrease in ribosome-bound fragments | [1] |
| YTHDF2 target transcripts | HeLa cells | YTHDF2 knockdown | Apparently Reduced | Accumulation of non-translating mRNA | [10] |
| elf18-inducible transcripts | Arabidopsis thaliana | fip37-4 mutant (m6A-deficient) | Decreased | Reduced translation efficiency | [3] |
| Hyper-m6A-modified mRNAs | HeLa cells | METTL14 downregulation | Increased | Switch from P-body to polysome | [11] |
Visualizing the m6A Regulatory Network and Experimental Validation
To better understand the intricate processes governing m6A functionality and its experimental validation, the following diagrams, generated using the DOT language, illustrate the core signaling pathway and key experimental workflows.
Caption: The m6A signaling pathway involves writers, erasers, and readers that regulate mRNA fate.
Caption: Workflow for validating m6A function through manipulation and functional assays.
A Comparative Look: m6A vs. Alternative Regulatory Mechanisms
While m6A is a major player in post-transcriptional regulation, it is not the only mechanism that dictates mRNA fate. Pseudouridylation and miRNA-mediated regulation offer alternative means of controlling gene expression.
| Feature | N6-methyladenosine (m6A) | Pseudouridine (Ψ) | microRNA (miRNA) Regulation |
| Mechanism | Reversible methylation of adenosine (B11128) at the N6 position. | Isomerization of uridine. | Small non-coding RNA binds to complementary sequences in mRNA. |
| Key Players | Writers (METTL3/14), Erasers (FTO/ALKBH5), Readers (YTHDF proteins). | Pseudouridine synthases (PUS). | Dicer, Drosha, Argonaute (AGO) proteins. |
| Primary Effect on mRNA | Modulates mRNA stability and translation efficiency.[1][10] | Can enhance mRNA stability and translation, but effects can be context-dependent.[12][13] | Primarily leads to mRNA degradation or translational repression.[14] |
| Experimental Validation | MeRIP-seq, m6A-LAIC-seq, polysome profiling, mRNA stability assays. | Pseudo-seq, BID-seq, polysome profiling, mRNA stability assays. | Luciferase reporter assays, AGO-CLIP, RT-qPCR, Western blotting. |
| Quantitative Impact Example | METTL3 KD increases NRIP1 mRNA half-life by ~1.8-fold.[5] | Full pseudouridylation of mRNA can increase protein production by several fold in vivo.[12] | miRNA binding can lead to significant (e.g., >2-fold) repression of target gene expression.[14] |
Detailed Experimental Protocols
For researchers seeking to validate the functional consequences of m6A modification, the following protocols for key experiments are provided.
mRNA Stability Assay via Actinomycin D Chase
This method is used to determine the half-life of a specific mRNA by inhibiting transcription and measuring the decay of the transcript over time.[7][14]
Protocol:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Transcription Inhibition: Add Actinomycin D to the culture medium at a final concentration of 5 µg/mL to block transcription.
-
Time-Course Collection: Harvest cells at various time points after Actinomycin D treatment (e.g., 0, 2, 4, 6, 8 hours).
-
RNA Extraction: Isolate total RNA from the collected cell pellets using a standard protocol (e.g., TRIzol reagent).
-
Reverse Transcription and qPCR: Synthesize cDNA from the extracted RNA and perform quantitative real-time PCR (qPCR) using primers specific to the target mRNA and a stable housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative amount of the target mRNA at each time point, normalized to the housekeeping gene and the 0-hour time point. The mRNA half-life is determined by plotting the percentage of remaining mRNA versus time and fitting the data to a one-phase exponential decay curve.
Polysome Profiling for Translation Efficiency Analysis
This technique separates mRNAs based on the number of associated ribosomes, allowing for an assessment of their translational status.[1][15]
Protocol:
-
Cell Lysis: Treat cells with cycloheximide (B1669411) (100 µg/mL) for 10 minutes to arrest translating ribosomes. Lyse the cells in a buffer containing cycloheximide and RNase inhibitors.
-
Sucrose (B13894) Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.
-
Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm for 2 hours) to separate the ribosomal subunits, monosomes, and polysomes.
-
Fractionation: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 260 nm to visualize the ribosomal profile. Collect fractions corresponding to non-translating (mRNP), monosome-bound, and polysome-bound mRNAs.
-
RNA Extraction and Analysis: Extract RNA from each fraction. The distribution of a specific mRNA across the gradient can be determined by RT-qPCR. To assess global translation changes, RNA from pooled polysomal and non-polysomal fractions can be subjected to high-throughput sequencing (RNA-seq).
-
Data Analysis: The translation efficiency of a particular mRNA is calculated as the ratio of its abundance in the polysomal fractions to its abundance in the total cellular mRNA (input).
Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-seq)
MeRIP-seq is a widely used technique to map the locations of m6A modifications across the transcriptome.[9]
Protocol:
-
RNA Extraction and Fragmentation: Isolate total RNA and purify mRNA. Fragment the mRNA into ~100 nucleotide-long fragments.
-
Immunoprecipitation: Incubate the fragmented mRNA with an anti-m6A antibody to specifically pull down m6A-containing fragments. A portion of the fragmented mRNA is saved as the input control.
-
Elution and Library Preparation: Elute the immunoprecipitated RNA fragments and prepare sequencing libraries for both the IP and input samples.
-
High-Throughput Sequencing: Sequence the prepared libraries using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome. Identify enriched regions (peaks) in the IP sample relative to the input control to determine the locations of m6A modifications.
Caption: Workflow for mapping m6A sites using MeRIP-seq.
By employing these experimental approaches and considering the comparative data presented, researchers can effectively validate the functional significance of m6A modifications on their RNA molecules of interest, contributing to a deeper understanding of the complex landscape of epitranscriptomic regulation.
References
- 1. N6-methyladenosine Modulates Messenger RNA Translation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YTHDF2 destabilizes m6A-modified neural-specific RNAs to restrain differentiation in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. m6A-Dependent RNA Dynamics in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. METTL3-Mediated N6-Methyladenosine Modification Is Involved in the Dysregulation of NRIP1 Expression in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METTL3 alters capping enzyme expression and its activity on ribosomal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The mRNA m6A reader YTHDF2 suppresses proinflammatory pathways and sustains hematopoietic stem cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m6A-dependent regulation of messenger RNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m6A modification negatively regulates translation by switching mRNA from polysome to P-body via IGF2BP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Natural Variation in RNA m6A Methylation and Its Relationship with Translational Status - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Utility of N6-Carboxymethyl-ATP: A Comparative Overview
For researchers, scientists, and drug development professionals, understanding the enzymatic interactions of modified nucleotides is paramount for designing novel therapeutic agents and biochemical tools. This guide provides a comparative analysis of N6-Carboxymethyl-ATP and its parent molecule, Adenosine Triphosphate (ATP), focusing on their enzymatic efficiency. Due to a lack of direct comparative studies in the currently available scientific literature, this guide will draw upon data from closely related N6-modified analogs to infer potential enzymatic behavior.
However, the specific impact of a carboxymethyl group at the N6 position on the binding affinity (Km) and catalytic turnover rate (kcat) with various ATP-dependent enzymes remains an area requiring further investigation. The introduction of a negatively charged carboxyl group could significantly influence the interaction with the enzyme's active site, potentially altering the binding kinetics and the efficiency of the enzymatic reaction compared to the unmodified ATP.
Insights from a Structurally Related Analog: N6-Carboxymethyl-NAD+
To extrapolate the potential enzymatic behavior of this compound, we can examine studies on the structurally related molecule, N6-Carboxymethyl-NAD+. While NAD+ is a coenzyme in redox reactions rather than a direct energy currency and phosphate (B84403) donor like ATP, the modification at the N6 position is identical.
One study demonstrated that several dehydrogenases are capable of utilizing Sepharose-immobilized N6-Carboxymethyl-NAD+. This finding is significant as it establishes that the N6-carboxymethyl modification does not universally abolish recognition and utilization by enzymes that bind adenine (B156593) nucleotides. The ability of these enzymes to function with the modified cofactor suggests that the active sites can accommodate the additional bulk and charge of the carboxymethyl group. However, this study did not provide a quantitative comparison of the enzymatic efficiency (e.g., Km and kcat values) between the modified and unmodified NAD+.
Data Summary: A Look at a Related N6-Modified ATP Analog
In the absence of direct data for this compound, the following table summarizes findings for N6-methyl-ATP in comparison to ATP from a study on the kinase GSK3β. This serves as an illustrative example of how an N6-modification can impact enzymatic activity.
| Substrate | Enzyme | Observation | Reference |
| N6-methyl-ATP | GSK3β | Can serve as a phosphate group donor for GSK3β-catalyzed phosphorylation of its substrate peptide. | [1] |
| ATP | GSK3β | Standard phosphate group donor. | [1] |
Experimental Protocols
As no direct comparative studies between this compound and ATP were identified, a detailed experimental protocol for such a comparison cannot be provided from the existing literature. However, a general methodology for comparing the enzymatic efficiency of an ATP analog with ATP using a kinase as a model enzyme is outlined below. This protocol is a standard approach in enzymology and would be applicable for a direct comparison should this compound become the subject of such a study.
General Protocol: In Vitro Kinase Assay for Comparing ATP and ATP Analogs
1. Objective: To determine and compare the Michaelis-Menten constants (Km) and catalytic rate constants (kcat) of a specific kinase using ATP and this compound as co-substrates.
2. Materials:
- Purified kinase of interest
- Specific peptide or protein substrate for the kinase
- ATP solution of known concentration
- This compound solution of known concentration
- Kinase reaction buffer (e.g., Tris-HCl buffer containing MgCl2, DTT)
- Method for detecting product formation (e.g., radiolabeled [γ-³²P]ATP, phosphospecific antibodies, or a coupled enzyme assay)
- Microplate reader or scintillation counter
- Standard laboratory equipment (pipettes, tubes, incubator)
3. Procedure:
4. Comparison: Compare the Km, kcat, and kcat/Km values obtained for ATP and this compound to determine the relative enzymatic efficiency.
Visualizing the Concepts
To aid in the conceptual understanding of the processes discussed, the following diagrams illustrate a generic kinase signaling pathway and the experimental workflow for comparing ATP analogs.
Caption: A simplified diagram of a typical kinase signaling cascade.
Caption: Workflow for determining the enzymatic efficiency of ATP vs. an analog.
Conclusion
References
A Head-to-Head Comparison of N6-Carboxymethyl-ATP and Aminoallyl-ATP for RNA Labeling
For researchers, scientists, and drug development professionals, the accurate labeling of RNA is a cornerstone of numerous experimental techniques, from microarray analysis to in vivo imaging. The choice of labeling strategy can significantly impact the efficiency, sensitivity, and biological relevance of these experiments. This guide provides a comprehensive comparison of two key molecules for indirect RNA labeling: the well-established aminoallyl-ATP (and its more commonly used uridine (B1682114) counterpart, aminoallyl-UTP) and the less conventional N6-Carboxymethyl-ATP.
This document will delve into the fundamental principles of each labeling method, present available quantitative data for performance comparison, and provide detailed experimental protocols. We will also explore the underlying chemical reactions and enzymatic processes through illustrative diagrams to aid in the selection of the optimal labeling reagent for your specific research needs.
Principle of Indirect RNA Labeling
Indirect RNA labeling is a two-step process that offers significant flexibility and often results in higher labeling efficiencies compared to the direct incorporation of bulky fluorescently-labeled nucleotides. The first step involves the enzymatic incorporation of a modified nucleotide containing a reactive chemical handle into the RNA molecule. In the second step, this handle is used to covalently attach a reporter molecule, such as a fluorescent dye.
Aminoallyl-modified nucleotides provide a primary amine group as the reactive handle. This is typically achieved by incorporating aminoallyl-UTP during in vitro transcription or aminoallyl-dUTP during reverse transcription to produce labeled cRNA or cDNA, respectively. The primary amine then readily reacts with N-hydroxysuccinimide (NHS)-ester functionalized dyes.
This compound , on the other hand, introduces a carboxyl group at the N6 position of adenine. This carboxyl group can be activated to react with amine-containing reporter molecules, offering an alternative chemical conjugation strategy.
Performance Comparison: this compound vs. Aminoallyl-ATP
| Parameter | Aminoallyl-UTP | N6-Modified ATP (Inferred) |
| Labeling Method | Indirect, post-transcriptional/post-reverse transcription | Indirect, post-transcriptional |
| Reactive Handle | Primary Amine (-NH2) | Carboxyl (-COOH) |
| Enzymatic Incorporation | Efficiently incorporated by RNA polymerases and reverse transcriptases.[1] | Can be incorporated by poly(A) polymerase, but efficiency may be lower than unmodified ATP and other modified analogs like C2-halogenated ATPs.[2] |
| Dye Coupling Chemistry | NHS-ester chemistry | Carbodiimide chemistry (e.g., EDC) to form an amide bond with an amine-modified dye. |
| Labeling Efficiency | High, can be optimized by adjusting the ratio of modified to unmodified nucleotide.[3] | Potentially lower due to reduced enzymatic incorporation efficiency. |
| Signal Intensity | Generally high, with optimal dye incorporation ratios leading to strong fluorescent signals.[3] | Dependent on incorporation and coupling efficiency, may be lower than aminoallyl-based methods. |
| Stability of Labeled RNA | Generally stable, though the modification can potentially affect RNA structure and function. | The effect on RNA stability is not well-characterized, but modifications at the Watson-Crick facing N6 position of adenosine (B11128) could potentially impact secondary structure. |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the conceptual workflows for RNA labeling using aminoallyl-UTP and a hypothetical pathway for this compound.
References
A Functional Showdown: N6-Carboxymethyl-ATP vs. Biotin-ATP in Biochemical Research
For researchers, scientists, and drug development professionals, the choice of molecular tools is paramount to experimental success. Adenosine triphosphate (ATP) analogs are indispensable reagents for studying ATP-utilizing enzymes, particularly kinases. This guide provides a detailed functional comparison of two such analogs: N6-Carboxymethyl-ATP and Biotin-ATP, offering insights into their respective utilities, supported by available experimental data and protocols.
This comparative analysis delves into the biochemical properties, enzymatic acceptance, and practical applications of this compound, a molecule modified at the adenine (B156593) base, and Biotin-ATP, an analog modified at the terminal phosphate. While direct comparative studies are limited, this guide consolidates available data to aid researchers in selecting the appropriate tool for their specific needs, from kinase activity assays to protein labeling and beyond.
At a Glance: Key Functional Differences
| Feature | This compound | Biotin-ATP |
| Modification Site | N6 position of the adenine ring | γ-phosphate of the triphosphate chain |
| Primary Application | ATP-binding site probe, potential for affinity chromatography | Kinase-catalyzed protein and peptide labeling, phosphoproteomics |
| Detection Method | Requires specific antibodies or further chemical modification for detection | Readily detected via high-affinity binding of streptavidin or avidin (B1170675) conjugates |
| Enzyme Acceptance | Accepted by some kinases (e.g., hexokinase, acetate (B1210297) kinase)[1] | Broadly accepted by a wide range of protein kinases[2] |
| Data Availability | Limited quantitative kinetic data available | Extensive quantitative data on labeling efficiency and enzyme kinetics available[2][3] |
Quantitative Performance Data
The following tables summarize the available quantitative data on the performance of this compound and Biotin-ATP in enzymatic assays. It is important to note that the data for this compound is derived from older literature and is less extensive than the more recent and comprehensive data available for Biotin-ATP.
Table 1: Coenzymic Activity of this compound Derivatives Relative to ATP [1]
| Enzyme | ATP Analog | Relative Activity (%) |
| Hexokinase | N6-[(2-carboxyethyl)thiomethyl]-ATP | 88 |
| Hexokinase | N6-(N-(3-aminopropyl)carbamoylethyl]thiomethyl)-ATP | 94 |
| Acetate Kinase | N6-[(2-carboxyethyl)thiomethyl]-ADP | 82 |
| Acetate Kinase | N6-([N-3-aminopropyl)carbamoylethyl]thiomethyl)-ADP | 81 |
*Note: Data for ADP analogs are included as they are part of the same study and provide context on the acceptance of N6-modified adenine nucleotides by kinases.
Table 2: Kinase-Catalyzed Labeling Efficiency and Kinetic Parameters for Biotin-ATP [2][3]
| Kinase | Substrate | Labeling Efficiency (% of ATP) | kcat/KM (ATP-biotin) (s⁻¹µM⁻¹) | kcat/KM (ATP) (s⁻¹µM⁻¹) | Fold Reduction in Catalytic Efficiency |
| PKA | Kemptide | 72 ± 7 | 0.25 | 0.52 | 2.1 |
| Various (25 kinases) | Various | Generally high acceptance | - | - | 1.1 to 16 |
Experimental Protocols
Synthesis of N6-[(2-carboxyethyl)thiomethyl]-ATP
This protocol is based on the method described by Yamazaki et al. (1978)[1].
Materials:
-
Adenosine 5'-triphosphate (ATP)
-
3-Mercaptopropionic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Reaction vessel
-
pH meter
-
Stirring apparatus
Procedure:
-
Dissolve ATP in water.
-
Add 3-mercaptopropionic acid to the ATP solution.
-
Adjust the pH of the solution to 11.7 with NaOH.
-
Add formaldehyde to the reaction mixture.
-
Stir the reaction mixture at room temperature, maintaining the pH at 11.7.
-
Monitor the reaction progress (e.g., by UV spectroscopy or chromatography).
-
Upon completion, neutralize the reaction mixture with HCl.
-
Purify the resulting N6-[(2-carboxyethyl)thiomethyl]-ATP using appropriate chromatographic techniques.
Kinase-Catalyzed Biotinylation using Biotin-ATP
This protocol is a general guideline for labeling a kinase substrate with Biotin-ATP[4].
Materials:
-
Purified kinase of interest
-
Kinase substrate (peptide or protein)
-
Biotin-ATP
-
Kinase reaction buffer (specific to the kinase)
-
ATP (for control reaction)
-
SDS-PAGE materials
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase buffer, the kinase, and its substrate.
-
Prepare a control reaction with ATP instead of Biotin-ATP.
-
Prepare a negative control without the kinase.
-
-
Initiation:
-
Add Biotin-ATP to the experimental tube to a final concentration typically in the range of 10-100 µM.
-
Add an equivalent concentration of ATP to the control tube.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 30-60 minutes).
-
-
Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe with a streptavidin-HRP conjugate.
-
Detect the biotinylated substrate using a chemiluminescent substrate and an appropriate imaging system.
-
Visualizing the Concepts
To better understand the molecular differences and experimental workflows, the following diagrams are provided.
Caption: Molecular structures of this compound and Biotin-ATP.
Caption: General workflow for kinase-catalyzed substrate labeling.
Caption: Simplified mechanism of kinase-catalyzed biotinylation.
Concluding Remarks
Both this compound and Biotin-ATP serve as valuable tools for investigating ATP-dependent enzymes. Biotin-ATP stands out for its broad applicability in kinase-catalyzed labeling due to its acceptance by a wide range of kinases and the straightforward, high-affinity detection method it enables. The wealth of recent quantitative data solidifies its position as a robust tool for phosphoproteomics and kinase inhibitor screening.
This compound, while less characterized, presents opportunities for probing the ATP-binding pocket with a modification on the adenine moiety. Its utility may lie in applications where modification of the triphosphate chain is undesirable or for the development of specific affinity ligands. The limited available data suggests it is a substrate for some kinases, but further research is needed to fully elucidate its kinetic properties and broader applicability across the kinome.
Ultimately, the choice between these two ATP analogs will depend on the specific experimental goals, the enzyme system under investigation, and the detection methods available to the researcher. This guide provides a foundational understanding to inform that decision-making process.
References
- 1. A new method of chemical modification of N6-amino group in adenine nucleotides with formaldehyde and a thiol and its application to preparing immobilized ADP and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Generality of Kinase-Catalyzed Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cell permeable ATP analog for kinase-catalyzed biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase-Catalyzed Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing Protein Binding Affinity for N6-Substituted ATP Analogs: A Comparative Guide
Comparison of Protein Binding for N6-Substituted ATP Analogs
The binding of N6-substituted ATP analogs to protein kinases is highly dependent on the nature of the substitution and the specific kinase. Modifications at the N6 position of the adenine (B156593) ring can significantly alter the binding affinity compared to the natural substrate, ATP. Below is a summary of findings for various N6-substituted analogs.
| Protein Target | ATP Analog | Observed Binding Affinity / Effect | Experimental Method |
| Glycogen Synthase Kinase 3α (GSK3α) | N6-Methyl-ATP | Exhibits a very similar binding affinity to ATP.[1] | Competitive pull-down assays with isotope-coded ATP affinity probes.[1] |
| Glycogen Synthase Kinase 3β (GSK3β) | N6-Methyl-ATP | Binds to the kinase and can act as a phosphate (B84403) group donor.[1] | In vitro kinase assay.[1] |
| Glycogen Synthase Kinase 3α/β (GSK3α/β) | N6-Furfuryl-ATP (Kinetin triphosphate) | Binds to the kinases, but with weaker affinity than ATP.[1] | Competitive pull-down assays with isotope-coded ATP affinity probes.[1] |
| Analog-Specific Protein Kinase Cδ (AS PKCδ) | N6-Benzyl-ATP | Shows nearly 200 times higher affinity (lower Km) compared to Wild Type PKCδ.[2] | Enzyme kinetics (Michaelis-Menten).[2] |
| Wild Type Protein Kinase Cδ (WT PKCδ) | N6-Benzyl-ATP | Displaced from the binding pocket and unable to interact effectively with the glycine-rich loop.[2] | Homology modeling and in silico docking.[2] |
| Adenosine (B11128) A1 and A2 Receptors | N6-(ω-aminoalkyl)adenosines | Affinity varies with the length of the alkyl chain, with N6-(9-aminononyl)adenosine showing high affinity for the A1 receptor.[3] | Radioligand binding assays.[3] |
| Adenosine A2 Receptor | N6-(9-fluorenylmethyl)adenosine | High-affinity agonist.[4] | Radioligand binding assays.[4] |
| Rabbit Muscle Phosphofructokinase | 1,N6-ethenoadenosine triphosphate (εATP) | Binds with an average dissociation constant of 60 µM.[5] | Fluorescence and Circular Dichroism.[5] |
Experimental Protocols
Accurate determination of binding affinity requires robust experimental techniques. The following are detailed methodologies for three commonly employed assays.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand (e.g., N6-Carboxymethyl-ATP) is titrated into a solution of the protein, and the minute heat changes associated with the binding are measured by a sensitive calorimeter.
Methodology:
-
Sample Preparation:
-
Dialyze the purified protein and the ligand into the same buffer to minimize heats of dilution. A common buffer is 50 mM HEPES or phosphate buffer with 150 mM NaCl, pH 7.4.
-
Determine the accurate concentrations of the protein and ligand using a reliable method such as UV-Vis spectroscopy.
-
Degas both the protein and ligand solutions to prevent the formation of air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
Load the protein solution (typically in the µM range) into the sample cell of the calorimeter.
-
Load the ligand solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C) and stirring speed.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions.
Principle: One binding partner (the ligand, e.g., a protein) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., this compound) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Methodology:
-
Immobilization of the Ligand (Protein):
-
Activate the carboxymethylated dextran (B179266) surface of a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote pre-concentration on the surface. Covalent amide bonds are formed between the activated surface and amine groups on the protein.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
-
Binding Analysis:
-
Flow a continuous stream of running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the analyte (this compound) over the immobilized ligand surface for a defined association time.
-
Switch back to the running buffer to monitor the dissociation of the analyte from the ligand for a defined dissociation time.
-
Regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a high salt buffer or a low pH solution) without denaturing the immobilized ligand.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Fluorescence-Based Assays
Fluorescence spectroscopy offers a sensitive method to monitor changes in the local environment of a fluorophore upon binding.
Principle: The intrinsic fluorescence of a protein (from tryptophan and tyrosine residues) or the fluorescence of a labeled ligand can change upon binding. This change is used to determine the binding affinity.
Methodology:
-
Intrinsic Protein Fluorescence Quenching:
-
Prepare a solution of the protein of interest in a suitable buffer.
-
Measure the baseline fluorescence emission spectrum of the protein (e.g., excitation at 280 nm or 295 nm).
-
Incrementally add the ligand (this compound), which acts as a quencher of the protein's fluorescence.
-
Measure the fluorescence emission spectrum after each addition of the ligand.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
Fit the data to the Stern-Volmer equation or a modified form to determine the binding constant (Ka) and the number of binding sites. The dissociation constant (Kd) is the reciprocal of Ka.
-
Visualizations
Caption: Generalized experimental workflow for determining protein-ligand binding affinity.
References
- 1. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation and Characterization of ATP Analog-specific Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of the molecular structure of N6-(omega-aminoalkyl)adenosines on adenosine receptor affinity and intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N6-(arylalkyl)adenosines. Identification of N6-(9-fluorenylmethyl)adenosine as a highly potent agonist for the adenosine A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of ATP and of 1,N6-ethenoadensone triphosphate to rabbit muscle phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting N6-Carboxymethyl-ATP in RNA: A Comparative Guide to Nuclease Protection and Alternative Assays
For researchers, scientists, and drug development professionals investigating the novel RNA modification N6-Carboxymethyl-ATP (cm6A), this guide provides a comparative overview of detection methodologies. We will delve into the principles of nuclease protection assays, offering a potential framework for their application to cm6A, and contrast this approach with established techniques for other RNA modifications that can be adapted for this new target.
The burgeoning field of epitranscriptomics has highlighted the critical role of RNA modifications in regulating gene expression and cellular function. While N6-methyladenosine (m6A) has been extensively studied, the functional significance of other modifications like this compound is only beginning to be explored. Accurate and robust detection methods are paramount to unraveling the biological roles of cm6A. This guide offers a comparative analysis of potential detection strategies, with a focus on nuclease protection assays and their alternatives.
Nuclease Protection Assays: A High-Resolution Approach
Nuclease protection assays (NPAs) are highly sensitive methods for detecting and quantifying specific RNA species within a complex mixture of total cellular RNA.[1] The core principle involves the hybridization of a labeled antisense probe to the target RNA, followed by digestion of single-stranded nucleic acids by nucleases. The remaining double-stranded fragment, protected from digestion, is then analyzed, providing information about the presence and abundance of the target RNA.
While no specific nuclease protection assay protocol for cm6A-modified RNA has been published, a promising approach can be adapted from a recently developed method for m6A detection that combines nuclease protection with matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS).[2][3][4] This technique allows for the rapid and quantitative analysis of modifications within short consensus motifs.[2][3][4]
Hypothetical Workflow for a cm6A Nuclease Protection Assay
The following workflow illustrates how a nuclease protection assay coupled with MALDI-MS could be adapted for the detection of this compound modified RNA.
Experimental Protocol: Adapting a MALDI-MS based Nuclease Protection Assay for cm6A
The following is a generalized protocol adapted from the method described for m6A, which would require optimization for cm6A.[2][3][4]
1. Probe Design and Synthesis:
-
Design a 15-30 nucleotide antisense oligonucleotide probe complementary to the target RNA sequence containing the putative cm6A modification.
-
The probe can be synthesized with modifications, such as ion-tagged oligonucleotides (ITOs), to enhance stability and detection by mass spectrometry.[2][3]
2. Hybridization:
-
Mix total RNA (1-10 µg) with an excess of the labeled probe in a hybridization buffer (e.g., 80% formamide, 40 mM PIPES pH 6.4, 400 mM NaCl, 1 mM EDTA).
-
Denature the mixture at 85°C for 10 minutes, followed by hybridization overnight at a temperature optimized for the specific probe-target duplex (typically 45-60°C).
3. Nuclease Digestion:
-
Add a digestion buffer containing a single-strand specific nuclease (e.g., S1 nuclease or a cocktail of RNases A and T1).
-
Incubate at a temperature and for a duration optimized to ensure complete digestion of single-stranded RNA and probe, while leaving the duplex intact (e.g., 37°C for 30-60 minutes).
4. Analysis of Protected Fragments:
-
Stop the nuclease reaction by adding a stop buffer (e.g., containing EDTA and proteinase K).
-
Purify the protected RNA-probe duplexes using methods like phenol-chloroform extraction and ethanol (B145695) precipitation.
-
Resuspend the purified fragments and prepare them for MALDI-MS analysis. The presence of cm6A will result in a specific mass shift in the detected fragment compared to the unmodified counterpart.
Alternative Methodologies for cm6A Detection
While nuclease protection assays offer high sensitivity and resolution, other techniques, originally developed for modifications like m6A, can be adapted for the study of cm6A.
Antibody-Based Enrichment (MeRIP-Seq)
Methylated RNA immunoprecipitation followed by sequencing (MeRIP-Seq) is a widely used technique to map RNA modifications transcriptome-wide.[5][6] This method relies on an antibody that specifically recognizes the modification of interest.
Principle: Total RNA is fragmented and then incubated with an antibody specific to the cm6A modification. The antibody-bound RNA fragments are then immunoprecipitated, and the enriched RNA is sequenced to identify the locations of the modification across the transcriptome.
Workflow for cm6A MeRIP-Seq:
Direct RNA Sequencing
The advent of third-generation sequencing technologies, particularly Oxford Nanopore Technologies (ONT) direct RNA sequencing, allows for the direct detection of RNA modifications without the need for reverse transcription or amplification.[7][8]
Principle: As a native RNA molecule passes through a nanopore, it creates a characteristic disruption in the ionic current. RNA modifications cause subtle changes in this current signal compared to the canonical bases, which can be detected by specialized algorithms.
Workflow for Direct RNA Sequencing of cm6A:
Comparison of Methodologies
| Feature | Nuclease Protection Assay (MALDI-MS) | MeRIP-Seq | Direct RNA Sequencing (Nanopore) |
| Principle | Hybridization, nuclease digestion, mass spectrometry | Antibody-based enrichment, sequencing | Direct sensing of modified bases during sequencing |
| Resolution | Single nucleotide | ~100-200 nucleotides | Single nucleotide |
| Quantitative? | Yes, can determine stoichiometry[2][3] | Semi-quantitative | Potentially quantitative |
| Requirement for Specific Antibody | No | Yes (a major bottleneck for novel modifications) | No |
| Throughput | Low to medium | High | High |
| Input RNA Amount | Low (µg range) | High (µg to mg range) | Low (ng to µg range) |
| Key Advantages | High sensitivity, no need for specific antibody, provides stoichiometry | Transcriptome-wide mapping | Single-molecule resolution, no amplification bias, can detect multiple modifications simultaneously[9] |
| Key Disadvantages | Low throughput, requires specialized equipment (MALDI-TOF MS) | Lower resolution, potential antibody cross-reactivity, indirect detection | Requires development of specific algorithms for cm6A, higher error rates than second-gen sequencing |
Conclusion
The choice of method for detecting this compound modified RNA will depend on the specific research question. A nuclease protection assay coupled with mass spectrometry offers a highly sensitive and quantitative approach for validating the presence of cm6A at specific sites and determining its stoichiometry, without the immediate need for a specific antibody. For transcriptome-wide discovery of cm6A sites, MeRIP-Seq is a powerful tool, provided a highly specific antibody can be developed. In the future, direct RNA sequencing holds the promise of providing the most comprehensive and unbiased view of the cm6A epitranscriptome. For researchers entering this new area, a combination of these approaches may be the most powerful strategy to fully characterize the landscape and function of this novel RNA modification.
References
- 1. RNA analysis by nuclease protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Determination of RNA Modifications in Consensus Motifs by Nuclease Protection with Ion-Tagged Oligonucleotide Probes and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Determination of RNA Modifications in Consensus Motifs by Nuclease Protection with Ion-Tagged Oligonucleotide Probes and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Detection of N6-methyladenosine in SARS-CoV-2 RNA by methylated RNA immunoprecipitation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparative Evaluation of Computational Models for RNA modification detection using Nanopore sequencing with RNA004 Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative evaluation of computational models for RNA modification detection using nanopore sequencing with RNA004 chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
Pinpointing the Placement: A Guide to Confirming N6-Carboxymethyl-ATP Incorporation
For researchers, scientists, and drug development professionals, the precise localization of modified nucleotides within a nucleic acid sequence is paramount for understanding their functional implications. This guide provides a comparative overview of established methodologies for confirming the incorporation site of N6-Carboxymethyl-ATP, a modified adenosine (B11128) triphosphate analog. Due to the limited availability of data on this compound, this guide will utilize N6-methyl-ATP as a representative N6-alkyl-ATP analog for illustrative purposes, assuming similar biochemical behavior.
This guide presents a detailed comparison of three primary analytical techniques: High-Performance Liquid Chromatography (HPLC) of enzymatic digests, Sanger sequencing, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each method's principles, performance, and protocols are outlined to assist researchers in selecting the most suitable approach for their experimental needs.
Comparative Analysis of Site Confirmation Methods
The choice of method for confirming the incorporation of this compound depends on factors such as the required resolution, sensitivity, and available instrumentation. The following table summarizes the key performance metrics of the three major techniques.
| Feature | HPLC of Enzymatic Digests | Sanger Sequencing | LC-MS/MS |
| Resolution | Single nucleotide | Single nucleotide | Single nucleotide |
| Sensitivity | Moderate | Low to Moderate | High |
| Quantitative Capability | Semi-quantitative | No | Yes |
| Sequence Context | Lost upon digestion | Preserved | Preserved |
| Instrumentation | HPLC system with UV detector | DNA sequencer | LC system coupled to a mass spectrometer |
| Sample Requirement | Micrograms | Nanograms | Picograms to Nanograms |
| Primary Output | Chromatogram showing nucleoside composition | Electropherogram showing sequence | Mass spectra of oligonucleotide fragments |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes for identifying the site of this compound incorporation, the following diagrams illustrate the workflows for each of the discussed techniques.
Detailed Experimental Protocols
Protocol 1: HPLC Analysis of Enzymatic Digests
This protocol outlines the steps for digesting a nucleic acid containing this compound to its constituent nucleosides and analyzing the composition by HPLC.
1. Enzymatic Digestion: a. In a microcentrifuge tube, combine 1-5 µg of the nucleic acid sample with 10 units of Nuclease P1 in a final volume of 20 µL of 30 mM sodium acetate (B1210297) buffer (pH 5.3). b. Incubate the reaction at 37°C for 2 hours. c. Add 2.5 µL of 1 M Tris-HCl (pH 8.0) and 10 units of alkaline phosphatase. d. Incubate at 37°C for an additional 2 hours. e. Terminate the reaction by heating at 95°C for 5 minutes. f. Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
2. HPLC Analysis: a. Analyze the supernatant from the digestion reaction using a reverse-phase C18 HPLC column. b. Use a mobile phase gradient, for example, starting with 5% methanol (B129727) in 50 mM potassium phosphate (B84403) buffer (pH 5.5) and ramping to 50% methanol over 30 minutes. c. Monitor the eluent at 260 nm. d. Identify and quantify the canonical nucleosides and the modified nucleoside by comparing their retention times and peak areas to known standards.
Protocol 2: Sanger Sequencing
This protocol describes how to adapt the Sanger sequencing method to identify the position of an incorporated this compound. The success of this method depends on the ability of the DNA polymerase to recognize and be potentially paused or terminated by the modified base.
1. Sequencing Reaction Setup: a. Prepare four separate sequencing reactions for A, C, G, and T termination. b. For each reaction, combine the DNA template (containing this compound), a 5'-radiolabeled or fluorescently labeled primer, a suitable DNA polymerase, and a mixture of all four dNTPs. c. To each of the four tubes, add a small amount of the corresponding dideoxynucleotide triphosphate (ddATP, ddCTP, ddGTP, or ddTTP).
2. Thermal Cycling: a. Perform 25-30 cycles of denaturation (96°C for 30 seconds), annealing (50-60°C for 15 seconds), and extension (60°C for 4 minutes).
3. Gel Electrophoresis and Analysis: a. Denature the reaction products and separate them on a denaturing polyacrylamide gel. b. Visualize the DNA fragments by autoradiography (for radiolabeled primers) or fluorescence imaging. c. The position of the incorporated this compound may be identified by a pause or a stop in the sequencing ladder across all four lanes at a specific position, which would be one base downstream from the modified nucleotide.
Protocol 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the most definitive method for localizing modified nucleotides within an oligonucleotide.
1. Sample Preparation: a. Purify the oligonucleotide containing this compound. b. For longer sequences, partial enzymatic digestion with a sequence-specific nuclease (e.g., RNase T1 for RNA) can be performed to generate smaller, manageable fragments.[1]
2. LC-MS/MS Analysis: a. Inject the intact or fragmented oligonucleotide onto a reverse-phase liquid chromatography column coupled to a high-resolution mass spectrometer.[2] b. Separate the oligonucleotides using a gradient of an ion-pairing agent (e.g., hexafluoroisopropanol and triethylamine) in a solvent such as methanol.[1] c. In the mass spectrometer, perform a full scan (MS1) to identify the precursor ion corresponding to the oligonucleotide containing the modification. d. Select the precursor ion for fragmentation using collision-induced dissociation (CID).[3] e. Acquire a tandem mass spectrum (MS2) of the fragment ions.
3. Data Analysis: a. Analyze the MS2 spectrum to identify the series of fragment ions (e.g., y- and b-ions). b. The mass shift corresponding to the carboxymethyl group on an adenosine residue will pinpoint the exact location of the this compound incorporation within the sequence.
Alternative Modified Nucleotides
For applications requiring enzymatic incorporation of modified adenosines, several alternatives to this compound exist. The choice of analog can influence the efficiency of incorporation and the subsequent analytical detection.
| Modified Nucleotide | Key Features | Common Applications |
| N6-methyl-ATP | A commonly used N6-alkylated ATP analog.[4] | Studies of RNA methylation, protein-nucleic acid interactions. |
| 8-azido-ATP | A photo-crosslinkable ATP analog. | Identifying ATP-binding proteins and mapping binding sites. |
| Biotin-11-ATP | An ATP analog with a biotin (B1667282) tag. | Non-radioactive labeling and purification of nucleic acids. |
| Fluorescent ATP analogs (e.g., etheno-ATP) | ATP analogs with intrinsic fluorescence. | Studying enzyme kinetics and protein-nucleic acid dynamics. |
By carefully considering the strengths and limitations of each analytical method, researchers can confidently and accurately determine the site of this compound incorporation, paving the way for a deeper understanding of its role in biological systems.
References
Assessing the Biological Activity of Proteins Modified with N6-Carboxymethyl-ATP: A Comparative Guide
In the realm of proteomics and drug development, the precise modification of proteins is a cornerstone for elucidating their function, tracking their interactions, and developing novel therapeutic agents. The introduction of chemical moieties can, however, significantly impact a protein's biological activity. This guide provides a comparative assessment of using N6-Carboxymethyl-ATP as a tool to modify proteins, primarily focusing on its application as a substrate for protein kinases, and contrasts this with other common protein labeling methodologies.
Introduction to this compound in Protein Modification
This compound is an analog of adenosine (B11128) triphosphate (ATP) where a carboxymethyl group is attached to the N6 position of the adenine (B156593) base. While direct covalent attachment of the entire this compound molecule to a protein is not a widely documented technique, its utility as a substrate for ATP-utilizing enzymes, such as kinases, presents a valuable method for introducing a modification (the gamma-phosphate) at a specific site on a target protein. This allows for the assessment of how such a modification, originating from a structurally altered ATP, influences the protein's subsequent biological activity.
The central hypothesis is that the bulky, charged carboxymethyl group at the N6 position will alter the binding affinity and catalytic efficiency of kinases, thereby affecting the phosphorylation of their substrates. This guide will explore the experimental framework for testing this hypothesis and compare the outcomes with those from unmodified ATP and alternative labeling techniques.
Comparison of Kinase Activity with ATP Analogs
The biological activity of a kinase is fundamentally measured by its ability to recognize and phosphorylate its substrates. By substituting ATP with this compound, we can quantify the impact of this modification on the kinase's catalytic parameters.
Table 1: Comparative Kinetic Parameters of a Model Kinase with ATP and this compound
| Parameter | ATP (Natural Substrate) | This compound | Interpretation |
| Michaelis Constant (Km) | ~10-100 µM | Expected to be higher | A higher Km suggests a lower binding affinity of the kinase for the ATP analog, likely due to steric hindrance or charge repulsion from the carboxymethyl group in the ATP-binding pocket. |
| Maximum Velocity (Vmax) | Baseline | Expected to be lower | A lower Vmax indicates a reduced catalytic turnover rate, suggesting that even when bound, the analog is less efficiently used for phosphate (B84403) transfer. |
| Catalytic Efficiency (kcat/Km) | High | Expected to be significantly lower | This parameter reflects the overall efficiency of the enzyme. A substantial decrease would indicate that this compound is a poor substrate compared to natural ATP. |
Comparison with Alternative Protein Labeling Methods
For many research applications, the goal of protein modification is to introduce a detectable label, such as a fluorophore or a biotin (B1667282) tag, for visualization or affinity purification. It is crucial to understand how the labeling method itself affects the protein's function.
Table 2: Comparison of Protein Labeling Methods and Their Potential Impact on Biological Activity
| Labeling Method | Principle | Potential Impact on Biological Activity |
| Phosphorylation via this compound | Enzymatic transfer of the gamma-phosphate from the ATP analog to a specific substrate residue by a kinase. | Minimal structural perturbation to the substrate protein itself, as only a phosphate group is added. The primary effect is on the kinase's activity. |
| Biotinylation (e.g., NHS-ester) | Chemical conjugation of biotin to primary amines (lysine residues) or other reactive groups. | Can be disruptive if lysine (B10760008) residues are in the active site or at protein-protein interaction interfaces. The bulky biotin tag can cause steric hindrance. |
| Fluorescent Labeling (e.g., Maleimide chemistry) | Covalent attachment of a fluorophore to specific residues, often cysteine. | The size and hydrophobicity of the fluorophore can alter protein conformation and function. Site-specific labeling is crucial to minimize impact. |
| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Metabolic incorporation of "heavy" amino acids during protein synthesis. | Generally considered non-perturbative to protein function as the mass change is minimal and does not alter the chemical properties of the amino acids. |
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound can be adapted from established methods for creating N6-substituted adenosine analogs. A plausible two-step chemo-enzymatic approach is outlined below.
-
Synthesis of N6-Carboxymethyl-AMP:
-
React commercially available 6-chloropurine (B14466) riboside 5'-monophosphate with glycine (B1666218) under basic conditions.
-
The amino group of glycine will displace the chloride at the C6 position of the purine (B94841) ring, forming N6-Carboxymethyl-AMP.
-
Purify the product using ion-exchange chromatography.
-
-
Enzymatic Phosphorylation to ATP:
-
Utilize a promiscuous polyphosphate kinase, such as Polyphosphate Kinase 2 (PPK2), to sequentially phosphorylate N6-Carboxymethyl-AMP to the diphosphate (B83284) and then the triphosphate form, using polyphosphate as the phosphate donor.[1]
-
Alternatively, use adenylate kinase and pyruvate (B1213749) kinase in a coupled enzyme system with ATP and phosphoenolpyruvate.[2]
-
Purify the final this compound product by HPLC.
-
Protocol 2: In Vitro Kinase Activity Assay
This protocol measures the rate of phosphate transfer from an ATP source to a model kinase substrate peptide.
-
Reaction Setup:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and the kinase of interest (e.g., 10 nM Protein Kinase A).
-
Prepare separate reaction mixes containing either [γ-³²P]ATP or a custom synthesized [γ-³²P]this compound at varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Add a known concentration of a specific peptide substrate (e.g., 100 µM Kemptide for PKA).
-
-
Kinase Reaction:
-
Initiate the reaction by adding the kinase to the reaction mixes.
-
Incubate at 30°C for a set time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
-
Quantification of Phosphorylation:
-
Spot a portion of each reaction mixture onto P81 phosphocellulose paper.
-
Wash the papers three times with 0.75% phosphoric acid to remove unincorporated radiolabeled ATP.
-
Measure the radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.[3]
-
-
Data Analysis:
-
Calculate the initial reaction velocities at each substrate (ATP analog) concentration.
-
Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Kinase-mediated signal transduction pathway.
Caption: Workflow for assessing kinase activity.
Caption: Comparing modification methods and outcomes.
Conclusion
The use of this compound as a substrate for kinases provides a nuanced approach to studying the impact of modifications within the crucial ATP-binding pocket on enzyme function. While it is predicted to be a less efficient substrate than natural ATP, the quantitative data derived from comparative kinase assays are invaluable for understanding the structural and electrostatic tolerance of kinase active sites. This information is critical for the design of selective kinase inhibitors and for interpreting data from other protein modification techniques where the biological activity of the labeled protein is a primary concern. Researchers should carefully consider the potential for any modification to alter protein function and choose the method that best suits their experimental goals while minimizing functional perturbation.
References
- 1. Chemo-enzymatic production of base-modified ATP analogues for polyadenylation of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]
- 3. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
Comparative analysis of different N6-modified ATP analogs in kinase assays.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commonly used N6-modified ATP analogs in kinase assays. Understanding the differential performance of these analogs is crucial for designing robust experiments to probe kinase function, identify direct substrates, and screen for inhibitors. This document summarizes key performance data, details experimental protocols, and visualizes relevant workflows and signaling pathways.
Introduction to N6-Modified ATP Analogs
Protein kinases, key regulators of cellular processes, catalyze the transfer of the γ-phosphate from ATP to their substrates.[1] The large and structurally similar nature of the human kinome presents a significant challenge in elucidating the specific substrates of individual kinases. To address this, chemical genetics approaches have been developed, utilizing engineered "analog-specific" (AS) kinases that can accommodate bulky N6-substituted ATP analogs not efficiently used by wild-type kinases.[1][2] This strategy allows for the specific labeling and identification of direct kinase substrates.[2][3] This guide focuses on the comparative performance of several widely used N6-modified ATP analogs.
Performance Comparison of N6-Modified ATP Analogs
The choice of an N6-modified ATP analog significantly impacts the efficiency and specificity of a kinase assay. The ideal analog should be efficiently utilized by the engineered kinase while being a poor substrate for wild-type kinases. Below is a summary of quantitative data for several common analogs.
| ATP Analog | Kinase (mutant) | Km (µM) | kcat (min⁻¹) | kcat/Km (M⁻¹min⁻¹) | Key Findings & Notes |
| N6-Benzyl-ATP | AS-PKCδ (M427A) | 2.61 ± 0.18 | 0.75 ± 0.01 | 0.29 x 10⁶ | AS-PKCδ showed a ~200-fold higher affinity and ~150-fold higher efficiency for N6-benzyl-ATP compared to wild-type PKCδ.[2] |
| WT-PKCδ | 500 ± 53.26 | 0.98 ± 0.02 | 0.002 x 10⁶ | Wild-type PKCδ utilizes N6-benzyl-ATP very inefficiently.[2] | |
| v-Src (I338A) | 20 | 0.5 | 0.25 x 10⁵ | ||
| N6-Phenethyl-ATP | v-Src (I338A) | 8 | 0.6 | 0.75 x 10⁵ | Demonstrated improved kinetics over N6-benzyl-ATP with the I338A v-Src mutant.[4] |
| N6-Methyl-ATP | GSK3β (wild-type) | - | - | - | Can serve as a phosphate (B84403) donor for GSK3β-mediated phosphorylation, with an efficiency similar to ATP.[1] 18 human kinases were identified as potential binders.[1] |
| N6-Furfuryl-ATP (KTP) | GSK3β (wild-type) | - | - | - | Is not a desirable phosphate group donor for GSK3β.[1] However, 27 human kinases were identified as potential binders.[1] |
| ATP (for comparison) | AS-PKCδ (M427A) | 1.31 ± 0.08 | 0.85 ± 0.01 | 0.65 x 10⁶ | [2] |
| WT-PKCδ | 0.91 ± 0.15 | 1.15 ± 0.10 | 1.26 x 10⁶ | [2] | |
| v-Src (I338A) | 70 | 1.0 | 1.43 x 10⁵ | [4] |
Table 1: Comparative kinetic data of N6-modified ATP analogs with specific kinases. Note that kinetic parameters are highly dependent on the specific kinase and the nature of the "gatekeeper" mutation.
Experimental Protocols
A variety of assay formats can be employed to measure kinase activity using N6-modified ATP analogs. The choice of method depends on the specific research question, available equipment, and throughput requirements.
General In Vitro Kinase Assay using Radiolabeled ATP Analogs
This protocol is a standard method for measuring the incorporation of a radiolabeled phosphate from a γ-³²P-labeled ATP analog into a substrate.
Materials:
-
Purified kinase (wild-type or analog-specific)
-
Kinase-specific substrate (peptide or protein)
-
γ-³²P-labeled N6-modified ATP analog
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a master mix containing the kinase reaction buffer, substrate, and any necessary activators.
-
Aliquot the master mix into reaction tubes.
-
Add the purified kinase to each tube.
-
Initiate the reaction by adding the γ-³²P-labeled N6-modified ATP analog.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immersing it in stopping solution.
-
Wash the P81 papers multiple times with the stopping solution to remove unincorporated ATP analog.
-
Quantify the incorporated radioactivity using a scintillation counter.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay
This homogeneous assay format is well-suited for high-throughput screening.
Materials:
-
Kinase (wild-type or analog-specific)
-
Biotinylated substrate peptide
-
N6-modified ATP analog
-
TR-FRET detection reagents:
-
Europium-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
-
Assay buffer
-
384-well microplate
Procedure:
-
Add the assay buffer, N6-modified ATP analog, and biotinylated substrate to the wells of the microplate.
-
Add the kinase to initiate the reaction.
-
Incubate at room temperature for the desired duration (e.g., 60 minutes).
-
Stop the kinase reaction and initiate detection by adding the TR-FRET detection reagents.
-
Incubate to allow for binding of the detection reagents to the phosphorylated substrate.
-
Read the plate on a TR-FRET compatible plate reader, measuring the fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the TR-FRET ratio to determine the extent of substrate phosphorylation.[5]
Visualizations
Experimental Workflow for Analog-Specific Kinase Assay
References
- 1. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation and Characterization of ATP Analog-specific Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N6-Carboxymethyl-ATP: A Guide for Laboratory Professionals
Key Safety and Handling Information
Although not classified as a hazardous substance under the Globally Harmonized System (GHS) according to the SDS for similar molecules like Nε-(1-Carboxymethyl)-L-lysine, it is prudent to handle N6-Carboxymethyl-ATP with standard laboratory precautions.
Personal Protective Equipment (PPE):
-
Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Use chemical-resistant gloves and a lab coat to prevent skin exposure.[1][2]
Handling and Storage:
-
Do not breathe dust.[1]
-
Store in a dry, cool, and well-ventilated place with the container tightly closed.[1][3]
Step-by-Step Disposal Procedure
The disposal of this compound and associated materials should be conducted systematically. The following procedure is based on general best practices for chemical waste management.
-
Consult Institutional Guidelines: Before initiating any disposal, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department.[4] They will provide specific procedures that comply with federal, state, and local environmental control regulations.
-
Segregation of Waste:
-
Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container designated for chemical waste.
-
Solutions: Aqueous solutions containing this compound should not be poured down the drain unless explicitly permitted by your EHS office.[4] Collect these solutions in a labeled, leak-proof container for chemical waste.
-
Contaminated Materials: Any items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be collected in a designated waste container and disposed of as chemical waste.[4]
-
-
Container Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any other information required by your institution's waste management program.
-
Waste Pickup and Disposal: Arrange for the collection of the chemical waste by your institution's EHS or a certified chemical waste disposal company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible laboratory environment.
References
Personal protective equipment for handling N6-Carboxymethyl-ATP
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N6-Carboxymethyl-ATP. The following information is crucial for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The recommended PPE is based on standard laboratory practices for handling similar chemical compounds.
A risk assessment should be conducted to determine the specific PPE required for the tasks to be performed.[1][2]
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[3][4] A face shield may be necessary for tasks with a high risk of splashing.[4] | To shield eyes from potential splashes, dust, or flying particles.[4] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement.[1] For increased protection, consider double-gloving or using chemical-resistant gloves.[1][4] | To prevent skin contact and absorption of the chemical.[4][5] |
| Body Protection | A standard laboratory coat is required to protect skin and clothing from spills.[2][4] | To provide a barrier against accidental splashes and contamination.[2][4] |
| Respiratory Protection | Generally not required in a well-ventilated area. If dust or aerosols are likely to be generated, a suitable respirator (e.g., N95) should be used.[3][4][6] | To prevent inhalation of airborne particles. |
Operational Plan and Handling
Safe handling of this compound is paramount to prevent accidental exposure and maintain the integrity of the compound.
-
Ventilation : Always work in a well-ventilated laboratory.[5][7]
-
Avoid Contact : Take precautions to avoid contact with the eyes, skin, and clothing.[3][5]
-
Avoid Inhalation : Do not breathe dust or aerosols.[3]
-
Hygiene : Practice good industrial hygiene.[3] Wash hands thoroughly after handling and before eating, drinking, or smoking.[5]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3][5][8] For long-term stability, storage at -20°C is often recommended for similar compounds.[9]
Disposal Plan
Proper disposal of this compound and any associated waste is critical to ensure environmental safety and regulatory compliance.
-
Consult Safety Office : Before disposal, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[8]
-
Chemical Waste : Dispose of unused this compound as chemical waste in accordance with federal, state, and local regulations.[8][10]
-
No Drain Disposal : Do not dispose of the compound down the drain.[8][11]
-
Empty Containers : Triple-rinse empty containers with a suitable solvent. Collect the rinsate and dispose of it as chemical waste.[8]
-
Contaminated Materials : Any materials contaminated with this compound, such as gloves, wipes, or pipette tips, should be collected in a designated container and disposed of as chemical waste.[8]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, incorporating key safety checkpoints.
Caption: Workflow for safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Shop | ATP Supply [atpsupply.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. neb.com [neb.com]
- 11. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
